molecular formula C8H6FNO2 B1438611 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one CAS No. 948553-68-2

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B1438611
CAS No.: 948553-68-2
M. Wt: 167.14 g/mol
InChI Key: XVAYHKRLBOJOQF-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one (CAS 1260011-02-6) is a high-purity chemical building block for research and development. This fluorinated and hydroxylated indolinone derivative belongs to the prominent class of indole-based compounds, which are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in numerous biologically active molecules . The molecular formula is C9H7FO2, and it has a molecular weight of 166.15 g/mol . The indole core is an aromatic heterocyclic system that resembles structures found in various natural products and is known to bind with high affinity to multiple receptors, making it a valuable template for drug discovery . While the specific mechanism of action for this compound is area of active investigation, indole derivatives, in general, have been explored for a wide spectrum of therapeutic areas. Research on similar compounds has shown potential in inhibiting targets involved in cell wall synthesis, protein synthesis, and DNA replication in various disease models . The simultaneous presence of both fluoro and hydroxy substituents on the aromatic ring system provides distinct electronic and steric properties, which can be crucial for optimizing interactions with biological targets and for fine-tuning the compound's physicochemical properties. This makes this compound a versatile intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. This product is intended for research purposes as a key synthetic intermediate or biological probe in various discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-fluoro-5-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAYHKRLBOJOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948553-68-2
Record name 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This whitepaper provides a comprehensive technical overview of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to project its chemical properties, reactivity, and potential applications. By examining the electronic effects of the fluoro and hydroxyl substituents on the oxindole core, we can infer its behavior and propose pathways for its synthesis and utilization in drug discovery, particularly in the realm of kinase inhibition. This document is intended to serve as a foundational resource for researchers looking to explore the therapeutic promise of this and similar compounds.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the oxindole core, a bicyclic aromatic heterocycle. The strategic placement of a fluorine atom at the 4-position and a hydroxyl group at the 5-position is expected to significantly influence its electronic distribution, lipophilicity, and hydrogen bonding capabilities. These modifications are critical in modulating the molecule's pharmacokinetic and pharmacodynamic profiles.

The fluorine atom, being highly electronegative, will act as a weak electron-withdrawing group via the inductive effect, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, and an electron-donating group through resonance. This electronic interplay can affect the acidity of the N-H proton and the reactivity of the aromatic ring.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₈H₆FNO₂Based on structure
Molecular Weight 167.14 g/mol Calculated from formula
Appearance Off-white to light brown solidTypical for oxindole derivatives[1]
Melting Point >200 °C (with decomposition)Hydroxylated indoles often have high melting points.
Solubility Sparingly soluble in water; soluble in DMSO, DMF, and methanol.The hydroxyl group may slightly increase aqueous solubility over non-hydroxylated analogs.
pKa (N-H) ~10.5The inductive effect of fluorine may slightly lower the pKa compared to unsubstituted oxindole.
LogP ~1.2Calculated; the hydroxyl group decreases lipophilicity compared to 4-fluorooxindole.

Spectroscopic Profile (Predicted)

  • ¹H NMR (in DMSO-d₆, 500 MHz):

    • δ ~10.5 ppm (s, 1H): N-H proton of the lactam.

    • δ ~9.0 ppm (s, 1H): Phenolic O-H proton.

    • δ ~7.0 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C6.

    • δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C7.

    • δ ~3.5 ppm (s, 2H): Methylene (CH₂) protons at C3.

  • ¹³C NMR (in DMSO-d₆, 125 MHz):

    • δ ~175 ppm: Carbonyl carbon (C2).

    • δ ~150-155 ppm (d, ¹JCF ≈ 240 Hz): Fluorine-bearing aromatic carbon (C4).

    • δ ~140-145 ppm: Hydroxyl-bearing aromatic carbon (C5).

    • δ ~110-130 ppm: Other aromatic carbons.

    • δ ~35 ppm: Methylene carbon (C3).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: m/z 168.0455

    • [M-H]⁻: m/z 166.0309

Proposed Synthesis and Reactivity

A plausible synthetic route to this compound would likely involve a multi-step process starting from a commercially available substituted aniline or phenol. One potential strategy is outlined below.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Fluoro-3-methoxyaniline B Diazotization (NaNO₂, HCl, 0°C) A->B C Sandmeyer Reaction (CuCN) B->C D 2-Fluoro-3-methoxybenzonitrile C->D E Reduction to Aldehyde (DIBAL-H) D->E F 2-Fluoro-3-methoxybenzaldehyde E->F G Condensation with Nitromethane (NH₄OAc, Acetic Acid) F->G H β-Nitrostyrene derivative G->H I Reduction of Nitro Group (Fe, HCl or H₂, Pd/C) H->I J Cyclization & Demethylation (e.g., BBr₃) I->J K This compound J->K VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P VEGF VEGF VEGF->VEGFR Binds TargetMolecule 4-fluoro-5-hydroxy- 2,3-dihydro-1H-indol-2-one (Proposed Inhibitor) TargetMolecule->VEGFR Inhibits ATP Binding RAS RAS PI3K->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExp Gene Expression (Angiogenesis, Proliferation) ERK->GeneExp

Caption: Inhibition of the VEGFR signaling cascade.

The this compound core could serve as a scaffold to develop inhibitors that bind to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and downstream signaling, thereby inhibiting angiogenesis. The specific substitution pattern may offer a unique combination of potency and selectivity.

Derivatives of 5-fluoro-2-oxindole have also shown potential as α-glucosidase inhibitors for the management of type 2 diabetes and possess anti-inflammatory and antioxidant properties. [2][3][4][5]This suggests that this compound could also be a valuable starting point for developing agents for metabolic and inflammatory diseases.

Conclusion

While this compound remains a molecule with limited direct characterization in the public domain, a thorough analysis of its structural analogs provides a strong foundation for predicting its chemical properties and biological potential. Its unique combination of a proven medicinal scaffold (oxindole) with strategic fluoro and hydroxyl substitutions makes it a highly attractive candidate for further investigation. The proposed synthetic pathways are feasible, and the predicted spectroscopic data provide a basis for its identification. The potential for this molecule to act as a kinase inhibitor, particularly in the context of anti-cancer therapies, warrants its synthesis and biological evaluation. This guide serves as a call to action for the research community to explore the promising therapeutic avenues that this compound may unlock.

References

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  • Xu, X., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available from: [Link]

  • Wang, H. Y., & Shi, D. Q. (2013). Efficient Synthesis of Functionalized dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction Under Catalyst-Free Conditions. ACS combinatorial science, 15(5), 261–266. Available from: [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 27(4), 1214-1223. Available from: [Link]

  • Chen, Y., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic Letters, 12(15), 3446–3449. Available from: [Link]

  • Xu, X., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116–1119. Available from: [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole of interest to researchers and drug development professionals. The oxindole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine and hydroxyl groups can significantly modulate the pharmacological properties of the molecule.[1] This document outlines a rational, multi-step synthesis, providing detailed experimental protocols and mechanistic insights.

Introduction and Significance

The 2-oxindole core is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities.[2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Concurrently, the presence of a hydroxyl group can provide a key interaction point with biological targets. The target molecule, this compound, combines these features, making it a valuable scaffold for the development of novel therapeutic agents. This guide details a proposed synthetic route, starting from commercially available precursors, to enable its synthesis and further investigation.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The strategy involves the construction of the oxindole ring onto a pre-functionalized benzene ring.

Retrosynthesis Target This compound Intermediate1 4-fluoro-5-methoxy-2,3-dihydro-1H-indol-2-one Target->Intermediate1 Demethylation Intermediate2 N-(2-amino-4-fluoro-5-methoxyphenyl)-2-chloroacetamide Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 N-(4-fluoro-5-methoxy-2-nitrophenyl)-2-chloroacetamide Intermediate2->Intermediate3 Nitro Reduction Intermediate4 4-fluoro-5-methoxy-2-nitroaniline Intermediate3->Intermediate4 Chloroacetylation StartingMaterial 3-fluoro-4-methoxyaniline Intermediate4->StartingMaterial Nitration

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis is a five-step process starting from 3-fluoro-4-methoxyaniline.

Step 1: Nitration of 3-fluoro-4-methoxyaniline to 4-fluoro-5-methoxy-2-nitroaniline

The initial step involves the regioselective nitration of 3-fluoro-4-methoxyaniline. The strong ortho,para-directing activating effects of the amino and methoxy groups, combined with the ortho,para-directing deactivating effect of the fluorine atom, are expected to direct the incoming nitro group to the position ortho to the amine and meta to the fluorine and methoxy groups.

Reaction Scheme:

Nitration Start 3-fluoro-4-methoxyaniline Plus + Start->Plus Reagent HNO3, H2SO4 Plus->Reagent Arrow Reagent->Arrow Product 4-fluoro-5-methoxy-2-nitroaniline Arrow->Product

Caption: Nitration of 3-fluoro-4-methoxyaniline.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-fluoro-5-methoxy-2-nitroaniline.

ReagentMolar RatioPuritySource
3-fluoro-4-methoxyaniline1.0>98%Commercially Available
Nitric Acid (conc.)1.170%-
Sulfuric Acid (conc.)-98%-
Step 2: Chloroacetylation of 4-fluoro-5-methoxy-2-nitroaniline

The amino group of 4-fluoro-5-methoxy-2-nitroaniline is then acylated with chloroacetyl chloride to introduce the side chain required for the subsequent cyclization.

Reaction Scheme:

Chloroacetylation Start 4-fluoro-5-methoxy-2-nitroaniline Plus + Start->Plus Reagent ClCOCH2Cl, Base Plus->Reagent Arrow Reagent->Arrow Product N-(4-fluoro-5-methoxy-2-nitrophenyl)-2-chloroacetamide Arrow->Product

Caption: Chloroacetylation of 4-fluoro-5-methoxy-2-nitroaniline.

Experimental Protocol:

  • Dissolve 4-fluoro-5-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, for example, triethylamine or pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(4-fluoro-5-methoxy-2-nitrophenyl)-2-chloroacetamide, which can be purified by recrystallization or column chromatography.

ReagentMolar RatioPuritySource
4-fluoro-5-methoxy-2-nitroaniline1.0-Product from Step 1
Chloroacetyl chloride1.1>98%Commercially Available
Triethylamine1.2>99%Commercially Available
Step 3: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine, which is a critical step for the subsequent intramolecular cyclization. A variety of reducing agents can be employed for this transformation.[3]

Reaction Scheme:

Nitro_Reduction Start N-(4-fluoro-5-methoxy-2-nitrophenyl)-2-chloroacetamide Plus + Start->Plus Reagent Fe, NH4Cl Plus->Reagent Arrow Reagent->Arrow Product N-(2-amino-4-fluoro-5-methoxyphenyl)-2-chloroacetamide Arrow->Product Cyclization Start N-(2-amino-4-fluoro-5-methoxyphenyl)-2-chloroacetamide Reagent Base Start->Reagent Arrow Reagent->Arrow Product 4-fluoro-5-methoxy-2,3-dihydro-1H-indol-2-one Arrow->Product Demethylation_Final Start 4-fluoro-5-methoxy-2,3-dihydro-1H-indol-2-one Reagent BBr3 or AlCl3 Start->Reagent Arrow Reagent->Arrow Product This compound Arrow->Product

Sources

A Predictive Spectroscopic Guide to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast its spectral profile. This guide is intended to serve as a foundational resource for researchers in the synthesis, identification, and characterization of novel oxindole derivatives.

Molecular Structure and Functional Group Analysis

This compound is a poly-functionalized aromatic heterocycle. The oxindole core is a privileged scaffold in medicinal chemistry, and the specific substitutions on the aromatic ring—a fluorine atom and a hydroxyl group—are expected to significantly influence its electronic properties and, consequently, its spectroscopic signature.

A thorough understanding of the molecule's structure is paramount for interpreting its spectra. The key structural features include:

  • A lactam (cyclic amide) ring, containing a secondary amine (N-H) and a carbonyl group (C=O).

  • A phenol moiety (an aromatic ring with a hydroxyl group).

  • A fluoroaromatic system , which will introduce characteristic couplings in NMR spectra.

  • An aliphatic methylene group (CH₂) within the five-membered ring.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of DMSO-d6 A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the instrument E->F G Acquire 1H spectrum (e.g., 16 scans) F->G H Acquire 13C{1H} spectrum (e.g., 1024 scans) G->H I Apply Fourier transform H->I J Phase and baseline correct I->J K Reference spectra to TMS (0 ppm) J->K L Integrate 1H and pick peaks for 13C K->L

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3400-3200Broad, StrongO-H StretchPhenolic hydroxyl group
~3200MediumN-H StretchLactam amine
~1680Strong, SharpC=O StretchLactam carbonyl
1600-1450MediumC=C StretchAromatic ring
~1250StrongC-O StretchPhenolic C-O
~1200StrongC-F StretchAryl-fluoride

Rationale for Predictions:

  • O-H and N-H Stretching: The phenolic O-H will likely appear as a broad band due to hydrogen bonding. The lactam N-H stretch will also be in this region.

  • C=O Stretching: The carbonyl group of the five-membered lactam ring is expected to absorb at a relatively high wavenumber (~1680 cm⁻¹).

  • Aromatic Region: Multiple bands corresponding to C=C stretching vibrations in the aromatic ring will be present between 1600 and 1450 cm⁻¹.

  • Fingerprint Region: The C-O stretch of the phenol and the C-F stretch will give strong, characteristic bands in the fingerprint region of the spectrum. [1]

Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation. [2][3]

A Clean ATR crystal (e.g., with isopropanol) B Record a background spectrum A->B Step 1 C Place a small amount of solid sample on the crystal B->C Step 2 D Apply pressure with the anvil to ensure good contact C->D Step 3 E Record the sample spectrum D->E Step 4 F Clean the crystal E->F Step 5

Caption: Workflow for solid-state IR spectroscopy using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique for small molecules that often induces fragmentation, providing structural clues. [4][5]

Predicted Mass Spectrum (EI-MS)
  • Molecular Formula: C₈H₆FNO₂

  • Nominal Molecular Weight: 167 g/mol

  • Molecular Ion (M⁺·): An ion at m/z = 167 is expected. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure. [5] Predicted Fragmentation Pathway: The fragmentation of the oxindole ring is expected to be a dominant process.

m/zProposed FragmentNeutral Loss
167[C₈H₆FNO₂]⁺·-
139[C₇H₆FN]⁺·CO
111[C₆H₄F]⁺·HCN

Rationale for Predictions:

  • Loss of Carbon Monoxide (CO): The most common fragmentation pathway for oxindoles is the loss of a CO molecule from the lactam ring to form a stable radical cation at m/z 139.

  • Subsequent Fragmentation: The fragment at m/z 139 may then lose hydrogen cyanide (HCN) to yield a fluorophenyl radical cation at m/z 111.

M [M]⁺· m/z = 167 F1 [M - CO]⁺· m/z = 139 M->F1 - CO F2 [M - CO - HCN]⁺· m/z = 111 F1->F2 - HCN

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

A Dissolve a small amount of sample in a volatile solvent (e.g., methanol) B Introduce the sample into the MS via direct insertion probe or GC inlet A->B C Volatilize the sample in the ion source B->C D Ionize the sample with a 70 eV electron beam (EI) C->D E Accelerate and separate ions in the mass analyzer D->E F Detect ions and generate the mass spectrum E->F

Caption: General workflow for EI-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on fundamental principles of spectroscopy and analysis of related structures. These predictions offer a valuable baseline for researchers working on the synthesis and characterization of this and similar oxindole derivatives. It is imperative that these theoretical data be confirmed through empirical measurement once the compound is synthesized, as subtle electronic and steric effects can lead to deviations from these predictions. The provided protocols offer a standardized approach to acquiring high-quality experimental data for this purpose.

References

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  • Liew, Y. T., et al. (2021). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 23(1), 1-11. Retrieved from [Link]

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Potential mechanism of action of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Abstract

The oxindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous clinically approved therapeutics.[1] This guide delineates a comprehensive strategy to investigate the potential mechanism of action of a novel oxindole derivative, this compound. By dissecting its structural components, we hypothesize a dual-action mechanism centered on kinase inhibition and modulation of oxidative stress. This document provides the theoretical framework and detailed experimental protocols for researchers, scientists, and drug development professionals to rigorously test these hypotheses, ultimately positioning this compound for further preclinical and clinical development.

Introduction: Deconstructing this compound

The rational design of this compound is predicated on the synergistic integration of three key pharmacophoric elements: the oxindole core, a 5-hydroxy substituent, and a 4-fluoro group. Each component is anticipated to contribute distinct, yet complementary, properties to the molecule's overall biological activity profile.

  • The Oxindole Core: This bicyclic lactam is a well-established ATP-competitive hinge-binding motif found in a multitude of kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it an ideal foundation for designing targeted therapeutics, particularly in oncology.[1][2]

  • The 5-Hydroxy Group: Substitution at the 5-position with a hydroxyl group is known to confer significant antioxidant properties. Studies on 5-hydroxyoxindole have demonstrated its capacity to scavenge free radicals and mitigate intracellular oxidative stress, suggesting a potential role in cytoprotection and anti-inflammatory pathways.[3]

  • The 4-Fluoro Group: The incorporation of fluorine is a strategic choice in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties.[4][5] Fluorination can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins, thereby potentially increasing the potency and bioavailability of the parent molecule.[6][7]

Based on this structural analysis, we propose a primary mechanism of action involving the inhibition of one or more protein kinases, complemented by a secondary mechanism involving the modulation of cellular oxidative stress.

Hypothesized Primary Mechanism: Multi-Kinase Inhibition

The oxindole core strongly suggests that this compound functions as a kinase inhibitor. The landscape of oxindole-based inhibitors is vast, with compounds targeting a range of kinases implicated in cancer and inflammatory diseases.[1][8][9] Prominent examples include Sunitinib (SU11248), a multi-kinase inhibitor targeting VEGFR and PDGFR, which features a 5-fluoro-2-oxindole core.[10]

Potential Kinase Targets

Given the promiscuous nature of the oxindole scaffold, a panel of clinically relevant kinases should be prioritized for initial screening.

Kinase Family Specific Targets Rationale
Receptor Tyrosine Kinases (RTKs) VEGFR2, PDGFRβ, FLT3Frequently targeted by oxindole derivatives; crucial for angiogenesis and tumor proliferation.[2][10]
Cyclin-Dependent Kinases (CDKs) CDK2, CDK4/6Oxindoles have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[2][9]
Glycogen Synthase Kinase 3β (GSK-3β) GSK-3βImplicated in a variety of diseases including neurodegenerative disorders and cancer; known to be inhibited by oxindole derivatives.[11]
MAPK Pathway Kinases TAK1A key regulator in the NF-κB pathway, linking inflammation to cancer; has been shown to be inhibited by oxindoles.[8]
Experimental Workflow for Kinase Inhibition Profiling

A tiered approach is recommended to efficiently identify and characterize the kinase targets of this compound.

G cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Downstream Pathway Analysis A Biochemical Screen (Large Panel, e.g., 400+ kinases) B Determine IC50 for Hits (Selectivity Profiling) A->B C Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay B->C D Confirm Target Binding in Intact Cells C->D E Western Blot for Phospho-Substrates D->E F Validate Inhibition of Signaling Pathway E->F caption Workflow for Kinase Target Identification.

Caption: Workflow for Kinase Target Identification.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to candidate kinases in a cellular context.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to overexpress a hit kinase) to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Heating: Aliquot cell lysates into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothesized Secondary Mechanism: Antioxidant and Anti-inflammatory Activity

The 5-hydroxyoxindole moiety is associated with potent antioxidant effects.[3] This activity may contribute to the overall therapeutic profile by mitigating oxidative stress, which is a key pathological feature of cancer, inflammation, and neurodegenerative diseases.

Proposed Antioxidant and Anti-inflammatory Pathways

We hypothesize that this compound may exert its effects through two primary pathways:

  • Direct Radical Scavenging: The phenolic hydroxyl group can directly neutralize reactive oxygen species (ROS).

  • Induction of Cytoprotective Genes: The compound may activate the Nrf2-ARE pathway, a master regulator of the antioxidant response, leading to the upregulation of enzymes like HO-1 and NQO1.[12]

G cluster_0 cluster_1 cluster_2 ROS Reactive Oxygen Species (ROS) Neutralization ROS Neutralization ROS->Neutralization Damage Compound 4-fluoro-5-hydroxy- 2,3-dihydro-1H-indol-2-one Nrf2 Nrf2 Activation Compound->Nrf2 Scavenging Direct ROS Scavenging Compound->Scavenging ARE Antioxidant Response Element (ARE) Gene Transcription (HO-1, NQO1) Nrf2->ARE Induces Scavenging->Neutralization Inhibits ARE->Neutralization Contributes to caption Hypothesized Antioxidant Signaling.

Caption: Hypothesized Antioxidant Signaling.

Detailed Protocol: Cellular ROS Measurement with DCFDA

Objective: To quantify the effect of this compound on intracellular ROS levels.

  • Cell Seeding: Seed cells (e.g., macrophages like RAW 264.7 or a relevant cancer cell line) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with various concentrations of the compound for 1-2 hours.

  • DCFDA Staining: Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes in the dark. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a stimulating agent such as H₂O₂ (100 µM) or lipopolysaccharide (LPS, 1 µg/mL).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission of 485/535 nm using a plate reader. Read the plate kinetically for 1-2 hours.

  • Data Analysis: Calculate the percentage reduction in ROS levels in compound-treated wells compared to vehicle-treated, stimulated wells.

Integrated Mechanism and Therapeutic Outlook

The proposed dual mechanism of action—kinase inhibition and antioxidant activity—positions this compound as a highly promising therapeutic candidate. By simultaneously targeting proliferative signaling pathways and the tumor-promoting inflammatory microenvironment, this compound could offer a multi-pronged approach to cancer therapy. The anti-inflammatory and antioxidant properties may also make it a candidate for neurodegenerative diseases or chronic inflammatory conditions.

The experimental framework outlined in this guide provides a clear and robust path to validating these hypotheses. Successful elucidation of the mechanism of action will be a critical step in the continued development of this novel and promising molecule.

References

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  • The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. (2021). MDPI.
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Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Element

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluorinated Hydroxyindolinones: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The indolinone, or oxindole, scaffold is one such "privileged structure," forming the core of numerous biologically active compounds found in nature and synthesized in the laboratory.[1][2] Its rigid, bicyclic system provides a versatile platform for introducing diverse functionalities, enabling precise interactions with a multitude of biological targets. This guide delves into a specific, highly potent subclass: fluorinated hydroxyindolinones .

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[3] This is not merely an atomic substitution but a strategic decision to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5] When this powerful element is combined with the proven indolinone scaffold, the result is a class of molecules with exceptional therapeutic potential, particularly in oncology.

This technical guide offers a comprehensive exploration of fluorinated hydroxyindolinones, navigating from the fundamental principles of their synthesis and the causal logic behind experimental choices to their mechanisms of action and established clinical applications. We will dissect key examples, provide detailed protocols, and map the signaling pathways that these remarkable compounds modulate, offering field-proven insights for professionals in drug discovery and development.

PART 1: The Core Moiety: Structural and Physicochemical Rationale

The indolin-2-one core is characterized by a benzene ring fused to a five-membered lactam ring. The "hydroxyindolinone" nomenclature typically refers to the tautomeric equilibrium with the 2-hydroxyindole form, although the oxindole (lactam) form is predominant. The most significant site for therapeutic modulation is the C3 position, which is often substituted with an exocyclic double bond, creating a planar moiety ideal for insertion into the ATP-binding pockets of enzymes.

The Impact of Fluorination:

The introduction of fluorine, most commonly at the C5 position of the indolinone ring, is a critical design choice driven by several factors:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyrrole nitrogen, influencing hydrogen bonding capabilities which are crucial for kinase binding.

  • Enhanced Binding Interactions: The C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to higher binding affinity.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby increasing the compound's half-life and bioavailability.[4]

  • Conformational Control: As seen in prominent drugs like Sunitinib, the 3-substituted indolinone core exists as Z and E isomers around the exocyclic double bond. The thermodynamically stable Z isomer is typically the active form, and its geometry is crucial for fitting into the target's active site.[6]

PART 2: Synthetic Methodologies: Building the Fluorinated Core

The construction of fluorinated hydroxyindolinones relies on robust and versatile chemical reactions. The most prevalent and industrially significant approach is the Knoevenagel condensation , which forms the critical C3-substituent double bond.

Causality in Synthesis: The Knoevenagel Condensation

This reaction is the linchpin for creating the 3-ylidenemethyl-indolin-2-one scaffold. The choice of a base (e.g., piperidine, pyrrolidine) is critical; it must be strong enough to deprotonate the acidic C3-methylene group of the oxindole, forming a nucleophilic enolate, but not so strong as to cause unwanted side reactions. This enolate then attacks the carbonyl carbon of a substituted aldehyde (often a pyrrole- or indole-carboxaldehyde). A subsequent dehydration step, typically acid- or base-catalyzed, yields the final conjugated product. The elegance of this method lies in its reliability and modularity, allowing for diverse libraries to be built by simply varying the oxindole and aldehyde starting materials.

Experimental Protocol: Synthesis of Sunitinib Precursor via Knoevenagel Condensation

This protocol describes the synthesis of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, the active pharmaceutical ingredient known as Sunitinib.[7]

Objective: To condense 5-fluorooxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide.

Materials:

  • 5-Fluorooxindole (1.0 eq)

  • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (1.0 eq)

  • Ethanol (as solvent)

  • Pyrrolidine (catalytic amount, ~0.1 eq)

  • Glacial Acetic Acid

  • Distilled Water

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reactant Setup: To a round-bottom flask, add 5-fluorooxindole (1.0 eq), 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (1.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of pyrrolidine (~0.1 eq) to the mixture. The pyrrolidine acts as a base to facilitate the formation of the oxindole enolate.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid sequentially with cold ethanol and then water to remove unreacted starting materials and catalyst.

  • Purification (Self-Validating Step):

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to achieve high purity.

    • The purity of the final product should be validated by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of the characteristic vinyl proton signal in the ¹H NMR spectrum and the correct molecular ion peak in the MS validates the success of the condensation.

Visualization: General Synthetic Workflow

G cluster_start Starting Materials Fluorinated_Oxindole Fluorinated Oxindole Knoevenagel Knoevenagel Condensation (Base Catalyst, e.g., Pyrrolidine) Solvent (e.g., Ethanol), Reflux Fluorinated_Oxindole->Knoevenagel Heterocyclic_Aldehyde Heterocyclic Aldehyde (e.g., Pyrrole-carboxaldehyde) Heterocyclic_Aldehyde->Knoevenagel Crude_Product Crude Product Mixture Knoevenagel->Crude_Product Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Final_Product Final Fluorinated 3-Ylidenemethyl-indolin-2-one Purification->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Caption: Synthetic workflow for fluorinated hydroxyindolinones.

PART 3: Mechanism of Action: Precision Targeting of Cellular Signaling

The primary therapeutic value of fluorinated hydroxyindolinones stems from their potent activity as protein kinase inhibitors .[8] Kinases are enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates, effectively acting as on/off switches for cell growth, proliferation, and differentiation.[8] Dysregulation of kinase activity is a hallmark of many cancers.

The ATP-Competitive Binding Model

Fluorinated hydroxyindolinones function primarily as Type II ATP-competitive inhibitors . They bind to the kinase's active site, occupying the space normally taken by adenosine triphosphate (ATP). The indolinone core forms crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. The fluorinated phenyl ring and the C3-substituent extend into adjacent hydrophobic pockets, providing specificity and high-affinity binding. This blockade prevents the kinase from transferring a phosphate group to its downstream targets, thereby shutting down the aberrant signaling cascade.[9]

Case Study: Sunitinib and the Inhibition of Angiogenesis

Sunitinib (marketed as Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor and a landmark example of this drug class.[10] Its primary mechanism involves the inhibition of pathways crucial for tumor angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation.

Key targets of Sunitinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for stimulating the growth of new blood vessels that supply tumors with oxygen and nutrients.[10]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[9]

  • c-KIT: A key driver in certain gastrointestinal stromal tumors (GIST).

By simultaneously blocking these RTKs, Sunitinib exerts a powerful dual effect: it cuts off the tumor's blood supply (anti-angiogenic) and directly inhibits the growth of cancer cells. The 5-fluoro substituent on Sunitinib's oxindole core is vital for its potency and favorable pharmacokinetic profile.[11]

Visualization: VEGFR Signaling Inhibition

G cluster_pathway VEGF Signaling Pathway cluster_inhibition Inhibition Mechanism VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) Dimerization->Downstream Response Cellular Response: Angiogenesis, Proliferation, Survival Downstream->Response Sunitinib Fluorinated Hydroxyindolinone (e.g., Sunitinib) Block X Sunitinib->Block Block->Dimerization

Caption: Inhibition of the VEGFR signaling cascade by Sunitinib.

PART 4: Therapeutic Applications and Quantitative Data

The clinical success of fluorinated hydroxyindolinones is most evident in oncology. Sunitinib received FDA approval for treating advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), establishing the therapeutic viability of this chemical class.[6][10]

Beyond Sunitinib, numerous other derivatives have been synthesized and evaluated, targeting a range of kinases and other enzymes. Research has shown their potential in treating prostate cancer through AMPK activation, diabetes via α-glucosidase inhibition, and even hepatic fibrosis.[4][12][13]

Data Presentation: Biological Activity of Selected Fluorinated Indolinones
Compound/DrugTarget(s)Indication/ActivityIC₅₀ / PotencyReference
Sunitinib VEGFR, PDGFR, c-KIT, RETRenal Cell Carcinoma, GISTKDR (VEGFR2): 6 nM (IC₅₀)[11]
Compound 13c HDAC1, VEGFR-2Colon Cancer (in vitro)HDAC1: 1.07 µM (IC₅₀)[14]
Compound 44g Syk KinaseInflammation (in vitro)4 nM (IC₅₀)[15]
Compound 8c AMPKα1Prostate Cancer (in vitro)Activator[12]
Fluorinated Oxindoles α-glucosidaseAnti-diabetic (in vitro)Potent inhibition[4]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

While highly effective, the multi-targeted nature of drugs like Sunitinib can lead to off-target effects and associated toxicities, including cardiovascular and hepatic events.[16] This underscores a key challenge and future direction in the field: designing second-generation inhibitors with improved selectivity to enhance the therapeutic window.

Conclusion and Future Outlook

Fluorinated hydroxyindolinones represent a triumph of rational drug design, where the strategic fusion of a privileged scaffold with the unique properties of fluorine has yielded life-saving medicines. Their journey from laboratory synthesis via robust methods like the Knoevenagel condensation to their role as potent kinase inhibitors in the clinic provides a powerful blueprint for medicinal chemistry.

The future of this field is bright and will likely focus on several key areas:

  • Enhanced Selectivity: Moving beyond multi-targeted inhibitors to develop compounds that hit specific kinase isoforms, potentially reducing off-target toxicities.

  • Novel Targets: Expanding the scope of fluorinated indolinones to inhibit other enzyme classes, such as HDACs or metabolic enzymes, for which preliminary evidence already exists.[14]

  • Combinatorial Therapies: Investigating the synergistic effects of these inhibitors with other treatment modalities, such as immunotherapy, where targeting pathways like IDO1 is already under exploration.[17][18]

  • Advanced Synthesis: Employing novel synthetic strategies, such as photoredox catalysis, to access new chemical space and create more complex and diverse molecular architectures.[13]

As our understanding of cellular signaling deepens, the versatile and powerful fluorinated hydroxyindolinone core will undoubtedly remain a central and invaluable platform for the development of next-generation precision medicines.

References

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The Indol-2-One Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indol-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indol-2-one derivatives. We will explore the seminal moments in its history, from early investigations linked to the dye industry to its emergence as a "privileged scaffold" in modern drug discovery. This guide will detail key synthetic methodologies, offering both classical and contemporary protocols, and delve into the mechanism of action of prominent indol-2-one-based drugs, supported by signaling pathway diagrams and quantitative biological data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the rich chemistry and therapeutic potential of this remarkable heterocyclic core.

A Serendipitous Discovery: The Historical Roots of the Indol-2-One Scaffold

The story of the indol-2-one core is intrinsically linked to the quest to understand and synthesize one of the world's most iconic natural dyes: indigo. In the mid-19th century, the German chemist Adolf von Baeyer embarked on a journey to elucidate the structure of this vibrant blue pigment. His meticulous work led to the first synthesis of the parent heterocycle of the family, oxindole (indol-2-one) , in 1866 through the reduction of isatin, a derivative of indigo.[1] This seminal discovery, a byproduct of his broader research on indigo, laid the foundational chemical knowledge for what would become a vast and therapeutically significant class of molecules.[2]

Initially, the focus remained on the chemistry of indigo and related dyes. However, the inherent structural features of the oxindole core, a bicyclic system featuring a benzene ring fused to a five-membered lactam ring, hinted at its potential for rich and diverse chemical modifications. It was not until the 20th century that the broad biological activities of indol-2-one derivatives began to be systematically explored, revealing their potential to interact with a wide array of biological targets.[3][4] This realization marked a pivotal shift, transforming the indol-2-one scaffold from a chemical curiosity into a "privileged scaffold" in the field of medicinal chemistry.

The Synthetic Arsenal: From Classical Name Reactions to Modern Catalysis

The synthetic accessibility of the indol-2-one core has been a driving force behind its extensive investigation. Over the decades, a diverse array of synthetic methodologies has been developed, ranging from classical name reactions to highly efficient modern catalytic systems.

Classical Approaches: The Enduring Legacy of the Hinsberg Synthesis

One of the earliest and most well-known methods for the construction of the oxindole ring is the Hinsberg oxindole synthesis , first reported by Oscar Hinsberg in 1888.[5] This acid-catalyzed cyclization of a glyoxal bisulfite addition compound with a secondary arylamine has proven to be a reliable, albeit sometimes harsh, method for accessing a variety of substituted oxindoles.

Objective: To synthesize a substituted oxindole from a secondary arylamine and glyoxal bisulfite.

Materials:

  • Secondary arylamine (1.0 eq)

  • Glyoxal sodium bisulfite (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the secondary arylamine in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of glyoxal sodium bisulfite in water.

  • Add the glyoxal bisulfite solution to the arylamine solution with stirring.

  • Slowly add concentrated hydrochloric acid to the reaction mixture. The mixture is then heated to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified oxindole derivative.

Causality Behind Experimental Choices:

  • The use of a strong acid like HCl is crucial to catalyze the intramolecular cyclization, which is the key ring-forming step.

  • Heating the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • The precipitation of the product upon cooling is a convenient method for initial purification, driven by the lower solubility of the oxindole derivative in the aqueous-ethanolic mixture at lower temperatures.

The Modern Era: Palladium-Catalyzed Intramolecular C-N Bond Formation

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the indol-2-one core is no exception. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been elegantly adapted for the intramolecular synthesis of oxindoles. This method offers a milder and more versatile alternative to classical approaches, with greater functional group tolerance.[6][7]

Objective: To synthesize an N-substituted oxindole via intramolecular cyclization of an α-halo-N-arylamide.

Materials:

  • α-chloro-N-arylamide (1.0 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.02 eq)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)

  • NaOtBu (Sodium tert-butoxide) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, BINAP, and NaOtBu.

  • Add anhydrous toluene to the flask, followed by the α-chloro-N-arylamide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxindole.

Causality Behind Experimental Choices:

  • The palladium catalyst, in combination with a bulky, electron-rich phosphine ligand like BINAP, is essential for facilitating the oxidative addition of the aryl C-Cl bond and the subsequent reductive elimination to form the C-N bond.

  • A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amide nitrogen, generating the nucleophile for the intramolecular cyclization.

  • Anhydrous and inert conditions are critical to prevent the deactivation of the palladium catalyst and the quenching of the strong base.

Therapeutic Significance: Indol-2-Ones as Modulators of Key Signaling Pathways

The therapeutic success of indol-2-one derivatives stems from their ability to act as potent and often selective inhibitors of key enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and fibrosis.

Sunitinib: A Multi-Targeted Kinase Inhibitor in Oncology

Sunitinib is a prime example of a successful indol-2-one-based drug. It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9] By inhibiting these receptors, Sunitinib disrupts downstream signaling cascades that are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

Sunitinib_Mechanism cluster_membrane Cell Membrane cluster_sunitinib cluster_pathways Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT PI3K->Angiogenesis mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Sunitinib inhibits VEGFR and PDGFR, blocking key downstream signaling pathways.

Nintedanib: A Therapeutic Agent for Idiopathic Pulmonary Fibrosis

Nintedanib is another indol-2-one derivative that has found a crucial therapeutic niche in the treatment of idiopathic pulmonary fibrosis (IPF). Similar to Sunitinib, it targets multiple RTKs, including VEGFR, PDGFR, and Fibroblast Growth Factor Receptors (FGFRs). In the context of IPF, the inhibition of these receptors attenuates the proliferation and migration of fibroblasts, key cells involved in the excessive deposition of extracellular matrix that characterizes the disease.

Ropinirole: A Dopamine Agonist for Parkinson's Disease

Moving beyond oncology and fibrosis, the indol-2-one scaffold has also been successfully employed in the development of drugs for neurological disorders. Ropinirole is a non-ergoline dopamine agonist that is used in the treatment of Parkinson's disease and restless legs syndrome. It acts by stimulating dopamine D2 receptors in the brain, thereby compensating for the dopamine deficiency that underlies the motor symptoms of Parkinson's disease.[1]

Ropinirole_Mechanism cluster_synapse Dopaminergic Synapse cluster_ropinirole cluster_downstream Intracellular Signaling cluster_neuronal_response Neuronal Response Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Gi_protein Gi Protein D2_Receptor->Gi_protein Ropinirole Ropinirole Ropinirole->D2_Receptor Agonist Adenylate_Cyclase Adenylyl Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Improved_Motor_Control Improved Motor Control PKA->Improved_Motor_Control

Caption: Ropinirole acts as a dopamine D2 receptor agonist, modulating downstream signaling.

Quantitative Insights: Biological Activity of Indol-2-One Derivatives

The therapeutic potential of indol-2-one derivatives is underscored by their potent inhibitory activity against a range of biological targets. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Sunitinib and a selection of its analogues against key receptor tyrosine kinases.

CompoundTargetIC₅₀ (nM)Reference
Sunitinib VEGFR280[10]
PDGFRβ2[10]
c-Kit1[10]
Analogue 1 VEGFR210[8][11]
PDGFRβ5[8][11]
Analogue 2 VEGFR250[8][11]
PDGFRβ15[8][11]
Analogue 3 VEGFR2150[8][11]
PDGFRβ30[8][11]

Conclusion and Future Perspectives

From its humble beginnings as a derivative of indigo, the indol-2-one scaffold has evolved into a powerhouse of medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has cemented its status as a privileged core in drug discovery. The success of drugs like Sunitinib, Nintedanib, and Ropinirole is a testament to the therapeutic potential locked within this simple heterocyclic system.

As our understanding of disease biology deepens and synthetic methodologies continue to advance, the future for indol-2-one derivatives looks exceptionally bright. The development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of this versatile scaffold to a wider range of therapeutic areas will undoubtedly continue to be a major focus of research in the years to come. This guide has provided a glimpse into the rich history and chemistry of this remarkable molecule, and it is with great anticipation that we await the next chapter in the story of the indol-2-one core.

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A Comprehensive Guide to the Physicochemical Characterization of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the essential physicochemical properties of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole scaffold of significant interest in medicinal chemistry and drug development. The oxindole core is a privileged structure found in numerous natural products and synthetic compounds with diverse biological activities.[1] Understanding the fundamental characteristics of this specific analogue—including its thermal properties, solubility, ionization constants (pKa), and spectroscopic profile—is critical for its advancement from a laboratory curiosity to a viable drug candidate. This document outlines not just the theoretical importance of these parameters but also provides detailed, field-proven experimental protocols for their accurate determination, offering a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a fused bicyclic system. The structure consists of a benzene ring fused to a pyrrolidone ring, with a carbonyl group at the C-2 position. Key substitutions on the aromatic ring—a fluorine atom at C-4 and a hydroxyl group at C-5—are expected to significantly influence its electronic distribution, hydrogen bonding potential, and ultimately, its biological and physicochemical behavior. The fluorine atom can enhance metabolic stability and binding affinity, while the phenolic hydroxyl group provides a key site for hydrogen bonding and ionization.[2]

PropertyValue (Predicted/Inferred)Source
IUPAC Name 4-fluoro-5-hydroxy-1,3-dihydro-2H-indol-2-one-
Molecular Formula C₈H₆FNO₂-
Molecular Weight 167.14 g/mol -
CAS Number Not readily available.-
Canonical SMILES C1=C(C=C2C(=C1F)NC(=O)C2)O-
Physical Form Expected to be a solid at room temperature.[3]

Thermal Analysis: Melting Point and Stability

The melting point (Tm) is a fundamental property that provides insights into the purity, crystal lattice energy, and polymorphism of a compound. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and the ability to detect other thermal events like glass transitions or decompositions.[4][5] A sharp, well-defined melting endotherm typically indicates a highly pure crystalline substance, whereas a broad peak may suggest the presence of impurities or multiple polymorphic forms.[6]

Expert Insight: Why DSC over a simple melting point apparatus?

While a traditional melting point apparatus provides a melting range, DSC quantifies the energy absorbed or released during the phase transition (enthalpy of fusion).[7] This is crucial in pre-formulation studies, as different polymorphs of the same drug can have identical chemical structures but different melting points, solubilities, and bioavailabilities—factors with profound implications for drug efficacy and stability.[5]

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the standardized procedure for analyzing the thermal properties of a solid sample using a heat-flux DSC instrument.[8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Program: Place both sample and reference pans into the DSC cell. Subject them to a controlled temperature program, typically a linear heating ramp of 10 °C/min from ambient temperature (e.g., 25 °C) to a temperature beyond the expected melting point (e.g., 250 °C).

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Seal 3. Seal in Pan Weigh->Seal Load 4. Load Sample & Ref. Seal->Load Program 5. Apply Temp. Program (e.g., 10°C/min under N2) Load->Program Record 6. Record Thermogram (Heat Flow vs. Temp) Program->Record Analyze 7. Determine Tm & ΔH Record->Analyze

Caption: A standardized workflow for melting point determination using DSC.

Aqueous Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For ionizable molecules like this compound, solubility is highly dependent on the pH of the medium. The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[9]

Expert Insight: The Importance of pH-Dependent Solubility

The compound possesses both a weakly acidic phenolic hydroxyl group and a very weakly acidic amide N-H proton. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa of the hydroxyl group, the molecule will deprotonate to form a more soluble phenolate salt. Mapping this solubility-pH profile is essential for predicting absorption in different regions of the gastrointestinal tract.[9]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is designed to measure solubility in various pH-buffered solutions, as recommended by regulatory bodies.[9]

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the samples to stand, permitting the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a 0.45 µm filter.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL for each pH value.

Workflow for Solubility Determination

Solubility_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis A 1. Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B 2. Add Excess Solid to Each Buffer A->B C 3. Agitate at Const. Temp (e.g., 24h at 37°C) B->C D 4. Filter Supernatant (0.45 µm filter) C->D E 5. Quantify Concentration (e.g., HPLC-UV) D->E F 6. Report Solubility (mg/mL) E->F

Caption: The shake-flask method for determining pH-dependent solubility.

Acidity and Ionization Constants (pKa)

The pKa value quantifies the acidity of a molecule and dictates its charge state at a given pH. This property profoundly impacts solubility, permeability, receptor binding, and metabolic stability. For this compound, two pKa values are of interest: one for the phenolic hydroxyl group (expected pKa ~8-10) and one for the much weaker amide N-H (expected pKa >14). Potentiometric titration and UV-Vis spectrophotometry are two robust methods for pKa determination.[12][13]

Method 1: Potentiometric Titration

This classical method involves monitoring pH changes as a titrant is added to a solution of the compound. It is highly precise but requires a sufficient amount of pure compound.[12][14]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14]

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a calibrated combination pH electrode.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[14]

Potentiometric_Workflow A 1. Dissolve Sample in Solvent B 2. Insert Calibrated pH Electrode A->B C 3. Add Titrant (NaOH) in Increments B->C D 4. Record pH vs. Volume Added C->D E 5. Plot Titration Curve D->E F 6. Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds containing a chromophore near an ionizable group, as the UV-Vis spectrum will change upon protonation/deprotonation. It is more sensitive than potentiometry and requires less material.[12]

The phenolic hydroxyl group is directly attached to the aromatic chromophore. When it deprotonates to a phenolate, the extended conjugation results in a bathochromic (red) shift in the UV-Vis absorption spectrum. By monitoring this spectral shift across a range of pH values, the pKa can be accurately determined.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol.

  • Buffer Solutions: Prepare a series of buffers with precisely known pH values that bracket the expected pKa.

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer to create a set of solutions with the same total compound concentration but different pH values.

  • Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., from 220-400 nm) for each buffered solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between the protonated and deprotonated species is maximal) against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15]

Spectroscopic Characterization

A full spectroscopic workup is essential for unambiguous structural confirmation and as a reference for future quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei like ¹⁹F.[16]

NucleusPredicted Chemical Shifts (δ, ppm) and CouplingRationale
¹H NMR ~10.5-11.0 (s, 1H): N-H proton. ~8.5-9.5 (s, 1H): O-H proton. ~6.8-7.2 (m, 2H): Aromatic protons, showing complex splitting due to H-H and H-F coupling. ~3.5 (s, 2H): CH₂ protons at C-3.Based on typical shifts for oxindole structures. Aromatic region will be complex due to fluorine and hydroxyl substitution.[17]
¹³C NMR ~175-180: C=O carbonyl carbon. ~110-155: Aromatic carbons, with C-F and C-O carbons showing characteristic shifts and C-F coupling. ~35-40: CH₂ carbon at C-3.Based on general values for substituted aromatics and oxindoles.[18]
¹⁹F NMR ~ -120 to -140: A single resonance for the fluorine atom attached to the aromatic ring.Fluorine chemical shifts are sensitive to the electronic environment.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl)3200-3400 (broad)Stretching
N-H (amide)3100-3300 (sharp)Stretching
C=O (amide carbonyl)1680-1710Stretching
C=C (aromatic)1500-1600Stretching
C-F (aryl)1100-1300Stretching
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is determined by the electronic transitions within the aromatic chromophore. The spectrum is expected to show characteristic absorption maxima.

Solventλmax (nm)Chromophore
Methanol or Ethanol~250-260 nm, ~280-290 nmSubstituted benzene and oxindole system.[19][20]
Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

Ionization ModeExpected m/zObservation
ESI+168.0455 [M+H]⁺Protonated molecular ion.
ESI-166.0309 [M-H]⁻Deprotonated molecular ion.
High-Resolution MS167.0383 [M]Provides the exact mass, confirming the elemental composition.

Conclusion

The physicochemical properties of this compound are integral to its potential development as a therapeutic agent. This guide establishes a comprehensive framework for its characterization. The presence of fluoro and hydroxyl substituents imparts unique characteristics that must be quantified through rigorous experimental analysis. The detailed protocols provided for DSC, shake-flask solubility, pKa determination, and spectroscopic analysis serve as a validated roadmap for researchers. A thorough understanding of these parameters is the foundational step in navigating the complex path of drug discovery and development, enabling informed decisions in lead optimization, formulation, and preclinical evaluation.

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  • RSC Publishing. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.
  • ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,....
  • http:/ /ejournal.upi. edu. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • ResearchGate. (n.d.). Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3.

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An In-depth Technical Guide to the Synthesis and Evaluation of 4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine and hydroxyl groups can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive technical overview of the 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one core, a scaffold with considerable potential for the development of novel therapeutics. We will delve into a proposed synthetic strategy, the rationale for the design of structural analogs, and a detailed roadmap for their biological evaluation, with a particular focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of chemical biology.

Introduction: The Significance of the Fluorinated Hydroxyoxindole Scaffold

The 2-oxindole moiety is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The strategic placement of a hydroxyl group can introduce a key hydrogen bond donor/acceptor site, crucial for molecular recognition.

The specific substitution pattern of 4-fluoro-5-hydroxy on the oxindole ring presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine at the 4-position can influence the acidity of the N-H and the reactivity of the C3 position. The adjacent hydroxyl group at the 5-position can participate in intramolecular hydrogen bonding and act as a critical interaction point with target proteins. This unique arrangement makes the this compound scaffold a compelling starting point for the design of novel bioactive molecules, particularly in the realm of kinase inhibition, inspired by the success of related structures like Sunitinib (SU11248), a 5-fluoro-2-oxo-1,2-dihydroindole derivative that potently inhibits receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR[2][3].

This guide will provide a detailed exploration of this scaffold, from its synthesis to its biological characterization, offering a framework for the systematic investigation of its therapeutic potential.

Synthesis of the Core Scaffold and its Analogs

Proposed Synthesis of this compound

The proposed synthetic route commences with a commercially available starting material, 2-fluoro-3-methoxyaniline, and proceeds through a series of well-precedented transformations.

Synthesis_of_Core_Scaffold A 2-Fluoro-3-methoxyaniline C Isonitrosoacetanilide intermediate A->C Sandmeyer-type reaction B Chloral hydrate, Hydroxylamine HCl B->C E 4-Fluoro-5-methoxyisatin C->E Acid-catalyzed cyclization D Conc. H2SO4 (Cyclization) D->E G 4-Fluoro-5-methoxy-2,3- dihydro-1H-indol-2-one E->G Reduction F Hydrazine hydrate (Wolff-Kishner Reduction) F->G I 4-Fluoro-5-hydroxy-2,3- dihydro-1H-indol-2-one (Core Scaffold) G->I Ether cleavage H BBr3 (Demethylation) H->I

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

  • Synthesis of 4-Fluoro-5-methoxyisatin (E):

    • To a solution of 2-fluoro-3-methoxyaniline in a suitable solvent (e.g., a mixture of water and HCl), add a solution of chloral hydrate and hydroxylamine hydrochloride.

    • Heat the reaction mixture to facilitate the formation of the isonitrosoacetanilide intermediate.

    • Isolate the intermediate and subject it to cyclization using a strong acid catalyst, such as concentrated sulfuric acid, to yield 4-fluoro-5-methoxyisatin. This acid-catalyzed cyclization is a standard method for isatin synthesis.

  • Synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1H-indol-2-one (G):

    • The isatin derivative (E) can be reduced to the corresponding oxindole using a modified Wolff-Kishner reduction.

    • Treat the isatin with hydrazine hydrate in a high-boiling point solvent like diethylene glycol with a base (e.g., NaOH or KOH) and heat to effect the reduction of the C3-ketone.

  • Synthesis of this compound (I):

    • The final step involves the demethylation of the methoxy group to the desired hydroxyl group.

    • Treat the 4-fluoro-5-methoxy-2,3-dihydro-1H-indol-2-one (G) with a strong Lewis acid such as boron tribromide (BBr3) in an inert solvent like dichloromethane at low temperatures.

Design and Synthesis of Structural Analogs

To explore the SAR, systematic modifications of the core scaffold are necessary. The primary points of diversification are the N1 and C3 positions of the oxindole ring.

Analog_Design_Strategy Core This compound N1_Mod N1-Position Modification (Alkylation, Arylation) Core->N1_Mod Diversification Point 1 C3_Mod C3-Position Modification (Condensation with Aldehydes/Ketones) Core->C3_Mod Diversification Point 2 Analogs Library of Structural Analogs N1_Mod->Analogs C3_Mod->Analogs

Caption: Strategy for the design of structural analogs.

  • N1-Alkylation/Arylation: The nitrogen atom of the oxindole can be functionalized using various alkyl or aryl halides in the presence of a base (e.g., NaH, K2CO3). This allows for the introduction of a wide range of substituents to probe the steric and electronic requirements at this position.

  • C3-Functionalization via Knoevenagel Condensation: The C3 methylene group of the oxindole is activated and can undergo condensation reactions with various aldehydes and ketones. This reaction is typically catalyzed by a base (e.g., piperidine, pyrrolidine) and allows for the introduction of diverse aryl and heteroaryl moieties, a common strategy in the development of oxindole-based kinase inhibitors[2].

Biological Evaluation Strategy

A tiered approach to biological evaluation is recommended to efficiently identify promising lead compounds.

Primary Screening: Kinase Inhibition Assays

Given the precedent set by Sunitinib and other oxindole-based kinase inhibitors, the primary screening should focus on a panel of relevant tyrosine kinases implicated in cancer and inflammatory diseases.

Recommended Kinase Panel:

  • VEGFR2 (KDR): A key mediator of angiogenesis.

  • PDGFRβ: Involved in cell growth, proliferation, and differentiation.

  • FLT3: Frequently mutated in acute myeloid leukemia[4].

  • c-Kit: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors.

  • Src: A non-receptor tyrosine kinase involved in various signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate: Allow the kinase reaction to proceed at the optimal temperature for a defined period.

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP and Measure Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The amount of ADP formed is proportional to the kinase activity. Calculate IC50 values for each compound.

Secondary Screening: Cellular Assays

Compounds exhibiting potent kinase inhibition in the primary screen should be advanced to cell-based assays to assess their antiproliferative and anti-angiogenic effects.

Recommended Cell Lines:

  • HUVECs (Human Umbilical Vein Endothelial Cells): To assess anti-angiogenic effects.

  • Cancer Cell Lines with Known Kinase Dependencies:

    • MV4-11: AML cells with FLT3-ITD mutation.

    • K562: Chronic myelogenous leukemia cells (BCR-ABL positive, but can be used to assess off-target effects).

    • A549: Lung carcinoma cells.

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Analysis

The data from the primary and secondary screens will be crucial for establishing a robust SAR.

Data Presentation:

Compound IDN1-SubstituentC3-SubstituentVEGFR2 IC50 (µM)PDGFRβ IC50 (µM)MV4-11 GI50 (µM)
CoreHH>100>100>100
Analog 1CH3Phenyl10.515.225.1
Analog 2Ethyl4-Chlorophenyl5.28.912.8
..................

This tabular representation will facilitate the identification of key structural features that contribute to biological activity. For instance, the effect of different substituents at the N1 and C3 positions on kinase inhibitory potency and cellular activity can be systematically evaluated.

Mechanistic Insights and Pathway Analysis

For lead compounds, further studies are warranted to elucidate their mechanism of action.

Kinase_Inhibition_Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Analog 4-Fluoro-5-hydroxyoxindole Analog Analog->RTK Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Cellular_Response Cellular Response (Proliferation, Angiogenesis) Signaling->Cellular_Response

Caption: A simplified signaling pathway illustrating the mechanism of action of a receptor tyrosine kinase inhibitor.

Western Blot Analysis: To confirm the on-target activity of the lead compounds, Western blot analysis can be performed on treated cancer cells to assess the phosphorylation status of the target kinases and their downstream signaling proteins (e.g., p-VEGFR, p-Akt, p-ERK).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic and biological evaluation strategies outlined in this guide provide a comprehensive framework for the systematic exploration of its therapeutic potential. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be invaluable for the design of next-generation therapeutics targeting a range of diseases, from cancer to inflammatory disorders.

References

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 27(13), 4069. [Link]

  • El-Gamal, M. I., et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-245. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

  • Google Patents. (2002).
  • Google Patents. (2012). Preparation method of 4-fluoroindole. CN103420892A.
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  • Abadi, A. H., et al. (2006). Design, synthesis and biological evaluation of novel 3-substituted-5-fluoro-2-oxindoles as potential cytotoxic agents. European Journal of Medicinal Chemistry, 41(2), 214-221.
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Methodological & Application

Use of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Use of 4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one as a Kinase Inhibitor

Internal Reference: KI-FHO

Abstract

The oxindole (or 2-indolinone) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent kinase inhibitors used in oncology.[1][2] This document provides a detailed technical guide for researchers on the characterization of a novel oxindole derivative, This compound (KI-FHO) , as a putative kinase inhibitor. Based on its structural features—specifically the C5-hydroxyl and C5-fluoro substitutions which are known to influence binding affinity and selectivity—we hypothesize that KI-FHO targets receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] This guide outlines a logical, multi-step workflow, from initial biochemical potency and binding assays to cellular target engagement and functional outcome assessments. The protocols provided are designed to be self-validating and are grounded in established methodologies for kinase inhibitor development.[4][5]

Introduction: Scientific Rationale and Hypothesized Mechanism of Action

Protein kinases are critical enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[2][6] Their dysregulation is a common feature in many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][6] The oxindole scaffold has proven to be a highly successful starting point for the design of ATP-competitive kinase inhibitors.[7] Marketed drugs such as Sunitinib (SU11248) and the well-studied compound Semaxanib (SU5416) feature this core structure and function by targeting RTKs like VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and growth.[8][9][10]

The structure of KI-FHO incorporates key pharmacophoric elements:

  • Oxindole Core: Provides a rigid scaffold that can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3]

  • C5-Fluoro Group: This substitution can enhance binding affinity through hydrophobic interactions within the ATP pocket.[3]

  • C5-Hydroxy Group: The addition of a hydroxyl group at this position has been shown to significantly improve inhibitory activity against key angiogenic kinases like VEGFR-2 and PDGFRβ.[3]

Based on this structural analysis, KI-FHO is predicted to function as an ATP-competitive inhibitor of Type II receptor tyrosine kinases. The primary mechanism involves occupying the ATP-binding site, preventing the kinase from phosphorylating its downstream substrates, and thereby blocking signal transduction pathways essential for cell survival and proliferation, such as the RAS/MAPK and PI3K/AKT pathways.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) RTK->RTK ADP ADP RTK->ADP RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates KIFHO KI-FHO (Inhibitor) KIFHO->RTK Blocks ATP Binding Site ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Survival Transcription->Survival

Fig 1. Hypothesized inhibition of RTK signaling by KI-FHO.

In Vitro Biochemical Characterization

The first step in characterizing any novel inhibitor is to determine its potency and selectivity against purified enzymes in a controlled, cell-free environment.[4] This involves measuring both the concentration-dependent inhibition of enzymatic activity (IC50) and the direct binding affinity (Kd).

Workflow_In_Vitro cluster_activity Activity Assays cluster_binding Binding Assays start Start: Purified Kinase & KI-FHO ic50_assay Protocol 2.1: Biochemical Kinase Assay start->ic50_assay kd_assay Protocol 2.2: Kinase Binding Assay start->kd_assay ic50_data Generate IC50 Curves (Potency) ic50_assay->ic50_data end_node Biochemical Profile of KI-FHO ic50_data->end_node kd_data Determine Kd (Affinity) kd_assay->kd_data kd_data->end_node

Fig 2. Workflow for in vitro biochemical characterization.
Protocol 2.1: Biochemical Kinase Activity Assay (IC50 Determination)

Objective: To determine the concentration of KI-FHO required to inhibit 50% of the activity of target kinases (e.g., VEGFR2, PDGFRβ, c-KIT, FGFR1).

Rationale: This assay directly measures the functional consequence of the inhibitor on the enzyme's catalytic activity.[11] A fluorescence-based format is chosen for its high-throughput capability and sensitivity, avoiding the complexities of handling radioactivity.[11][12] The ATP concentration is set near the Michaelis constant (Km) for each kinase to ensure that the assay is sensitive to competitive inhibitors.

Materials:

  • Recombinant human kinases (VEGFR2, PDGFRβ, etc.)

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., from a commercial kit like ADP-Glo™ or similar)[12]

  • KI-FHO, dissolved in 100% DMSO to create a 10 mM stock

  • 384-well, low-volume, black plates

  • Fluorescent plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of KI-FHO in a 384-well plate. Start with the 10 mM stock in DMSO and perform 1:3 serial dilutions in assay buffer to create a 10-point dose-response curve (e.g., from 30 µM to 1.5 nM final concentration). Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor (e.g., Sunitinib) as a positive control.

  • Kinase Reaction Preparation: In a separate plate, prepare the kinase reaction master mix. For each well, combine the kinase assay buffer, the specific recombinant kinase (e.g., 5-10 nM), and the corresponding peptide substrate.

  • Initiate Reaction: Add the kinase/substrate mix to the wells containing the diluted KI-FHO or controls.

  • ATP Addition: Start the phosphorylation reaction by adding ATP to each well to a final concentration approximating the Km for that specific kinase (typically 10-100 µM).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining kinase activity by adding the detection reagent as per the manufacturer's protocol (e.g., a reagent that quantifies ADP production).[12] Incubate for the recommended time.

  • Data Acquisition: Read the fluorescence signal on a compatible plate reader.

  • Analysis: Convert raw fluorescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of KI-FHO concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative IC50 Data for KI-FHO
Kinase Target IC50 (nM)
VEGFR2 (KDR)15
PDGFRβ25
c-KIT60
FGFR1450
EGFR>10,000
Protocol 2.2: Kinase Binding Affinity Assay (Kd Determination)

Objective: To measure the direct binding affinity (dissociation constant, Kd) of KI-FHO to its target kinases.

Rationale: While IC50 reflects functional inhibition, Kd is a direct measure of the physical interaction between the inhibitor and the enzyme, independent of ATP concentration or substrate competition.[13] This provides a more fundamental measure of potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this purpose.[14]

Materials:

  • Biotinylated recombinant kinases

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Fluorescently-labeled, ATP-competitive tracer (ligand) specific for the kinase family

  • TR-FRET compatible buffer

  • KI-FHO in DMSO

  • 384-well, low-volume, black plates

  • TR-FRET capable plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the biotinylated kinase, Eu-labeled antibody, and fluorescent tracer in the assay buffer. The tracer concentration should be at or near its predetermined Kd for the kinase to ensure assay sensitivity.[15]

  • Compound Dilution: Prepare a serial dilution of KI-FHO as described in Protocol 2.1.

  • Assay Assembly: Add the following to each well in order: a. Diluted KI-FHO or DMSO control. b. The biotinylated kinase. c. The Eu-labeled antibody. d. The fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio. The signal will decrease as KI-FHO displaces the fluorescent tracer. Plot the TR-FRET ratio against the log of KI-FHO concentration and fit the data to determine the IC50, which can then be used to calculate the inhibitor constant (Ki) and subsequently the dissociation constant (Kd) using the Cheng-Prusoff equation or similar models.[15]

Table 2: Representative Binding Affinity Data for KI-FHO
Kinase Target Kd (nM)
VEGFR2 (KDR)9
PDGFRβ18
c-KIT45
FGFR1380

Cellular Activity Assessment

After establishing biochemical potency, the next critical phase is to determine if KI-FHO can engage its target and exert a functional effect in a complex cellular environment.[16] This involves verifying target inhibition within the cell and measuring the downstream impact on cell physiology.

Protocol 3.1: Cellular Target Engagement via Western Blot

Objective: To visually confirm that KI-FHO inhibits the phosphorylation of its target kinase (e.g., VEGFR2) and downstream signaling proteins (e.g., AKT, ERK) in intact cells.

Rationale: Western blotting is a semi-quantitative method that provides direct evidence of target engagement. Observing a dose-dependent decrease in the phosphorylated form of a protein, while the total protein level remains unchanged, is a hallmark of effective kinase inhibition.[17] It is crucial to use appropriate buffers and inhibitors to preserve the phosphorylation state of proteins during sample preparation.[18]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a cancer cell line expressing the target RTK (e.g., A375 melanoma cells).

  • Cell culture medium and serum.

  • Recombinant human VEGF.

  • KI-FHO in DMSO.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[18]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[18]

  • Primary antibodies: anti-phospho-VEGFR2 (pY1175), anti-total-VEGFR2, anti-phospho-AKT (pS473), anti-total-AKT, anti-phospho-ERK1/2 (pT202/pY204), anti-total-ERK1/2, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. The next day, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Treat the serum-starved cells with increasing concentrations of KI-FHO (e.g., 0, 10, 50, 250, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to induce robust phosphorylation of VEGFR2 and its downstream pathways. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice with supplemented RIPA buffer.[18] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18] b. Incubate with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C, diluted in 5% BSA/TBST. c. Wash the membrane extensively with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for the total form of the protein and a loading control like GAPDH.

Protocol 3.2: Cell Proliferation Assay

Objective: To measure the effect of KI-FHO on the growth and viability of cancer cell lines dependent on the target kinases.

Rationale: A key desired outcome for an anti-cancer kinase inhibitor is the inhibition of tumor cell proliferation.[19] This assay quantifies the cytostatic or cytotoxic effects of the compound over several days of treatment, providing a crucial measure of its functional efficacy in a disease-relevant context.

Materials:

  • Cancer cell lines (e.g., Calu-6 lung carcinoma, C6 glioma, which are sensitive to VEGFR/PDGFR inhibition).[20]

  • Complete growth medium.

  • KI-FHO in DMSO.

  • 96-well clear plates for cell culture.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of KI-FHO (e.g., from 30 µM down to 1 nM). Include DMSO-only controls.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period.

  • Data Acquisition: Read the plate on a luminometer or fluorometer, depending on the reagent used.

  • Analysis: Calculate the percent growth inhibition for each concentration relative to the DMSO controls. Plot the data and determine the GI50 (concentration required to inhibit cell growth by 50%).

Table 3: Representative Cell Proliferation Data for KI-FHO
Cell Line GI50 (nM)
Calu-6 (Lung Carcinoma)85
C6 (Glioma)120
A375 (Melanoma)95
MCF-7 (Breast, low RTK dependence)>5,000

Summary and Data Interpretation

The successful characterization of This compound (KI-FHO) as a kinase inhibitor requires a cohesive interpretation of data from biochemical and cellular assays. An ideal profile would demonstrate:

  • Potent Biochemical Activity: Low nanomolar IC50 and Kd values against the primary target kinases (e.g., VEGFR2, PDGFRβ).

  • Good Selectivity: Significantly higher IC50/Kd values (>30-fold) for off-target kinases, suggesting a lower potential for side effects.

  • Clear Cellular Target Engagement: A dose-dependent reduction in the phosphorylation of the target kinase and its downstream effectors in a cellular context, confirming cell permeability and on-target activity.

  • Functional Cellular Effect: Potent inhibition of proliferation in cancer cell lines known to be dependent on the targeted signaling pathway.

By following the detailed protocols in this guide, researchers can systematically build a comprehensive profile of KI-FHO, validating its potential as a novel kinase inhibitor and providing a solid foundation for further preclinical development.

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  • Yang, T. H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 13(10), 284. [Link]

  • Molecular Pharmacology. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • PubMed. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. [Link]

  • PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor.... [Link]

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Application Notes and Protocols for the Evaluation of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic properties.[1] Within this class, 2-oxindole derivatives have emerged as particularly promising anticancer agents, demonstrating a wide range of activities against various cancer types.[2] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. This application note provides a comprehensive guide for researchers to evaluate the anticancer potential of a novel indole derivative, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, in cancer cell lines.

The rationale for investigating this specific molecule stems from the established anticancer properties of the indoline-2-one core.[3] The addition of a fluorine atom and a hydroxyl group at the 4 and 5 positions, respectively, may enhance its biological activity, selectivity, and pharmacokinetic properties. Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding interactions with target proteins.

This guide will detail the presumed mechanism of action based on related compounds, followed by robust, step-by-step protocols for assessing its impact on cancer cell viability, apoptosis, and cell cycle progression.

Presumed Mechanism of Action: Targeting Cancer Hallmarks

Based on the extensive literature on indole-based anticancer agents, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Kinase Inhibition: Many indole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[4][5] Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell growth and survival.

  • Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Indole compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.[6] Indole derivatives have been observed to cause cell cycle arrest at various phases, most commonly G1 or G2/M.[1][6]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to the inhibition of cell proliferation and induction of apoptosis.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus/Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->PI3K RAS RAS Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->RAS This compound This compound This compound->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Cycle Progression Cell Cycle Progression ERK->Cell Cycle Progression

Caption: Putative signaling pathway targeted by this compound.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound's anticancer activity. It is recommended to test the compound on a panel of cancer cell lines from different tissue origins to assess its spectrum of activity.

Cell Viability Assay (XTT Method)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt XTT to an orange formazan product, and the intensity of the color is proportional to the number of viable cells.[7]

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [9]PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Workflow:

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA. [10]5. PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. [9] Table 2: Example Data Presentation for Cell Cycle Analysis

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control60.5 ± 3.125.2 ± 2.514.3 ± 1.8
Compound (IC50)75.8 ± 4.215.1 ± 1.99.1 ± 1.5
Compound (2x IC50)82.3 ± 3.810.5 ± 1.77.2 ± 1.3
Target Validation by Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [11]This method can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the signaling pathways implicated in its mechanism of action (e.g., Akt, ERK, PARP). [12] Detailed Protocol:

  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [12]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound's anticancer activity. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. Positive results from these initial studies would warrant further investigation, including:

  • Target Identification and Engagement Assays: To pinpoint the specific molecular target(s) of the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

The exploration of novel indole derivatives like this compound holds significant promise for the development of next-generation targeted cancer therapies.

References

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022-12-02). National Institutes of Health. [Link]

  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. (2022-07-26). National Institutes of Health. [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024-07-13). National Institutes of Health. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023-04-03). Medium. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025-03-21). PubMed. [Link]

  • Cell Viability Assays. (2013-05-01). National Institutes of Health. [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024-10-16). PubMed. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023-01-12). Crown Bioscience. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026-01-20). ACS Publications. [Link]

  • Apoptosis Marker Assays for HTS. (2021-07-01). National Institutes of Health. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025-02-05). National Institutes of Health. [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2025-08-08). ResearchGate. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. MDPI. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]

  • In vitro inhibition of cancer cell line growth by compounds 1k, 4c a. ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. (2015-04-01). National Institutes of Health. [Link]

  • Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (2023-08-23). National Institutes of Health. [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022-03-08). YouTube. [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023-01-17). YouTube. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014-04-28). National Institutes of Health. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024-03-22). National Institutes of Health. [Link]

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  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

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Application Notes and Protocols for 4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Fluorinated Oxindole Scaffold

The oxindole scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The title compound, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, combines the versatile oxindole core with the unique electronic properties of a fluorine atom and a hydroxyl group, making it a highly promising yet underexplored building block for the synthesis of novel bioactive molecules.

This application note provides a comprehensive guide to the potential applications of this compound in organic synthesis. While direct literature on this specific molecule is scarce, this document leverages the well-established reactivity of the oxindole core to propose scientifically grounded synthetic protocols. This guide is intended to empower researchers to explore the synthetic utility of this novel reagent in their drug discovery and development endeavors.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the oxindole nucleus, the electron-withdrawing fluorine atom, and the electron-donating hydroxyl group.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₆FNO₂-
Molecular Weight 167.14 g/mol -
Appearance Predicted to be a crystalline solidBased on similar oxindole structures.
Solubility Sparingly soluble in non-polar organic solvents, more soluble in polar aprotic solvents (e.g., DMSO, DMF).The presence of the polar hydroxyl and amide groups suggests this solubility profile.
Acidity (N-H) pKa ≈ 17-19 in DMSOThe N-H proton of the lactam is weakly acidic and can be deprotonated with a strong base.
Acidity (O-H) pKa ≈ 9-11The phenolic hydroxyl group is more acidic than the N-H proton.
Reactivity Hotspots C3-methylene, N1-amide, C5-hydroxyl, Aromatic ring (C6 and C7)The C3 position is activated by the adjacent carbonyl group for various reactions. The N-H and O-H are available for substitution. The aromatic ring can undergo electrophilic substitution, directed by the hydroxyl group.

Proposed Synthetic Applications and Protocols

The unique structural features of this compound open up a plethora of possibilities for its application as a versatile building block in the synthesis of complex organic molecules, particularly those with potential therapeutic applications.

Synthesis of 3-Substituted Oxindoles via Knoevenagel Condensation

The acidic C3-methylene protons of the oxindole ring readily participate in condensation reactions with aldehydes and ketones. This classic Knoevenagel condensation provides a straightforward route to 3-alkylideneoxindoles, which are key precursors for a variety of bioactive compounds, including kinase inhibitors.[5][6]

Workflow for Knoevenagel Condensation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Base (e.g., piperidine, pyrrolidine) Solvent (e.g., EtOH, Toluene) Heat A->C B Aldehyde/Ketone B->C D 3-Alkylidene-4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one C->D

Figure 1. General workflow for the Knoevenagel condensation.

Protocol: Synthesis of (Z)-3-(benzylidene)-4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.2 eq)

    • Piperidine (0.2 eq)

    • Ethanol (as solvent)

  • Procedure:

    • To a solution of this compound in ethanol, add benzaldehyde and piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the desired product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Causality behind Experimental Choices:

    • Base: Piperidine is a commonly used weak base catalyst for Knoevenagel condensations, facilitating the deprotonation of the C3-methylene group without causing unwanted side reactions.[5]

    • Solvent: Ethanol is a suitable solvent that allows for the dissolution of the reactants at elevated temperatures and often facilitates product precipitation upon cooling.

    • Excess Aldehyde: A slight excess of the aldehyde ensures complete consumption of the limiting oxindole starting material.

Synthesis of Spirooxindoles via [3+2] Cycloaddition

Spirooxindoles are a fascinating class of molecules with a spirocyclic junction at the C3 position of the oxindole core. They are prevalent in many natural products and exhibit a wide range of biological activities.[7][8] The synthesis of spirooxindoles can be elegantly achieved through a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from the oxindole and an amino acid) and a dipolarophile.[9]

Logical Flow for Spirooxindole Synthesis:

G A This compound C Azomethine Ylide Intermediate A->C B Amino Acid (e.g., Sarcosine) B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Maleimide) D->E F Spirooxindole Product E->F

Sources

Introduction: The Strategic Value of the Fluorinated Hydroxyoxindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Derivatization of 4-Fluoro-5-Hydroxy-2,3-dihydro-1H-indol-2-one

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The introduction of specific substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[3]

The target molecule, this compound, is of particular interest to drug development professionals. The fluorine atom at the C4 position can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidation. The hydroxyl group at the C5 position serves as a versatile synthetic handle, providing a key site for derivatization to explore structure-activity relationships (SAR). This document provides a detailed guide with adaptable protocols for the derivatization of this scaffold, focusing on the primary reactive sites: the C5-hydroxyl, the N1-amide, and the C3-methylene positions.

While specific literature on the derivatization of this compound is not extensively detailed, the protocols herein are based on well-established and robust chemical transformations applied to analogous hydroxyoxindole and phenol systems, providing a strong foundation for experimental design.

Molecular Overview and Strategic Derivatization Sites

The structure of this compound presents three primary sites for chemical modification. Understanding the relative reactivity of these sites is crucial for selective synthesis.

G cluster_0 This compound cluster_1 Key Derivatization Sites mol N1 N1-Amide: Moderately acidic. Requires strong base (e.g., NaH) for deprotonation. mol->N1 Site 2 C5_OH C5-Hydroxyl (Phenolic): Weakly acidic. Readily derivatized via O-alkylation and O-acylation. mol->C5_OH Site 1 (Highest Reactivity) C3_CH2 C3-Methylene: Activated by C2-carbonyl. Can undergo condensation reactions with electrophiles. mol->C3_CH2 Site 3 G start Dissolve Hydroxyoxindole in Anhydrous DMF add_base Add K₂CO₃ (1.5 eq.) Stir for 30 min at RT start->add_base add_alkyl Add Alkyl Halide (R-X, 1.2 eq.) (e.g., Benzyl Bromide) add_base->add_alkyl heat Heat Reaction to 60-80 °C Monitor by TLC add_alkyl->heat workup Quench with Water Extract with Ethyl Acetate heat->workup purify Dry (Na₂SO₄), Concentrate Purify via Column Chromatography workup->purify

Caption: Workflow for O-Alkylation of the C5-Hydroxyl group.

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into ice-water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: O-Acylation for Ester Synthesis

Esterification of the C5-hydroxyl introduces a carbonyl group, which can act as a hydrogen bond acceptor and can be designed as a prodrug moiety, hydrolyzable in vivo.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides or anhydrides are highly reactive electrophiles, allowing the acylation to proceed under mild conditions.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is inert and readily dissolves the reactants but not the triethylammonium chloride salt byproduct, which often precipitates.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.0 eq.). Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq.) or anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Purification: Wash the organic layer with 1M HCl, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.

ParameterO-AlkylationO-Acylation
Reagents Alkyl Halide, K₂CO₃Acyl Chloride, TEA
Bond Formed C-O-C (Ether)C-O-C=O (Ester)
Stability Generally very stableCan be labile (hydrolysis)
Typical Temp. 60-80 °C0 °C to RT

Section 2: Derivatization at the N1-Amide Position

Protocol 2.1: N-Alkylation of the Oxindole Core

N-alkylation of the oxindole nitrogen can significantly alter the molecule's conformation and pharmacological profile. [4]This transformation requires a stronger base than O-alkylation due to the lower acidity of the N-H bond.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a powerful, non-nucleophilic base required to fully deprotonate the amide nitrogen, forming a sodium salt. [4]* Order of Addition: It is critical to deprotonate the oxindole first before adding the alkylating agent to prevent side reactions.

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation may be run at room temperature or with gentle heating.

G start Suspend NaH (1.2 eq.) in Anhydrous THF at 0 °C add_indole Add Oxindole solution in THF dropwise start->add_indole stir Stir at 0 °C for 30 min, then RT for 30 min add_indole->stir add_alkyl Re-cool to 0 °C Add Alkyl Halide (R-X, 1.1 eq.) stir->add_alkyl react Warm to RT, stir until completion (Monitor by TLC) add_alkyl->react workup Quench carefully with sat. NH₄Cl solution at 0 °C react->workup purify Extract with EtOAc Purify via Column Chromatography workup->purify

Caption: Workflow for N-Alkylation using a strong base.

Step-by-Step Protocol: Note: This protocol assumes the C5-OH has been protected (e.g., as a methoxy or benzyloxy ether) to ensure selective N-alkylation.

  • Preparation: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil, then carefully suspend it in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Dissolve the C5-protected 4-fluoro-oxindole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Alkylation: Re-cool the solution to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Section 3: Derivatization at the C3-Methylene Position

Protocol 3.1: Knoevenagel-type Condensation with Aldehydes

The C3-methylene group is activated by the adjacent C2-carbonyl, enabling it to act as a nucleophile in condensation reactions. This reaction is famously used in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. [3] Causality Behind Experimental Choices:

  • Catalyst: A weak organic base like piperidine or pyrrolidine is typically used as a catalyst. It facilitates the deprotonation of the C3-methylene to form an enolate, which then attacks the aldehyde.

  • Solvent: A protic solvent like ethanol or methanol is often used, and the reaction is typically run at reflux to drive the condensation and subsequent dehydration to completion.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve the this compound (1.0 eq) and the desired aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, 1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Cool the reaction mixture to room temperature or in an ice bath.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum. No further purification is typically necessary if the product is clean.

References

  • Kumar, A., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(12), 5895-5903. [Link]

  • Shejul, P. P., et al. (2023). An Update on Potential Antidepressants Derived from Marine Natural Products. Central Nervous System Agents in Medicinal Chemistry, 23(2), 71-85. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

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  • Ali, M. A., et al. (2007). N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]

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  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • ResearchGate. (2014). How do I form an ester using pentadflurophenol?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2017). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

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Application Note & Protocol: A Framework for Preclinical In Vivo Evaluation of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydro-1H-indol-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically successful therapeutics. A prominent example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] The oxindole structure serves as a versatile template for designing molecules that can effectively compete with ATP at the kinase catalytic site.[2]

This document concerns 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one (hereafter "Compound X"), a novel small molecule featuring this core. Based on its structural similarity to known kinase inhibitors, it is hypothesized that Compound X functions as an inhibitor of one or more protein kinases critical to oncogenic signaling.

Transitioning a promising compound from in vitro discovery to clinical application requires rigorous preclinical in vivo evaluation.[3] In vivo studies are indispensable for characterizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, confirming its mechanism of action in a physiological system, and establishing a preliminary safety and efficacy profile.[4][5][6] This application note provides a comprehensive framework and detailed protocols for the preclinical in vivo assessment of Compound X, designed for researchers, scientists, and drug development professionals.

Foundational Requirements: Pre-In Vivo Characterization

Before committing to costly and ethically significant animal studies, a thorough in vitro characterization of Compound X is mandatory. This foundational dataset ensures that the molecule is well-understood and warrants further investigation.

Essential Pre-In Vivo Data Checklist:

  • Identity and Purity: Verified by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS); purity should be >95% as determined by High-Performance Liquid Chromatography (HPLC).

  • Aqueous Solubility: Determined at various pH levels (e.g., 2.0, 6.5, 7.4) to anticipate potential formulation and absorption challenges.

  • In Vitro Potency (IC₅₀): The half-maximal inhibitory concentration should be established through biochemical assays against purified target kinases and cellular assays measuring downstream pathway inhibition.[5][][8]

  • In Vitro Selectivity: The compound should be profiled against a broad panel of kinases to understand its selectivity profile and identify potential off-target activities that could lead to toxicity.[9][10]

  • Preliminary Metabolic Stability: Assessed using liver microsomes to predict its metabolic fate in vivo.[11]

Ethical Conduct and Regulatory Compliance

All animal experiments must be conducted with the highest ethical standards.

  • IACUC Approval: Prior to initiation, all study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[12][13][14] The IACUC ensures that studies are designed to minimize animal pain and distress and that the use of animals is scientifically justified.

  • Regulatory Standards: All procedures must comply with federal and local regulations, such as the Animal Welfare Act and the Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals.[15] For studies intended to support regulatory filings (e.g., an Investigational New Drug application), adherence to Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 is required.[3]

Protocol: Formulation Development for In Vivo Administration

Many small molecule inhibitors exhibit poor aqueous solubility, making formulation a critical first step for in vivo studies.[16][17] The goal is to develop a safe and effective vehicle that can consistently deliver the desired dose.

Protocol 3.1: Stepwise Vehicle Screening

  • Objective: To identify a well-tolerated vehicle that can solubilize or uniformly suspend Compound X at the required concentration.

  • Procedure:

    • Tier 1 (Aqueous): Attempt to dissolve Compound X in saline or PBS. If solubility is insufficient, proceed to Tier 2.

    • Tier 2 (Co-solvents/Surfactants): Test a panel of commonly used, well-tolerated excipients. Prepare vehicles first, then add Compound X. Use gentle heating (<40°C) and sonication to aid dissolution.

    • Tier 3 (Suspension): If a stable solution cannot be achieved, prepare a homogenous suspension. Micronize the compound if necessary to improve particle uniformity.

  • Final Formulation Check: The final formulation should be visually inspected for clarity (solutions) or uniformity (suspensions) before each use. Stability at room temperature and 4°C should be assessed for the expected duration of the study.

Table 1: Common Vehicle Compositions for In Vivo Studies in Rodents

Vehicle IDCompositionTypeNotes
V10.9% SalineSolutionIdeal for highly soluble compounds.
V25% DMSO, 40% PEG300, 55% WaterSolutionCommon for compounds soluble in organic solvents.
V310% Solutol HS 15, 90% SalineSolutionSurfactant-based vehicle for improved solubility.
V40.5% Carboxymethylcellulose (CMC) in WaterSuspensionStandard for water-insoluble compounds.
V50.5% Methylcellulose, 0.2% Tween 80 in WaterSuspensionAddition of surfactant can improve particle wetting and stability.

Protocol: Pharmacokinetic (PK) Profiling

A PK study is essential to understand the ADME properties of Compound X, which dictate its exposure profile and inform the dosing regimen for efficacy studies.[4][18]

Protocol 4.1: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine key PK parameters including clearance, volume of distribution, Cmax, Tmax, half-life (T½), and oral bioavailability (%F).

  • Animal Model: Female BALB/c mice, 8-10 weeks old.[19]

  • Study Design:

    • Group 1 (IV): n=12 mice. Administer Compound X at 1-2 mg/kg via tail vein injection.

    • Group 2 (PO): n=12 mice. Administer Compound X at 10-20 mg/kg via oral gavage.

  • Procedure:

    • Acclimate animals for at least 3 days prior to the study.

    • Fast animals for 4 hours before dosing (water ad libitum).

    • Administer Compound X at time t=0.

    • Collect blood samples (~50 µL) via submandibular or saphenous vein bleed at designated time points. A sparse sampling design is used, with 3-4 mice per time point.

      • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

      • PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Collect blood into tubes containing K2EDTA anticoagulant.

    • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 min at 4°C).

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulate Formulate Compound X (IV and PO Vehicles) Dose_IV Dose Group 1 (IV) 1-2 mg/kg Formulate->Dose_IV Dose_PO Dose Group 2 (PO) 10-20 mg/kg Formulate->Dose_PO Acclimate Acclimate Mice (n=24) Acclimate->Dose_IV Acclimate->Dose_PO Sample Serial Blood Collection (Designated Time Points) Dose_IV->Sample Dose_PO->Sample Process Process to Plasma Sample->Process Store Store at -80°C Process->Store LCMS LC-MS/MS Analysis Store->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc

Caption: Workflow for a single-dose PK study in mice.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
Elimination half-lifeDetermines dosing interval.
CL ClearanceRate of drug removal from the body.
Vd Volume of distributionIndicates extent of tissue distribution.
%F Bioavailability (PO vs. IV)Fraction of oral dose reaching circulation.

Protocol: Pharmacodynamic (PD) / Target Engagement Study

PD studies are crucial to demonstrate that Compound X modulates its intended target in vivo and to establish a dose-response relationship that can be correlated with efficacy.[20]

Protocol 5.1: Target Modulation in a Tumor Xenograft Model

  • Objective: To measure the dose-dependent inhibition of target kinase phosphorylation by Compound X in tumor tissue.

  • Animal Model: Athymic nude mice bearing subcutaneous tumors from a human cancer cell line selected based on in vitro sensitivity and dependence on the target pathway.[21]

  • Procedure:

    • Implant cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomize mice into treatment groups (n=3-4 per time point per group): Vehicle, and at least three dose levels of Compound X (e.g., 10, 30, 100 mg/kg).

    • Administer a single oral dose of vehicle or Compound X.

    • Euthanize cohorts of mice at selected time points post-dose (e.g., 2, 8, 24 hours) that bracket the expected Tmax and T½ from the PK study.

    • Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Downstream Analysis:

    • Prepare tumor lysates.

    • Quantify the levels of the phosphorylated target (p-Target) and total target protein (t-Target) using validated methods like Western Blot or ELISA.

  • Data Analysis: Normalize p-Target levels to t-Target levels and express as a percentage of the vehicle-treated control. Correlate the degree of target inhibition with the dose and time post-administration.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., MEK) RTK->TargetKinase Activates CompoundX Compound X CompoundX->TargetKinase Inhibits Substrate Substrate (e.g., ERK) TargetKinase->Substrate Phosphorylates pSubstrate p-Substrate (p-ERK) Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription

Caption: Hypothetical signaling pathway inhibited by Compound X.

Protocol: In Vivo Efficacy Evaluation

The definitive test of a preclinical cancer drug is its ability to inhibit tumor growth in a relevant animal model.[22][23][24]

Protocol 6.1: Tumor Growth Inhibition in a Subcutaneous Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of Compound X following repeat dosing.

  • Animal Model: Athymic nude mice bearing established subcutaneous tumors (100-150 mm³) as described in Protocol 5.1.

  • Study Design:

    • Randomize mice (n=8-10 per group) into treatment arms.

    • Group 1: Vehicle control (dosed on the same schedule as treatment groups).

    • Group 2: Compound X, low dose (e.g., 10 mg/kg, daily).

    • Group 3: Compound X, high dose (e.g., 50 mg/kg, daily).

    • Group 4: Positive control (a standard-of-care agent for the selected tumor model).

  • Procedure:

    • Begin dosing on Day 0. Administer treatments for a defined period (e.g., 21-28 days).

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Measure animal body weight on the same schedule to monitor toxicity.

    • Conduct daily clinical observations for signs of morbidity (e.g., hunched posture, rough fur, lethargy).

    • Euthanize animals if they reach pre-defined humane endpoints (e.g., tumor volume >2000 mm³, body weight loss >20%, significant clinical distress).

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

Efficacy_Workflow cluster_treatment Treatment Phase (21-28 Days) Start Implant Tumor Cells Tumor_Growth Tumors Reach ~125 mm³ Start->Tumor_Growth Randomize Randomize Mice (n=8-10 / group) Tumor_Growth->Randomize Dosing Daily Dosing (Vehicle, Cmpd X, Pos. Control) Randomize->Dosing Monitor Measure Tumor Volume & Body Weight (2-3x / week) Dosing->Monitor Observe Daily Clinical Observations Dosing->Observe Endpoint End of Study Monitor->Endpoint Observe->Endpoint Analysis Calculate %TGI & Assess Tolerability Endpoint->Analysis

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Table 3: Efficacy and Tolerability Endpoints

Endpoint TypeParameterDefinition
Efficacy % TGI Percent Tumor Growth Inhibition relative to vehicle control.
Tumor Regression A decrease in tumor volume from baseline.
Survival Time until humane endpoints are met (if applicable).
Tolerability Body Weight Change Percent change in body weight from baseline. A loss >15-20% is significant.
Clinical Observation Score A score based on animal appearance, posture, and activity.
Treatment-Related Deaths Number of non-tumor-related deaths in a treatment group.

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The Strategic Deployment of 4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Drug Discovery

The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including approved drugs.[1] Its rigid bicyclic structure presents a well-defined vector for substituent placement, enabling precise interactions with protein targets. The strategic functionalization of this core is paramount to modulating its pharmacological profile. The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[2][3] Concurrently, a hydroxyl group provides a crucial hydrogen bond donor and acceptor, anchoring the fragment within a protein's active site.

This guide details the potential of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one as a high-value fragment for use in Fragment-Based Drug Discovery (FBDD) campaigns. We will explore its synthesis, physicochemical properties, and provide detailed protocols for its application in screening, hit validation, and structural biology efforts.

Physicochemical Properties and Proposed Synthesis

While specific experimental data for this compound is not widely available in the literature, we can predict its properties based on the well-characterized 5-fluorooxindole and the influence of the additional hydroxyl group. These properties make it an ideal candidate for a fragment library, adhering to the "Rule of Three".[4]

PropertyPredicted ValueRationale
Molecular Weight ~167.13 g/mol Below the 300 Da threshold for fragments.
cLogP ~1.0The hydroxyl group will decrease the lipophilicity compared to 5-fluorooxindole (cLogP ~1.3).[5]
Hydrogen Bond Donors 2(Amide N-H and hydroxyl O-H)
Hydrogen Bond Acceptors 3(Carbonyl O, hydroxyl O, and fluorine F)
Polar Surface Area (PSA) ~58.3 ŲIncreased PSA due to the hydroxyl group, enhancing solubility.
Proposed Retrosynthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-fluoro-3-nitrophenol. This multi-step synthesis involves protection of the phenol, reduction of the nitro group, and subsequent cyclization to form the oxindole core.

Synthetic Pathway start 2-Fluoro-3-nitrophenol step1 Protection (e.g., MOM-Cl) start->step1 intermediate1 Protected Phenol step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2, Pd/C) intermediate1->step2 intermediate2 Aniline Derivative step2->intermediate2 step3 Reaction with Chloroacetyl Chloride intermediate2->step3 intermediate3 Chloroacetamide step3->intermediate3 step4 Intramolecular Cyclization (e.g., AlCl3) intermediate3->step4 intermediate4 Protected Oxindole step4->intermediate4 step5 Deprotection (e.g., HCl) intermediate4->step5 product This compound step5->product

Caption: Proposed synthesis of this compound.

Application in Fragment-Based Drug Discovery (FBDD)

The unique combination of a fluorine atom and a hydroxyl group on the oxindole scaffold makes this fragment a powerful tool for probing protein binding sites. The fluorine atom serves as an excellent reporter for ¹⁹F-NMR screening, while the hydroxyl and amide functionalities provide key interaction points.

Primary Screening Protocol: ¹⁹F-NMR for Hit Identification

¹⁹F-NMR is a highly sensitive technique for detecting weak binding events, as the fluorine nucleus has a large chemical shift dispersion and no background signal in biological samples.[6][7]

Objective: To identify binding of this compound to a target protein.

Materials:

  • Target protein (≥95% purity, at a concentration of 10-50 µM in a suitable NMR buffer, e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 5-10% D₂O).

  • This compound stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes and spectrometer equipped with a fluorine probe.

Protocol:

  • Reference Spectrum: Acquire a 1D ¹⁹F-NMR spectrum of the fragment (at a final concentration of 100-500 µM) in the NMR buffer without the protein. This will serve as the reference for chemical shift and line broadening.

  • Screening Spectrum: Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in the same NMR buffer.

  • Data Acquisition: Acquire a 1D ¹⁹F-NMR spectrum of the screening sample.

  • Analysis: Compare the screening spectrum to the reference spectrum. A change in the chemical shift, a decrease in signal intensity, or an increase in the line width of the fluorine resonance indicates a binding event.

FBDD Workflow cluster_0 Screening and Validation cluster_1 Structural Characterization cluster_2 Lead Optimization screening ¹⁹F-NMR Screening Detect changes in fluorine signal validation Orthogonal Validation - ¹H-¹⁵N HSQC NMR - Thermal Shift Assay screening->validation Hit Identified structural Structural Biology - X-ray Crystallography - Co-crystal structure validation->structural Validated Hit optimization Hit-to-Lead Chemistry - Fragment Growing - Fragment Linking structural->optimization Binding Mode Determined final Lead Compound optimization->final Generate Potent Lead

Caption: Workflow for an FBDD campaign utilizing the title fragment.

Hit Validation: Orthogonal Methods

To minimize false positives, hits identified in the primary screen should be validated using at least one orthogonal method.

This protein-observed method provides information on the binding site by monitoring chemical shift perturbations (CSPs) of the protein's backbone amides upon fragment binding.[8]

Objective: To confirm binding and map the interaction site on the protein.

Materials:

  • ¹⁵N-labeled target protein (50-100 µM).

  • Fragment stock solution.

Protocol:

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Titration: Add increasing concentrations of the fragment to the protein sample and acquire an HSQC spectrum at each concentration.

  • Analysis: Overlay the spectra and identify residues with significant CSPs. These residues likely form or are near the binding site.

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Objective: To confirm a direct binding interaction.

Materials:

  • Target protein (2-5 µM).

  • SYPRO Orange dye.

  • Fragment stock solution.

  • qPCR instrument.

Protocol:

  • Sample Preparation: Prepare a master mix containing the protein and SYPRO Orange in a suitable buffer.

  • Titration: Aliquot the master mix into a 96-well PCR plate and add varying concentrations of the fragment.

  • Melt Curve Analysis: Run a melt curve experiment on the qPCR instrument, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

  • Analysis: A positive shift in the Tm in the presence of the fragment indicates stabilizing binding.

Structural Biology: X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.[9][10]

Objective: To determine the precise binding mode of the fragment.

Protocol:

  • Crystallization: Set up crystallization trials for the target protein in the presence of a 5- to 10-fold molar excess of the fragment.

  • Crystal Soaking (Alternative): If co-crystallization is unsuccessful, soak apo-crystals of the target protein in a solution containing the fragment.

  • Data Collection: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding pose of the fragment in the active site.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

The high-resolution structural information from X-ray crystallography will guide the elaboration of the this compound hit into a more potent lead compound.

  • Fragment Growing: The structure will reveal vectors for synthetic elaboration. For instance, if the 4-fluoro or 5-hydroxy group is solvent-exposed, these positions can be modified to engage with nearby amino acid residues.

  • Fragment Linking: If other fragments are identified that bind in proximity, a linker can be designed to connect them, often resulting in a significant increase in affinity.[11]

The fluorine atom can be retained to maintain favorable interactions and metabolic stability, or it can be used as a handle for further chemical modification. The hydroxyl and amide groups provide robust anchoring points that should be preserved in early iterations of lead optimization.

Conclusion

This compound represents a highly promising, albeit currently underutilized, fragment for drug discovery. Its judicious combination of a privileged scaffold, a ¹⁹F-NMR handle, and key hydrogen bonding moieties makes it a versatile tool for identifying and characterizing novel binding sites on a wide range of protein targets. The protocols outlined in this guide provide a comprehensive framework for the successful integration of this fragment into FBDD campaigns, paving the way for the development of next-generation therapeutics.

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  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]

  • Safo, M. K., et al. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences, 10, 1177659. Available at: [Link]

  • Li, Q., & Li, G. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 189. Available at: [Link]

  • Li, Q., & Li, G. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 189. Available at: [Link]

  • Karagiannis, C. S., et al. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 11(11), 1335. Available at: [Link]

  • Parker, C. G., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 145(15), 8564-8574. Available at: [Link]

  • Centre for Medicines Discovery. (n.d.). Protein Crystallography and Cryo-EM Discovery (PXCD). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67861, 5-Fluoroindole. Retrieved from [Link]

  • ChemBK. (2024). 4-Fluorothiophenol. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(4), 101375. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3731012, 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • Akkurt, M., et al. (2012). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o187. Available at: [Link]

Sources

Synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one for Research Applications

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold for research and development in medicinal chemistry and drug discovery. The oxindole core is a privileged structure found in numerous biologically active compounds.[1] The specific substitution pattern of a fluorine atom at the 4-position and a hydroxyl group at the 5-position is of significant interest for exploring structure-activity relationships (SAR) in various therapeutic targets. Due to the absence of a direct, published synthetic route for this specific analog, this guide outlines a proposed, robust, and well-precedented multi-step synthesis. The described protocol is designed for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deep understanding of the synthetic pathway.

Introduction and Significance

The 2-oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of several natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[2][3] The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5] The hydroxyl group, on the other hand, can act as a crucial hydrogen bond donor or acceptor, contributing to target engagement. The target molecule, this compound, combines these features, making it a highly attractive building block for the synthesis of novel bioactive compounds. This guide provides a detailed protocol for its preparation, enabling further exploration of its potential in various research domains.

Proposed Synthetic Strategy

The synthesis of this compound will be accomplished through a four-step sequence, commencing with a commercially available and appropriately substituted starting material, 3-fluoro-4-nitrophenol. This strategy involves:

  • Protection of the phenolic hydroxyl group: To prevent interference in subsequent reactions, the hydroxyl group will be protected as a benzyl ether.

  • Reduction of the nitro group: The nitro functionality will be reduced to an amine, a necessary precursor for the formation of the oxindole ring.

  • N-chloroacetylation and intramolecular cyclization: The newly formed amine will be acylated with chloroacetyl chloride, followed by a palladium-catalyzed intramolecular C-H functionalization to construct the oxindole core.

  • Deprotection of the hydroxyl group: The final step involves the removal of the benzyl protecting group to yield the target compound.

This proposed route is based on well-established and reliable transformations in organic synthesis, ensuring a high probability of success.

Visual Representation of the Synthetic Workflow

Synthetic_Pathway A 3-Fluoro-4-nitrophenol B 1-(Benzyloxy)-2-fluoro-4-nitrobenzene A->B BnBr, K2CO3 Acetone, reflux C 4-(Benzyloxy)-3-fluoroaniline B->C Fe, NH4Cl EtOH/H2O, reflux D N-(4-(Benzyloxy)-3-fluorophenyl)-2-chloroacetamide C->D ClCH2COCl, Et3N DCM, 0 °C to rt E 5-(Benzyloxy)-4-fluoro-2,3-dihydro-1H-indol-2-one D->E Pd(OAc)2, P(t-Bu)3 NaOt-Bu, Toluene, 100 °C F This compound E->F H2, Pd/C MeOH, rt

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification will be performed by flash column chromatography. Characterization of products will be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (Protection)

Rationale: The phenolic hydroxyl group is acidic and can interfere with the subsequent reduction and cyclization steps. Protection as a benzyl ether is a robust choice, as it is stable to a wide range of reaction conditions and can be readily removed in the final step by hydrogenolysis.[6]

Protocol:

  • To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford 1-(benzyloxy)-2-fluoro-4-nitrobenzene as a solid.

Step 2: Synthesis of 4-(Benzyloxy)-3-fluoroaniline (Reduction)

Rationale: The nitro group must be converted to an amine to enable the subsequent N-acylation and cyclization. Reduction using iron powder in the presence of ammonium chloride is a classic, efficient, and cost-effective method for this transformation.

Protocol:

  • To a mixture of 1-(benzyloxy)-2-fluoro-4-nitrobenzene (1.0 eq) in ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)-3-fluoroaniline, which can often be used in the next step without further purification.

Step 3: Synthesis of 5-(Benzyloxy)-4-fluoro-2,3-dihydro-1H-indol-2-one (Acylation and Cyclization)

Rationale: The construction of the oxindole ring is achieved via a two-step, one-pot procedure. First, the aniline is acylated with chloroacetyl chloride. The resulting α-chloroacetanilide then undergoes an intramolecular palladium-catalyzed C-H functionalization. This modern approach, developed by Buchwald and others, offers high yields and functional group tolerance under relatively mild conditions.[7]

Protocol:

  • Dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete formation of the intermediate, N-(4-(benzyloxy)-3-fluorophenyl)-2-chloroacetamide.

  • In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and a suitable phosphine ligand such as tri-tert-butylphosphine (0.10 eq) in anhydrous toluene.

  • To the catalyst mixture, add the crude N-(4-(benzyloxy)-3-fluorophenyl)-2-chloroacetamide in toluene, followed by a strong base such as sodium tert-butoxide (2.0 eq).

  • Heat the reaction mixture to 100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain 5-(benzyloxy)-4-fluoro-2,3-dihydro-1H-indol-2-one.

Step 4: Synthesis of this compound (Deprotection)

Rationale: The final step is the removal of the benzyl protecting group to unveil the desired hydroxyl functionality. Catalytic hydrogenation is a clean and efficient method for this deprotection, typically proceeding with high yield and generating toluene as the only byproduct.[6]

Protocol:

  • Dissolve 5-(benzyloxy)-4-fluoro-2,3-dihydro-1H-indol-2-one (1.0 eq) in methanol.

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • If necessary, the product can be further purified by recrystallization or flash column chromatography.

Data and Characterization

Table of Reagents and Expected Products
StepStarting MaterialKey ReagentsProductExpected Yield (%)
13-Fluoro-4-nitrophenolBenzyl bromide, K₂CO₃1-(Benzyloxy)-2-fluoro-4-nitrobenzene85-95
21-(Benzyloxy)-2-fluoro-4-nitrobenzeneFe, NH₄Cl4-(Benzyloxy)-3-fluoroaniline80-90
34-(Benzyloxy)-3-fluoroanilineClCH₂COCl, Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu5-(Benzyloxy)-4-fluoro-2,3-dihydro-1H-indol-2-one60-75
45-(Benzyloxy)-4-fluoro-2,3-dihydro-1H-indol-2-oneH₂, Pd/CThis compound90-98
Expected Spectroscopic Data for this compound
  • ¹H NMR (DMSO-d₆): δ ~10.4 (s, 1H, NH), ~9.5 (s, 1H, OH), ~6.8-7.2 (m, 2H, Ar-H), ~3.5 (s, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆): Resonances expected for the carbonyl carbon (~175 ppm), aromatic carbons (some showing C-F coupling), and the methylene carbon (~35 ppm).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₆FNO₂ [M-H]⁻, expected ~167.03.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Benzyl bromide and chloroacetyl chloride are lachrymatory and corrosive; handle with extreme care.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.

  • Hydrogen gas is flammable; ensure proper setup and precautions for hydrogenation reactions.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible pathway to this compound, a compound of significant interest for chemical and pharmaceutical research. By leveraging established synthetic transformations and providing a clear rationale for each step, this guide empowers researchers to access this valuable building block for the development of novel therapeutic agents and chemical probes.

References

  • Vertex AI Search, based on a variety of organic chemistry resources on oxindole synthesis and medicinal chemistry.[1][2][3]

  • Vertex AI Search, based on literature concerning fluorinated organic compounds in drug discovery.[4][5]

  • Vertex AI Search, referencing standard organic chemistry textbooks and publications on protecting group strategies.[6]

  • Hennessy, E. J., & Buchwald, S. L. (2003). A Highly Regioselective Palladium-Catalyzed Cyclization for the Synthesis of Substituted Oxindoles. Journal of the American Chemical Society, 125(40), 12084–12085.[7]

  • Vertex AI Search, based on general methods for the reduction of nitroarenes.
  • Vertex AI Search, based on information regarding the synthesis of substituted anilines and phenols.[1][8][9][10]

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Handling and storage procedures for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of this compound. As a substituted indolinone, this compound is of significant interest in medicinal chemistry and drug development.[1][2][3] Proper handling and storage are paramount to ensure compound integrity, experimental reproducibility, and personnel safety. This guide synthesizes information from analogous compounds, including phenolic and fluorinated aromatic compounds, to establish best practices.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring an indolinone core substituted with fluorine and hydroxyl groups. The indolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[2][3][4][5] The fluorine substituent can enhance metabolic stability and binding affinity, while the phenolic hydroxyl group may be crucial for biological activity and can influence the compound's sensitivity to oxidation.[1][6]

Key Structural Features and Their Implications:

  • Indolinone Core: A stable, bicyclic lactam that can participate in hydrogen bonding.

  • Phenolic Hydroxyl Group: Susceptible to oxidation, especially in the presence of light, high temperatures, and certain metals.[7][8] This necessitates storage under inert atmosphere and protection from light.

  • Fluorine Atom: Generally increases the compound's lipophilicity and can alter its electronic properties. Handling of fluorinated compounds requires specific safety precautions due to their potential for increased toxicity and reactivity.[9][10][11]

Physicochemical Properties and Stability

While specific experimental data for this compound is not widely available, we can infer its properties from structurally related compounds.

PropertyEstimated Value/CharacteristicRationale/Reference Analog
Molecular Formula C₈H₆FNO₂Based on structure
Molecular Weight 167.14 g/mol Based on structure
Appearance Likely a solid, from white to pale brown crystalline powderAnalogy with 5-fluoro-1,3-dihydroindol-2-one[12]
Melting Point Expected to be relatively highAnalogy with substituted indolinones[12]
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General characteristic of similar organic compounds[13]
Stability Sensitive to light, air (oxidation), and high temperatures.Due to the phenolic hydroxyl group[7][8][14]

Hazard Identification and Safety Precautions

Given the structural motifs, this compound should be handled as a potentially hazardous substance. Safety data sheets for analogous compounds like 4-fluoroindole and 5-fluoroindole indicate that they can cause skin and eye irritation, as well as respiratory tract irritation.[13][15][16][17]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Goggles Chemical Splash Goggles Handling Handling the Compound Goggles->Handling Shield Face Shield (if splashing is a risk) Shield->Handling Gloves Nitrile or Neoprene Gloves (Double-gloving recommended) Gloves->Handling Coat Lab Coat Coat->Handling Respirator NIOSH-approved Respirator (for powders/aerosols) Respirator->Handling Researcher Researcher Researcher->Goggles Eyes Researcher->Shield Researcher->Gloves Hands Researcher->Coat Body Researcher->Respirator Respiratory Storage_Protocol cluster_storage Optimal Storage Conditions Compound This compound Container Amber Glass Vial (or opaque container) Compound->Container protects from light Atmosphere Inert Atmosphere (Argon or Nitrogen) Container->Atmosphere prevents oxidation Temperature Controlled Low Temperature (-20°C for long-term) Atmosphere->Temperature slows degradation Location Dry, Well-Ventilated Area Away from incompatible materials Temperature->Location ensures safety

Caption: Protocol for the optimal storage of the target compound.

Short-Term Storage (up to 1 month)
  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

Long-Term Storage (>1 month)
  • Temperature: For optimal stability, store at -20°C or lower. [12]* Atmosphere: The use of an inert atmosphere is critical for long-term storage to prevent oxidation of the phenolic group. [8]* Container: Use a tightly sealed vial with a PTFE-lined cap.

Experimental Protocols: Handling and Preparation of Solutions

Weighing and Aliquoting
  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, which could degrade the compound.

  • Environment: Perform all weighing and handling inside a chemical fume hood.

  • Dispensing: Use appropriate tools (e.g., anti-static spatula) to dispense the solid. Avoid creating dust. [18]4. Sealing: After dispensing, purge the container with an inert gas before re-sealing tightly.

Preparation of Stock Solutions
  • Solvent Selection: Choose an appropriate, dry solvent (e.g., anhydrous DMSO or DMF).

  • Dissolution: Add the solvent to the pre-weighed compound. Sonication may be used to aid dissolution.

  • Storage of Solutions: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Waste Disposal

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Fluorinated organic compounds should not be disposed of down the drain. [9]Consult your institution's environmental health and safety office for specific guidelines.

Conclusion

The proper handling and storage of this compound are essential for maintaining its chemical integrity and ensuring the safety of laboratory personnel. By understanding its structural characteristics and adhering to the protocols outlined in this guide—which are based on established practices for phenolic, fluorinated, and indolinone-based compounds—researchers can confidently utilize this molecule in their drug discovery and development efforts.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available at: [Link]

  • Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Bulgarian Chemical Communications. Available at: [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Available at: [Link]

  • Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. PMC - NIH. Available at: [Link]

  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. ResearchGate. Available at: [Link]

  • 4-Fluoro-1,3-dihydro-2H-indol-2-one. PubChem - NIH. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Request PDF - ResearchGate. Available at: [Link]

  • 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. Available at: [Link]

  • Fluorine Safety. Purdue University. Available at: [Link]

  • 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-hydroxy-3-methyl-. PubChem. Available at: [Link]

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PMC - NIH. Available at: [Link]

  • Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. Available at: [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

  • 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. PMC. Available at: [Link]

  • 5-fluoro-3-hydroxy-2,3-dihydro-1h-indol-2-one. PubChemLite. Available at: [Link]

  • Indolinones substituted, preparation and use of them as pharmaceutical compositions. Google Patents.
  • Indolinones, substituted in position 6, and their use as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them. Google Patents.

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Application Note & Protocols: Cell-Based Assay Development for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against a range of biological targets, including protein kinases.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays for a novel oxindole derivative, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. We detail a strategic, phased approach beginning with fundamental cytotoxicity profiling and progressing to a targeted, mechanistic assay. This guide emphasizes the rationale behind experimental choices, detailed step-by-step protocols, and the integration of self-validating systems to ensure data integrity and reproducibility, which are critical in all stages of drug development.[3][4]

Introduction and Strategic Overview

This compound belongs to the oxindole class of heterocyclic compounds. This structural class is known to exhibit a wide array of biological activities, frequently by targeting key enzymes in cellular signaling pathways.[2][5] Notably, derivatives of the closely related 5-fluoro-1H-indole-2,3-dione have been investigated for anticancer properties.[6] Given this background, a logical starting point for characterizing this novel compound is to assess its impact on cell viability and then to probe its effect on a probable target class, such as Receptor Tyrosine Kinases (RTKs), which are often implicated in cancer progression.[7][8]

Cell-based assays provide a more physiologically relevant context than traditional biochemical assays by preserving complex signaling networks and cellular structures.[4][9] Our strategy is therefore twofold:

  • Phase 1: Foundational Viability Assay. Establish a baseline understanding of the compound's cytotoxic or cytostatic potential across a relevant cancer cell line. This is a critical first step to determine a workable concentration range for subsequent mechanistic studies.

  • Phase 2: Target-Informed Mechanistic Assay. Based on the oxindole scaffold's known propensity to inhibit kinases, develop an assay to measure the phosphorylation status of a key RTK signaling node.[7][10] This provides insight into the compound's specific mechanism of action (MOA).

This document provides detailed protocols for an MTS-based cell viability assay and a phospho-RTK ELISA, designed to be adaptable and robust for the initial characterization of this compound.

Pre-Development & Cell Culture Best Practices

The quality and reproducibility of any cell-based assay are fundamentally dependent on the quality of the cell culture.[11] Adherence to best practices is non-negotiable.

Cell Line Selection & Handling

For this guide, we will use the A549 human lung carcinoma cell line as an example. This cell line is widely used, well-characterized, and known to express multiple RTKs, such as the Epidermal Growth Factor Receptor (EGFR), making it suitable for both general cytotoxicity and specific kinase signaling studies.

Core Principles:

  • Authentication: Always source cells from a reputable repository (e.g., ATCC). Cell line misidentification and cross-contamination can invalidate research.[12] It is best practice to perform Short Tandem Repeat (STR) profiling to confirm the cell line's identity.[11]

  • Aseptic Technique: Handle only one cell line at a time in a certified Class II biological safety cabinet. Use separate media bottles for each cell line to prevent cross-contamination.[13]

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can chronically affect cell physiology without visible signs of contamination.[12]

  • Passaging: Subculture cells when they reach approximately 80% confluency to maintain them in the exponential growth phase.[14] Over-confluency can lead to changes in gene expression and cellular stress.

Basic Cell Culture Protocol (A549)
  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cultures in a humidified incubator at 37°C with 5% CO2.[11]

  • Thawing: Thaw cryopreserved vials rapidly in a 37°C water bath (~2 minutes). Transfer contents to a tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at low speed (~150 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium to plate in a T-75 flask.[15]

  • Subculturing: When cells reach ~80% confluency, aspirate the medium, wash once with sterile Phosphate-Buffered Saline (PBS), and add 2-3 mL of Trypsin-EDTA solution. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize trypsin with 7-8 mL of complete growth medium and passage at a 1:4 to 1:8 split ratio.

Phase 1 Protocol: MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt MTS into a soluble purple formazan product.[16] The amount of formazan, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[17]

Experimental Workflow

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Assay Readout a Harvest & Count A549 Cells b Seed 5,000 cells/well in 100 µL into a 96-well plate a->b c Incubate Overnight (37°C, 5% CO2) b->c d Prepare Serial Dilutions of Compound e Add 10 µL of Compound to appropriate wells d->e f Incubate for 48 hours e->f g Add 20 µL MTS Reagent to each well h Incubate for 2 hours g->h i Read Absorbance at 490 nm h->i

Caption: Workflow for the MTS cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Seeding (Day 1):

    • Trypsinize and count A549 cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension (5,000 cells) into each well of a clear, flat-bottom 96-well plate.

    • Include "cells + vehicle" control wells and "media only" background control wells.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.[18]

  • Compound Preparation & Treatment (Day 2):

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in culture medium to prepare 10X working solutions. For a final concentration range of 100 µM to 0.1 µM, this series would start at 1 mM. Ensure the DMSO concentration is constant across all dilutions.

    • Carefully add 10 µL of the 10X compound dilutions to the corresponding wells on the cell plate. For vehicle control wells, add 10 µL of medium containing the same final DMSO concentration (e.g., 0.1%).

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTS Reagent Addition & Readout (Day 4):

    • Visually inspect the plate under a microscope to check for contamination or unusual cell morphology.

    • Add 20 µL of a combined MTS/PES solution to each well of the 96-well plate.[16]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[17] The optimal incubation time may need to be determined empirically.

    • Measure the absorbance of each well at 490 nm using a microplate reader.[17]

Data Analysis & Interpretation
  • Background Subtraction: Subtract the average absorbance of the "media only" wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • IC50 Calculation: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC50).

ParameterExample ValueInterpretation
IC50 15.2 µMThe concentration at which the compound inhibits 50% of cell viability.
DMSO Tolerance < 0.5%A549 cells show no significant loss of viability at DMSO concentrations up to 0.5%.
Signal-to-Background > 10The signal from viable cells is at least 10-fold higher than the media-only background.

Phase 2 Protocol: Phospho-RTK Mechanistic Assay

Based on the known activity of oxindoles as kinase inhibitors, a logical next step is to investigate if this compound inhibits a specific signaling pathway.[19] RTKs are key regulators of cellular processes and are frequently dysregulated in cancer.[20] Ligand binding induces receptor dimerization and trans-autophosphorylation of tyrosine residues, which creates docking sites for downstream signaling proteins.[7][10] A sandwich ELISA can quantify the level of a specific phosphorylated RTK.

Signaling Pathway Context

G ligand Growth Factor (e.g., EGF) rtk RTK (e.g., EGFR) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer compound 4-fluoro-5-hydroxy- 2,3-dihydro-1H-indol-2-one compound->dimer Inhibition? downstream Downstream Signaling (MAPK, PI3K/Akt) dimer->downstream

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Detailed Step-by-Step Protocol (Phospho-EGFR ELISA)

This protocol assumes the use of a commercially available sandwich ELISA kit (e.g., from R&D Systems or Cell Signaling Technology).

  • Cell Seeding & Starvation (Day 1):

    • Seed 2 x 10^5 A549 cells per well in a 24-well plate in complete growth medium.

    • Incubate overnight to allow for attachment.

  • Serum Starvation & Compound Treatment (Day 2):

    • Aspirate the complete medium and wash the cells once with sterile PBS.

    • Add serum-free medium to each well and incubate for 16-24 hours. This reduces basal levels of RTK phosphorylation.

    • Prepare compound dilutions in serum-free medium at concentrations below the previously determined IC50 (e.g., 10 µM, 1 µM, 0.1 µM).

    • Add the compound to the cells and incubate for 2 hours at 37°C.

  • Ligand Stimulation & Cell Lysis (Day 2):

    • Stimulate the cells by adding EGF ligand to a final concentration of 100 ng/mL to all wells except the "unstimulated" control. Incubate for 10 minutes at 37°C.

    • Immediately place the plate on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 150 µL of ice-cold cell lysis buffer (provided in the kit, typically containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • ELISA Procedure (Day 2):

    • Follow the specific kit manufacturer's instructions. A general workflow is as follows:

    • Add cell lysates (equal protein amounts) to wells of a microplate pre-coated with a capture antibody (e.g., anti-total EGFR).

    • Incubate, wash, and then add a detection antibody that specifically recognizes the phosphorylated form of the protein (e.g., anti-phospho-EGFR).

    • Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate, wash, and add the HRP substrate (e.g., TMB).

    • Stop the reaction and read the absorbance at 450 nm.

Assay Validation and Quality Control

For any assay to be useful in a screening or drug development context, its robustness and reliability must be statistically validated.[21] The Z-factor is a widely used statistical parameter for evaluating the quality of a high-throughput screening assay.[22][23]

Z-Factor Calculation

The Z-factor (Z') assesses the separation between the positive and negative controls in an assay.[24]

Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p = mean of the positive control (e.g., stimulated cells, no inhibitor)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., unstimulated cells)

  • σ_n = standard deviation of the negative control

Z-Factor ValueAssay Quality Interpretation
> 0.5 An excellent assay, suitable for high-throughput screening.[23]
0 to 0.5 A marginal or acceptable assay; may require optimization.[25]
< 0 Poor assay; signal from controls overlaps, not suitable for screening.[24]

To calculate a Z-factor, run a full plate with half the wells dedicated to the positive control (e.g., EGF-stimulated, vehicle-treated cells) and the other half to the negative control (unstimulated, vehicle-treated cells). This validation should be performed before screening the compound.

Conclusion

This application note outlines a structured, two-phase approach for the initial characterization of this compound. By first establishing a general cytotoxicity profile with a robust MTS assay, researchers can define an appropriate concentration window for subsequent mechanistic studies. The targeted phospho-RTK assay then provides a direct method to test the hypothesis that this oxindole derivative functions as a kinase inhibitor. Adherence to best practices in cell culture and rigorous assay validation, including Z-factor determination, are paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • Lemmon, M. A., & Schlessinger, J. (2010). Cell-to-cell signaling by receptor tyrosine kinases. Cell. [URL: https://www.cell.com/cell/fulltext/S0092-8674(10)00586-6]
  • BroadPharm. (2022). Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [URL: https://journals.sagepub.com/doi/10.1177/108705719900400206]
  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. [URL: https://punnettsquare.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and SSMD. Journal of Biomolecular Screening. [URL: https://journals.sagepub.com/doi/10.1177/1087057105285610]
  • Cell Signaling Technology. (n.d.). Kinase Signaling Pathways. [URL: https://www.cellsignal.
  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53020/]
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [URL: https://www.sptlabtech.com/resources/guides/the-complete-guide-to-cell-based-assays/]
  • Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. [URL: https://www.mdpi.com/2072-6694/9/5/52]
  • ATCC. (2021). Culturing Cells. [URL: https://www.atcc.org/support/culture-guides/culturing-cells]
  • Sigma-Aldrich. (n.d.). MTS Cell Viability Assay. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-viability/mts-cell-viability-assay]
  • ATCC. (2019). Cell Culture 101: Tips for Successful Cell Culture [Webinar]. YouTube. [URL: https://www.youtube.
  • ATCC. (2020). Best Practices for Cell Culture. [URL: https://www.atcc.org/resources/webinars/best-practices-for-cell-culture]
  • GeeksforGeeks. (2023). Receptor Tyrosine Kinase Signaling. [URL: https://www.geeksforgeeks.org/receptor-tyrosine-kinase-signaling/]
  • Zhang, X. D. (2011). Data analysis approaches in high throughput screening. Methods in molecular biology. [URL: https://link.springer.com/protocol/10.1007/978-1-61779-179-9_2]
  • Mire-Sluis, A., et al. (2013). A guide for potency assay development of cell-based product candidates. BioProcess International. [URL: https://bioprocessintl.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [URL: http://txch.org/doctors/dr-terzah-horton/protocols/MTT.pdf]
  • Wikipedia. (n.d.). Receptor tyrosine kinase. [URL: https://en.wikipedia.org/wiki/Receptor_tyrosine_kinase]
  • ATCC. (n.d.). Best Practices for Cell Culture [PDF]. [URL: https://www.atcc.org/~/media/PDFs/Culture%20Guides/Best_Practices_for_Cell_Culture.ashx]
  • BenchChem. (2025). Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays. [URL: https://www.benchchem.
  • Wertalik, P. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Revvity. [URL: https://www.revvity.
  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [URL: https://www.bioagilytix.com/cell-based-assays-in-drug-development-comprehensive-overview/]
  • Al-Ostoot, F. H., et al. (2021). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Molecules. [URL: https://www.mdpi.com/1420-3049/26/22/6968]
  • AAT Bioquest. (2023). What are the best practices in cell culture?. [URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/What-are-the-best-practices-in-cell-culture]
  • Gonzalez-Munoza, N., et al. (2017). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152319/]
  • Karkare, S., et al. (2017). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. MedChemComm. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5637119/]
  • Al-Said, M. S., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules. [URL: https://www.mdpi.com/1420-3049/29/10/2361]
  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences. [URL: https://fjps.springeropen.com/articles/10.1186/s43094-022-00481-9]
  • ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. [URL: https://www.researchgate.net/publication/339460212_5-Fluoro-1H-indole-23-dione-triazoles-_synthesis_biological_activity_molecular_docking_and_DFT_study]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. This molecule represents a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery, combining the structural features of a fluorinated aromatic ring and a phenolic hydroxyl group within the privileged oxindole framework.[1][2] The inherent electronic properties of these functional groups present unique challenges and opportunities for yield optimization.

This guide is designed for chemistry professionals engaged in multi-step organic synthesis. It provides a logical framework for troubleshooting common issues, answering frequently asked questions, and offering detailed protocols based on established chemical principles. Our approach is grounded in mechanistic understanding to empower you to make informed decisions and adapt procedures to your specific laboratory context.

Proposed Synthetic Workflow

The synthesis of this compound is a multi-step process. A robust and logical approach involves the construction of a substituted aniline precursor followed by an intramolecular cyclization to form the core oxindole structure. The hydroxyl group requires a protecting group strategy to prevent unwanted side reactions during the key C-N bond formation.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Deprotection A Start: 2-Bromo-5-fluoro-4-methoxyaniline B Step 1: N-Acylation (α-Chloroacetyl chloride) A->B C Product: 2-bromo-N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide B->C D Step 2: Intramolecular Heck or Buchwald-Hartwig Cyclization C->D E Product: 4-Fluoro-5-methoxy-2,3-dihydro-1H-indol-2-one D->E F Step 3: O-Demethylation (e.g., BBr3) E->F G Final Product: This compound F->G

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthetic sequence?

A1: The intramolecular cyclization (Step 2) is unequivocally the most critical step. The formation of the C-N or C-C bond to create the five-membered ring is often the lowest-yielding step and is highly sensitive to reaction conditions. A highly regioselective palladium-catalyzed cyclization is a common and effective method for this transformation.[3] The choice of catalyst, ligand, base, and solvent must be carefully optimized to suppress side reactions and maximize yield.

Q2: Why is a protecting group necessary for the hydroxyl function?

A2: The free phenolic hydroxyl group is acidic and can interfere with many organometallic and base-mediated reactions. During the palladium-catalyzed cyclization, the free -OH could coordinate to the metal center, poisoning the catalyst. It could also be deprotonated by the base, leading to unwanted side reactions. A simple and robust protecting group, like a methyl ether (methoxy), is ideal as it is stable to the cyclization conditions but can be cleaved reliably in the final step.

Q3: What analytical methods are recommended for monitoring the reaction and assessing purity?

A3: A combination of techniques is essential.

  • Thin Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane) to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any major byproducts at each step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for structural confirmation of the intermediates and the final product. ¹⁹F NMR is particularly useful for tracking the fluorine-containing species throughout the synthesis.

Q4: Are there alternative routes to consider?

A4: Yes, other strategies exist for synthesizing the oxindole core. For instance, routes starting from substituted indoles followed by oxidation can be viable.[3] Another approach involves the cyclization of α-chloroacetanilides.[3] However, for this specific substitution pattern, the intramolecular arylation of a pre-functionalized aniline derivative generally offers better control over regioselectivity.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield in the Intramolecular Cyclization Step (Step 2)

Q: My palladium-catalyzed cyclization of the N-acylated aniline precursor is failing. TLC shows only starting material or decomposition. What should I investigate?

A: This is a classic optimization problem for C-N bond formation. The solution requires a systematic approach to diagnosing the issue.

G Start Low Yield in Cyclization Step Purity Verify Purity of Precursor & Reagents Start->Purity Catalyst Screen Pd Catalyst & Ligand Purity->Catalyst Pure Failure Consult Literature for Alternative Routes Purity->Failure Impure Base Optimize Base Catalyst->Base Catalyst->Failure Solvent Vary Solvent & Temp Base->Solvent Base->Failure Success Yield Improved Solvent->Success Solvent->Failure

Caption: Decision workflow for troubleshooting the cyclization step.

Causality & Actionable Solutions:

  • Reagent and Precursor Purity:

    • The 'Why': Palladium catalysts are notoriously sensitive to impurities such as water, oxygen, and residual salts from previous steps. These can deactivate the catalyst and halt the reaction.

    • The 'How': Ensure the precursor is fully dried and pure by NMR and elemental analysis. Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Catalyst and Ligand Choice:

    • The 'Why': The electronic and steric properties of the ligand are critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[3] A mismatch between the substrate and the ligand will result in a failed reaction.

    • The 'How': If a standard catalyst like Pd(OAc)₂ with a general-purpose ligand isn't working, screen a panel of alternatives. Buchwald-type biaryl phosphine ligands are often effective for these transformations.

  • Base Selection:

    • The 'Why': The base is required to neutralize the acid generated during the reaction and, in many cases, to deprotonate the amide for the cyclization to proceed. The strength and solubility of the base are key. A base that is too weak will not be effective, while one that is too strong might cause decomposition.

    • The 'How': If a common inorganic base like K₂CO₃ or Cs₂CO₃ fails, consider a non-nucleophilic organic base like DBU or a soluble inorganic base like K₃PO₄.

Table 1: Recommended Starting Conditions for Cyclization Optimization

ParameterCondition 1 (Standard)Condition 2 (Buchwald-Hartwig)Condition 3 (Alternative Base)
Pd Source Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)
Ligand P(t-Bu)₃ (10 mol%)XPhos (6 mol%)RuPhos (10 mol%)
Base Cs₂CO₃ (2.2 equiv)K₃PO₄ (2.2 equiv)LHMDS (2.2 equiv)
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C80 °C
Problem 2: Incomplete or Failed O-Demethylation (Step 3)

Q: I am struggling to cleave the methyl ether in the final step without degrading the oxindole core. What are the best practices?

A: Cleavage of aryl methyl ethers is a classic transformation, but the presence of other functional groups on the oxindole requires careful selection of reagents to ensure chemoselectivity.

Causality & Actionable Solutions:

  • Reagent Choice:

    • The 'Why': The most common reagent, boron tribromide (BBr₃), is a very strong Lewis acid that can sometimes coordinate to the amide carbonyl, leading to side reactions or decomposition, especially at elevated temperatures.

    • The 'How': Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. This often provides the desired product cleanly. If BBr₃ causes decomposition, consider alternative reagents like trimethylsilyl iodide (TMSI) generated in situ, or high-temperature methods with pyridine-HCl.

  • Workup Procedure:

    • The 'Why': The workup is critical. Quenching BBr₃ reactions improperly can lead to re-methylation or decomposition.

    • The 'How': Slowly and carefully quench the reaction at low temperature with methanol, followed by an aqueous workup. The methanol reacts with excess BBr₃ and boron-oxygen complexes to liberate the free phenol.

Problem 3: Product Purification Challenges

Q: My final product is difficult to purify by standard silica gel chromatography. It appears to streak or decompose on the column. What can I do?

A: The free phenolic -OH and the amide N-H can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance.

Causality & Actionable Solutions:

  • Modify the Stationary Phase:

    • The 'Why': The acidity of silica gel is the primary cause of the issue.

    • The 'How': Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a weak base like triethylamine (~1%). Alternatively, switch to a different stationary phase altogether, such as neutral alumina.[4]

  • Crystallization:

    • The 'Why': If the product is a stable solid, crystallization is an excellent method for purification that avoids the potential for on-column degradation.

    • The 'How': Perform small-scale solubility tests with various solvent systems (e.g., Ethyl Acetate/Hexane, Methanol/Water, Dichloromethane/Pentane) to find conditions that allow for slow crystal growth upon cooling or solvent evaporation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1H-indol-2-one (Protected Intermediate)

This protocol is a representative example based on established palladium-catalyzed α-arylation methodology.[3]

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromo-N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.06 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by powdered potassium phosphate (K₃PO₄, 2.2 equiv).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2 hours.

  • Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected oxindole.

Protocol 2: O-Demethylation to Yield this compound
  • Setup: Dissolve the purified 4-fluoro-5-methoxy-2,3-dihydro-1H-indol-2-one (1.0 equiv) in anhydrous dichloromethane in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (3.0 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C and quench by the very slow, dropwise addition of methanol.

  • Purification: Concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be further purified by crystallization or careful column chromatography on deactivated silica gel.

References

  • BenchChem. (2025). Common side reactions and byproducts in spirooxindole synthesis.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • Omprakash H N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

  • Synthesis of New Oxindoles and Determination of Their Antibacterial Properties. (2020). Molecules, 25(3), 726.[Link]

  • El-Nassan, H. B. (2013). Oxindole as starting material in organic synthesis. ARKIVOC, 2013(i), 470-535. [https://www.semantic scholar.org/paper/Oxindole-as-starting-material-in-organic-synthesis-El-Nassan/6b5a34e06222b467614e7a0f78e474070a927a3c]([Link] scholar.org/paper/Oxindole-as-starting-material-in-organic-synthesis-El-Nassan/6b5a34e06222b467614e7a0f78e474070a927a3c)

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis.[Link]

  • Dandia, A., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(12), 5839-5847. [Link]

  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2010). ChemInform, 41(36).[Link]

  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758-76. [Link]

Sources

Technical Support Center: Overcoming Purification Challenges of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. This molecule, a key intermediate in numerous drug development programs, presents a unique set of purification challenges due to its combination of a polar phenolic hydroxyl group, an electron-withdrawing fluorine atom, and the inherent reactivity of the oxindole core. The high purity of this compound is paramount for successful downstream applications and regulatory compliance.

This guide is structured to provide immediate answers to common problems through our FAQs, followed by in-depth troubleshooting guides for more persistent issues. We will delve into the causality behind our recommendations, empowering you with the scientific principles needed to adapt and optimize these protocols for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles researchers face during the purification of this compound.

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities fall into several classes:

  • Starting Materials: Unreacted precursors from your synthesis.

  • Isomeric Byproducts: In some synthetic pathways, regioisomers may form.[1]

  • Oxidation Products: The phenol group is susceptible to oxidation, leading to colored, often quinone-like, impurities. This is especially prevalent if the reaction or workup is exposed to air for extended periods at elevated temperatures.

  • Dehalogenated Species: Loss of the fluorine atom can occur under certain reductive or harsh basic conditions, resulting in the formation of 5-hydroxy-2,3-dihydro-1H-indol-2-one.[2]

  • Residual Catalysts: If your synthesis involves metal catalysts (e.g., Palladium, Copper), trace amounts may carry over.[3]

Q2: My crude product is a dark, oily residue and won't solidify. What's the first step?

A2: An oily product often indicates the presence of significant impurities or residual solvent.

  • First, ensure all volatile solvents are removed under high vacuum. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of thermal degradation.

  • Attempt trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For a polar compound like this, start with a non-polar solvent like hexanes or diethyl ether. This can often "crash out" the product as a solid.

  • If trituration fails, it indicates a high impurity load. Proceed directly to chromatographic purification.

Q3: Why is my column chromatography separation so poor? The compound is streaking badly on the silica gel.

A3: This is a classic issue for polar, acidic compounds like phenols on standard silica gel.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to your polar, slightly acidic phenol group. This leads to tailing (streaking) and often, poor recovery.

  • Quick Solution: Add a small amount of a polar modifier to your eluent system. Acetic acid (0.5-1%) or formic acid can protonate the compound and the silica surface, reducing the strong interaction and leading to sharper peaks.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica for reverse-phase chromatography.[4]

Q4: My final product is pure by NMR, but it's pink/brown. Is this a problem?

A4: Yes, this is likely a problem. The discoloration indicates the presence of trace, highly-colored oxidative impurities. While potentially at a low concentration and thus not visible by NMR, these can interfere with biological assays and signal long-term instability.

  • Root Cause: The 5-hydroxy group is susceptible to air oxidation, which can be catalyzed by trace metals.

  • Solution: Attempt a final purification step focused on color removal. This can be a quick filtration through a small plug of activated carbon (use sparingly as it can adsorb your product) or a rapid recrystallization. For storage, ensure the compound is kept under an inert atmosphere (Nitrogen or Argon) and protected from light.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Column Chromatography for High Purity

Achieving >99% purity often requires a well-optimized chromatographic method. If you are facing co-elution of impurities or poor separation, this guide provides a systematic approach.

The Challenge: Co-elution of Polar Impurities

The inherent polarity of this compound means it will elute with other polar byproducts in many standard solvent systems. The key is to exploit subtle differences in their chemical nature.

Step-by-Step Optimization Protocol:
  • Stationary Phase Selection:

    • Silica Gel (Default): Standard choice, but requires modification. Use a 230-400 mesh size for best resolution.

    • Acid-Washed Silica: Can sometimes improve peak shape for acidic compounds.

    • Neutral Alumina: A good alternative if irreversible binding to silica is suspected.[4] It is less acidic and can offer different selectivity.

    • Reverse-Phase (C18): Highly effective for polar compounds. Elution is with polar solvents like water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.

  • Mobile Phase (Eluent) Optimization:

    • Initial Screening (Normal Phase): Start with a TLC analysis using a baseline system like 50% Ethyl Acetate in Hexanes.

    • Increasing Polarity: If the Rf value is too low, increase the polarity. A common gradient is from Dichloromethane (DCM) to a mixture of DCM/Methanol. A 5% MeOH in DCM system is a good starting point for polar compounds.[4]

    • Exploiting Selectivity: If separation is still poor, switch to a solvent system with different intermolecular interactions. For instance, incorporating toluene can improve the separation of aromatic compounds.[4]

    • Adding Modifiers: As mentioned in the FAQs, adding 0.5-1% acetic acid to your eluent system is often critical for preventing tailing on silica gel.

Data Presentation: Solvent Systems for Polar Oxindoles
Solvent System ComponentsPolarity Index (Primary Solvent)Typical Ratio (v/v)Rationale & Application Notes
Hexane / Ethyl Acetate4.41:1 to 1:4Standard starting point. Good for less polar impurities.
Dichloromethane / Methanol3.198:2 to 90:10Excellent for polar compounds. Methanol is a strong hydrogen bond acceptor/donor.
Chloroform / Acetone4.195:5 to 80:20Offers different selectivity compared to alcohol-based systems.
Toluene / Ethyl Acetate2.49:1 to 1:1The aromatic nature of toluene can improve separation of aromatic compounds through π-π interactions.[4]
Water / Acetonitrile + 0.1% TFA5.8GradientStandard for Reverse-Phase (C18). TFA ensures the phenol is protonated.
Visualization: Chromatography Optimization Workflow

G cluster_silica Normal Phase Troubleshooting cluster_rp Reverse Phase Protocol start Crude Product Analysis (TLC/LCMS) silica Normal Phase (Silica) start->silica Default Path rp Reverse Phase (C18) start->rp Highly Polar Impurities or Silica Failure tlc TLC Screen: Hex/EtOAc vs DCM/MeOH silica->tlc rp_eluent Eluent: Water/ACN + 0.1% TFA rp->rp_eluent streaking Streaking/Tailing Observed? tlc->streaking add_acid Add 0.5% Acetic Acid to Eluent streaking->add_acid Yes no_sep Poor Separation? streaking->no_sep No re_tlc Re-run TLC add_acid->re_tlc re_tlc->no_sep change_solvent Change Solvent System (e.g., use Toluene) no_sep->change_solvent Yes success Run Column & Isolate Product no_sep->success No, Separation Achieved rp_gradient Develop Gradient (e.g., 10% to 95% ACN) rp_eluent->rp_gradient rp_collect Collect Fractions & Analyze rp_gradient->rp_collect success_rp Lyophilize to Remove Solvent rp_collect->success_rp

Caption: Decision workflow for chromatographic purification.

Guide 2: Mastering Recrystallization of a Stubborn Compound

Recrystallization is a powerful, cost-effective technique for final purification, but it can be challenging for molecules with multiple polar functional groups that resist forming a stable crystal lattice.

The Challenge: Product Oiling Out or Failing to Crystallize

When a hot, saturated solution cools, the compound may separate as a liquid (an oil) rather than a solid. This happens when the compound's melting point is lower than the temperature of the solution or when impurities inhibit crystal lattice formation.

Step-by-Step Protocol for Successful Recrystallization:
  • Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Start with single solvents. Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene).

    • Use a binary solvent system. This is often the best approach. Dissolve your compound in a minimal amount of a "good" hot solvent (one it's very soluble in, like methanol or acetone). Then, slowly add a "bad" hot solvent (one it's insoluble in, like water or hexanes) dropwise until the solution just turns cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Data Presentation: Promising Solvent Systems for Recrystallization
"Good" Solvent (High Solubility)"Bad" Solvent (Low Solubility)Procedure Notes
Methanol / EthanolWaterA classic choice for polar compounds. The high polarity of water drives the less polar organic molecule out of solution upon cooling.
Ethyl AcetateHexanesGood for moderately polar compounds. Ensure slow cooling to promote crystal growth.
AcetoneDi-isopropyl etherCan be effective, but watch for the low boiling point of acetone.
IsopropanolTolueneA less common but potentially effective system.
  • Control the Cooling Rate:

    • Slow Cooling is Crucial: Rapid cooling (e.g., plunging the flask in an ice bath) promotes the formation of small, impure crystals or precipitation. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.[5]

    • Scratching & Seeding: If crystals are reluctant to form, scratch the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites. Alternatively, add a tiny crystal of a previously purified batch (a "seed crystal").

  • Isolation and Washing:

    • Collect crystals via vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization). Using warm or excessive solvent will redissolve your product.[5]

Guide 3: Preventing and Mitigating Oxidation

The phenolic hydroxyl group in your molecule is a prime target for oxidation, leading to colored impurities and degradation.

The Chemistry of Degradation:

The phenol can undergo a one-electron oxidation to form a phenoxyl radical. This radical is resonance-stabilized and can dimerize or react further to form highly colored quinone-type structures. This process is often accelerated by light, air (oxygen), and trace metal ions. Polyhydroxy aromatic compounds are known to be susceptible to degradation during processing.[6]

Proactive & Reactive Strategies:
  • Work Under an Inert Atmosphere: Whenever possible, conduct reactions, workups, and solvent removal steps under a blanket of nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Use Degassed Solvents: For sensitive steps like chromatography or recrystallization, sparging your solvents with nitrogen or argon for 15-30 minutes can remove dissolved oxygen.

  • Add an Antioxidant (with caution): In some cases, adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) to your chromatography solvents can protect the compound. However, this adds a new substance that may need to be removed later.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, washing the crude product with a dilute solution of EDTA (ethylenediaminetetraacetic acid) during the workup can sequester metal ions.

  • Storage: The final, pure product should be stored in an amber vial, under an inert atmosphere, and at low temperatures (e.g., -20°C) to ensure long-term stability.

Visualization: Phenol Oxidation Pathway

G phenol 5-Hydroxyoxindole (Phenol Group) radical Phenoxyl Radical (Resonance Stabilized) phenol->radical 1e- Oxidation oxidants [O] (Air, Trace Metals, Light) oxidants->radical products Colored Impurities (e.g., Quinones, Dimers) radical->products Further Reactions

Caption: Simplified pathway of phenol oxidation.

References

  • PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link][7]

  • ResearchGate. (2018). The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. Retrieved from [Link][8]

  • MDPI. (2023). Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. Retrieved from [Link][9]

  • Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link][4]

  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from [Link][10]

  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor. Retrieved from [11]

  • ResearchGate. (n.d.). Hydroxylation of oxindoles with organocatalyst 9 c and activation of.... Retrieved from [Link][12]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link][13]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link][2][14]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link][3]

  • Lin, Y., et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry. Retrieved from [Link][6]

Sources

Stability and degradation profile of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation profile of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. The insights provided are grounded in established principles of organic and medicinal chemistry to ensure experimental success.

Introduction to the Molecule and its Challenges

This compound is a substituted oxindole. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The substituents on this particular molecule—a fluorine atom and a hydroxyl group—introduce specific chemical properties that can significantly impact its stability. The electron-withdrawing nature of the fluorine can enhance certain aspects of stability, while the phenolic hydroxyl group is a primary site for oxidative degradation.[4] Understanding the interplay of these functional groups is critical for reliable experimental work.

This guide is structured to anticipate and address common challenges encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound solution is changing color (e.g., turning pink, brown, or blue). What is happening and how can I prevent it?

Answer:

Discoloration is a classic indicator of oxidative degradation, a common issue for phenolic compounds and hydroxyindoles.[5][6] The 5-hydroxy group on the indole ring is susceptible to oxidation, which can lead to the formation of highly colored quinone-like species and subsequent polymerization.

Causality:

  • Oxygen Exposure: Atmospheric oxygen can directly oxidize the hydroxyl group, especially in the presence of trace metal ions which can catalyze the reaction.

  • Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative processes.

  • pH: Basic conditions can deprotonate the phenolic hydroxyl group, making it more electron-rich and thus more susceptible to oxidation.

Troubleshooting Protocol:

  • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive experiments.

  • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Use of Antioxidants: For stock solutions that will be stored, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid, if it does not interfere with your downstream application.

  • pH Control: Maintain a neutral or slightly acidic pH (pH 4-6) for your solutions, as this can significantly slow the rate of oxidation.[7]

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

FAQ 2: I am observing poor solubility or precipitation of the compound from my aqueous buffer. How can I improve its solubility?

Answer:

While the hydroxyl group can aid in aqueous solubility, the overall flat, bicyclic core of the oxindole is quite hydrophobic. The fluorine atom can also increase lipophilicity.[4]

Causality:

  • Hydrophobicity: The planar aromatic structure can lead to π-π stacking and aggregation in aqueous solutions.

  • pH Effects: The compound has both a weakly acidic phenolic proton and a weakly acidic N-H proton. At a pH near its pKa, solubility is often at its minimum. Adjusting the pH away from this point can increase solubility by forming a more soluble salt.

Troubleshooting Protocol:

  • Co-Solvent Usage: Introduce a water-miscible organic co-solvent such as DMSO, DMF, or ethanol. Start with a small percentage (e.g., 1-5%) and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

  • pH Adjustment:

    • To solubilize by forming the phenolate salt, cautiously add a dilute base (e.g., 0.1 M NaOH) to your buffer to increase the pH. Be aware that this may increase the rate of oxidation (see FAQ 1).

    • Alternatively, for some applications, a slightly acidic pH might improve solubility without compromising stability as much as a basic pH.

  • Use of Solubilizing Agents: In formulation studies, excipients like cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.

FAQ 3: I suspect my compound is degrading during analysis by LC-MS, as I see multiple peaks. How can I confirm this and what are the likely degradation pathways?

Answer:

Peak multiplicity in a chromatogram for a supposedly pure compound is a strong indication of on-column degradation, instability in the mobile phase, or pre-existing degradation products. A forced degradation study is the definitive way to identify potential degradants.[8][9][10]

Likely Degradation Pathways:

  • Oxidation: The primary degradation pathway is likely the oxidation of the 5-hydroxy group to a quinone, which may then dimerize or polymerize.

  • Hydrolysis: Under strongly acidic or basic conditions, the amide bond in the oxindole ring can be susceptible to hydrolysis, leading to ring-opening.

  • Photodegradation: Exposure to light, particularly UV, can lead to the formation of radical species and a variety of degradation products.[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions: (Perform all stress studies with a parallel control sample protected from the stress condition).[10]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Before analysis, neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be wrapped in aluminum foil and placed alongside.

3. Analysis:

  • Analyze all samples by a reverse-phase HPLC-UV/MS method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

  • Compare the chromatograms of the stressed samples to the control to identify new peaks. Use the mass spectrometer to determine the mass of the degradation products and propose their structures.

Data Summary Table for Forced Degradation:

Stress ConditionIncubation Time/TempObserved Degradation (%)Number of DegradantsPotential Products
0.1 M HCl24h / 60°C[Record Data][Record Data]Ring-opened products
0.1 M NaOH4h / 60°C[Record Data][Record Data]Ring-opened products, oxidized species
3% H₂O₂24h / RT[Record Data][Record Data]Quinones, dimers
Thermal48h / 80°C[Record Data][Record Data]Various
PhotolyticICH Q1B[Record Data][Record Data]Radical-derived products

Visualizations

Diagram 1: Key Degradation Pathways

This diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_products Potential Degradation Products A Parent Compound B Oxidation (O₂, H₂O₂, Light) A->B C Hydrolysis (Acid/Base) A->C D Photodegradation (UV/Vis Light) A->D E Quinone/Quinone-imine Species B->E Primary G Ring-Opened Amide C->G H Radical Adducts D->H F Dimeric/Polymeric Products E->F Secondary

Caption: Potential degradation pathways for the title compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and solve issues related to the instability of the compound in solution.

G Start Instability Observed (e.g., Color Change, Precipitation) Q1 Is the solution discolored? Start->Q1 Oxidation Probable Oxidation Q1->Oxidation Yes Q2 Is there precipitation? Q1->Q2 No Action1 Implement Protective Measures: - Degas solvent - Use inert atmosphere - Protect from light - Adjust to slightly acidic pH Oxidation->Action1 End Stable Solution Achieved Action1->End Solubility Poor Solubility Q2->Solubility Yes Q2->End No, consult further (e.g., analytical issue) Action2 Improve Solubilization: - Add co-solvent (DMSO, EtOH) - Adjust pH (away from pI) - Use solubilizing agents Solubility->Action2 Action2->End

Sources

Technical Support Center: Mitigating Assay Interference from 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers working with 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one and related oxindole scaffolds. This guide is designed to provide expert, field-proven insights into identifying and preventing assay interference, ensuring the integrity and reliability of your experimental data. Our approach moves beyond simple protocols to explain the causal mechanisms behind assay artifacts, empowering you to design robust, self-validating experiments.

Introduction: The Challenge of Assay Interference

High-throughput screening (HTS) and other bioassays are fundamental to modern drug discovery, but are susceptible to various forms of compound-mediated interference.[1][2][3] These artifacts can lead to false-positive or false-negative results, wasting significant time and resources on non-viable hits.[1][3]

The compound this compound belongs to the oxindole class, a scaffold present in numerous biologically active molecules, including approved drugs like Sunitinib (SU11248).[4] While this scaffold is a valuable starting point for drug design, its chemical features—including a phenolic hydroxyl group and a planar system—warrant careful consideration for potential off-target, non-specific activity. This guide provides a proactive framework for identifying and mitigating such risks.

Part 1: Understanding Potential Interference Mechanisms

Before troubleshooting, it is crucial to understand the common ways small molecules can interfere with assay readouts. These mechanisms are not mutually exclusive and are often context-dependent.

  • Colloidal Aggregation: Many organic molecules self-assemble into colloidal aggregates in aqueous buffers, especially at micromolar concentrations typical for screening.[1][5] These aggregates, often hundreds of nanometers in diameter, can non-specifically sequester and denature proteins, leading to apparent inhibition.[1][5] This is one of the most common causes of false positives in biochemical assays.[1]

  • Fluorescence Interference: Compounds that are intrinsically fluorescent (autofluorescence) or that quench the fluorescence of a reporter molecule can directly interfere with assay signals.[6][7] This is a major issue in fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).[6][8] The phenolic moiety in the target compound suggests a potential for fluorescence at certain wavelengths.

  • Chemical Reactivity: Some compounds contain reactive electrophilic or redox-active substructures that can covalently modify proteins or interfere with assay reagents.[9][10] These are often classified as Pan-Assay Interference Compounds (PAINS).[3][10] The oxindole core, while not a classic PAIN, can participate in various chemical reactions under specific assay conditions.

  • Chelation: Compounds capable of chelating metal ions can inhibit metalloenzymes or disrupt assay components that rely on specific metal cofactors.[3][5]

Below is a diagnostic workflow to triage hits and identify potential interference.

Hit_Triage_Workflow Primary_Hit Primary Hit Identified Confirm_Structure Confirm Compound Identity & Purity (LC-MS, NMR) Primary_Hit->Confirm_Structure Dose_Response Generate Dose-Response Curve (e.g., IC50) Confirm_Structure->Dose_Response Interference_Checks Initiate Interference Counter-Screens Dose_Response->Interference_Checks Aggregation_Test Aggregation Test (Detergent, DLS) Interference_Checks->Aggregation_Test Is activity detergent-sensitive? Fluorescence_Test Fluorescence Scan (Autofluorescence/Quenching) Interference_Checks->Fluorescence_Test Is assay fluorescence-based? Reactivity_Test Reactivity Assessment (Thiol Reactivity, Pre-incubation) Interference_Checks->Reactivity_Test Does activity increase with pre-incubation? Interference_Positive Interference Confirmed: False Positive Aggregation_Test->Interference_Positive Yes Interference_Negative No Interference Detected Aggregation_Test->Interference_Negative No Fluorescence_Test->Interference_Positive Yes Fluorescence_Test->Interference_Negative No Reactivity_Test->Interference_Positive Yes Reactivity_Test->Interference_Negative No Orthogonal_Assay Validate with Orthogonal Assay (Label-free, different format) Interference_Negative->Orthogonal_Assay Validated_Hit Validated Hit for Lead Optimization Orthogonal_Assay->Validated_Hit Activity Confirmed

Caption: A decision-making workflow for hit validation and interference screening.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers in a practical question-and-answer format.

Q1: My compound, this compound, is a potent inhibitor in my enzyme assay. How do I know if the activity is real?

This is the most critical question in early-stage discovery. Apparent activity, especially from a primary screen, must be rigorously validated.[11][12] The primary suspect for many novel hits is aggregation-based inhibition.[1]

Causality: Aggregates act as non-specific inhibitors by adsorbing proteins onto their surface, causing partial denaturation and loss of function.[5] This mechanism is characterized by several hallmarks that can be tested experimentally.

Troubleshooting Steps:

  • The Detergent Dissociation Test: This is the most common and effective counter-screen for aggregation.[1][13] Non-ionic detergents like Triton X-100 or Tween-20 disrupt colloidal aggregates.[14] A true inhibitor's potency should be unaffected by the detergent, whereas an aggregator's apparent activity will be significantly reduced or eliminated.

  • Check for Steep Hill Slopes: Aggregation-based inhibition often displays unusually steep Hill slopes (>2) in the dose-response curve. This occurs because the inhibitory activity only manifests above a critical aggregation concentration (CAC).[1]

  • Lack of Clear SAR: If minor modifications to the compound lead to a complete loss of activity, it may suggest that the changes disrupted the molecule's ability to aggregate rather than a specific target interaction.

TestResult Suggesting AggregationResult Suggesting True Inhibition
IC50 with 0.01% Triton X-100 >10-fold increase in IC50 or complete loss of activity<2-fold change in IC50
Hill Slope > 2~ 1
Pre-incubation with Enzyme Increased potency (more time for denaturation)No significant change in potency
Q2: I'm using a fluorescence-based kinase assay. Could my compound be interfering with the signal?

Yes, this is a significant possibility. Assays relying on fluorescence are prone to artifacts from compounds that absorb light or are themselves fluorescent.[6][7]

Causality:

  • Autofluorescence: The compound emits light at the same wavelength as the assay's reporter fluorophore, leading to a false-positive signal (apparent activation) or masking of a signal change.[6]

  • Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of the assay fluorophore, leading to a false-positive signal in inhibition assays or a false-negative in activation assays.[8]

Troubleshooting Steps:

  • Perform a Spectral Scan: Before conducting the full assay, scan the emission spectrum of your compound at the assay's excitation wavelength. Also, measure the absorbance spectrum of the compound.

  • Run "Compound-Only" Controls: In your assay plate, include wells with the compound at various concentrations but without the enzyme or other key reagents. This will reveal if the compound itself contributes to the background signal.[8]

  • Shift to a Red-Shifted Fluorophore: Interference is more common in the blue-green spectral region.[7][15] If possible, switch to an assay format that uses a red-shifted dye (e.g., Cy5), as fewer library compounds interfere at these longer wavelengths.[15]

Fluorescence_Interference cluster_0 Scenario 1: Autofluorescence cluster_1 Scenario 2: Quenching (Inner Filter) Excitation Light Source (e.g., 488nm) Compound_AF Test Compound Excitation->Compound_AF Excites Compound Detector_AF Detector Compound_AF->Detector_AF Compound Emits Light (False Signal) Excitation_Q Light Source (e.g., 488nm) Fluorophore Assay Fluorophore Excitation_Q->Fluorophore Compound_Q Test Compound Fluorophore->Compound_Q Emitted Light Detector_Q Detector Fluorophore->Detector_Q Emitted Light

Caption: Mechanisms of fluorescence interference by test compounds.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for the key counter-screens discussed.

Protocol 1: Detergent Dissociation for Aggregation

Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.

Materials:

  • Test compound (this compound)

  • Assay buffer

  • Target enzyme and substrate

  • 10% Triton X-100 stock solution (v/v) in assay buffer

  • Microplate reader and appropriate microplates

Methodology:

  • Prepare Compound Dilutions: Prepare two identical serial dilution sets of your test compound in 100% DMSO. One set will be for the "+ Detergent" condition and the other for the "- Detergent" condition.

  • Prepare Assay Buffers:

    • Buffer A (- Detergent): Standard assay buffer.

    • Buffer B (+ Detergent): Standard assay buffer containing 0.02% Triton X-100. (This will result in a final concentration of 0.01% in the well).

  • Plate Layout: Design your plate to include both dose-response curves.

  • Assay Execution:

    • Add the appropriate buffer (A or B) to the wells.

    • Add the compound from the corresponding serial dilution plate.

    • Add the enzyme to all wells (except negative controls) and incubate as required by your primary assay protocol.

    • Initiate the reaction by adding the substrate.

    • Read the plate on the microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to controls for both conditions.

    • Plot the dose-response curves and calculate the IC50 values for both the "- Detergent" and "+ Detergent" conditions.

    • Interpretation: A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 strongly indicates that the compound is an aggregator.[13]

Protocol 2: Autofluorescence Counter-Screen

Objective: To measure the intrinsic fluorescence of the test compound under assay conditions.

Materials:

  • Test compound

  • Assay buffer

  • Black, opaque microplates (e.g., Greiner Bio-One Fluotrac)

  • Fluorescence plate reader

Methodology:

  • Prepare Compound Dilutions: Prepare a serial dilution of your compound in assay buffer at 2x the final desired concentrations.

  • Plate Layout:

    • Column 1: Buffer only (blank).

    • Column 2: Positive control fluorophore (if available) at a known concentration.

    • Columns 3-12: Serial dilutions of the test compound.

  • Assay Execution:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the 2x compound dilutions (or buffer/control) to the appropriate wells.

  • Data Acquisition:

    • Place the plate in the fluorescence reader.

    • Set the reader to the exact excitation and emission wavelengths used in your primary assay.

    • Acquire the fluorescence intensity readings.

  • Data Analysis:

    • Subtract the average signal of the buffer-only wells from all other wells.

    • Plot the background-subtracted fluorescence intensity against the compound concentration.

    • Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and will interfere with the assay readout. This signal should be considered background when analyzing data from the primary assay.

Conclusion

Identifying and mitigating assay interference is not merely a quality control step; it is fundamental to the integrity of the drug discovery process. While this compound is a promising scaffold, its chemical properties necessitate a proactive and rigorous approach to hit validation. By employing the systematic counter-screening and troubleshooting strategies outlined in this guide, researchers can confidently distinguish true biological activity from artifacts, ensuring that only the most promising compounds advance toward lead optimization.

References
  • News-Medical.Net. (2018). Interfering Factors in Assay Design. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation - Assay Guidance Manual. [Link]

  • Vera, L. H., et al. (2020). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]

  • Turek-Herman, J., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. PubMed. [Link]

  • Gorgulla, C., et al. (2024). Tackling assay interference associated with small molecules. PubMed. [Link]

  • Simeonov, A., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

  • Iversen, P. W., et al. (2006). High-Throughput RNA Interference Screening: Tricks of the Trade. PMC - NIH. [Link]

  • ResearchGate. (2018). What is the difference between using Triton X-100 and Tween-20?. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor.... PubMed. [Link]

  • Senger, M. R., et al. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]

  • González-Álvarez, I., et al. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. ACS Publications. [Link]

  • Jones, S., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SAGE Journals. [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. [Link]

  • Thorne, N., et al. (2010). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. [Link]

  • de Freitas, R. F. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

Sources

Technical Support Center: Troubleshooting Experiments with 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile scaffold into their synthetic workflows. The unique combination of a fluorinated aromatic ring, a phenolic hydroxyl group, and a reactive oxindole core makes this compound a valuable building block, but also introduces specific experimental challenges.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate unexpected results and optimize your experimental outcomes.

Understanding the Core Reactivity

Before delving into specific issues, it's crucial to understand the key reactive sites of this compound. Its behavior is governed by the interplay of three main functional groups:

  • The C5-Phenolic Hydroxyl Group: This is an electron-donating group that is nucleophilic and prone to oxidation. Reactions at this site include O-alkylation, O-acylation, and etherification. Under basic conditions or exposure to air, it can oxidize to form colored quinone-like impurities.[3]

  • The C3-Methylene Position: Located alpha to the carbonyl group, these protons are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate for C3-alkylation, aldol condensations, and other functionalizations.

  • The N1-Lactam Amide: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The amide bond itself can be susceptible to hydrolysis under harsh acidic or basic conditions.

The fluorine atom at C4 exerts a strong electron-withdrawing inductive effect, which can modulate the acidity and reactivity of adjacent protons and the aromatic ring.[4]

Troubleshooting Guide & FAQs

Question 1: My reaction is showing low yield and incomplete conversion of the starting material. What are the common causes and how can I improve it?

Low yields are often multifactorial, stemming from suboptimal reaction conditions or degradation of the starting material. A systematic approach is key to identifying the root cause.

Answer:

Causality Analysis: The primary suspects for low conversion are insufficient reactivity, competing side reactions, or degradation. The phenolic hydroxyl group can interfere with certain reagents, and the compound's solubility can be limited in some organic solvents.

Troubleshooting Workflow:

G start Low Yield / Incomplete Conversion check_sm 1. Verify Starting Material Integrity (HPLC, NMR) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Pass sm_bad Degraded Starting Material check_sm->sm_bad Fail optimize 2. Optimize Reaction Conditions sm_ok->optimize result Improved Yield sm_bad->result Action: Re-purify or re-synthesize conditions Key Parameters: - Base/Catalyst Choice - Solvent & Solubility - Temperature - Inert Atmosphere optimize->conditions protect 3. Consider Protecting Groups conditions->protect If side reactions persist conditions->result Optimization Successful protect_details Protect C5-OH (e.g., as MOM, TBDMS ether) or N1-H (e.g., as Boc, PMB) protect->protect_details protect_details->result

Step-by-Step Methodologies:

  • Verify Starting Material Purity: Before optimizing the reaction, confirm the purity of your this compound. Phenols are susceptible to air oxidation, which can generate inhibitory impurities.

    • Protocol: Dissolve a small sample in methanol or acetonitrile and analyze by HPLC-UV. A fresh, pure sample should show a single major peak.[5] Acquire a ¹H NMR in DMSO-d₆; check for the characteristic phenolic and N-H protons and the absence of unexplainable peaks.

  • Optimize Reaction Conditions:

    • Inert Atmosphere: The C5-hydroxyl group is sensitive to oxidation. Always run reactions under a dry, inert atmosphere (Nitrogen or Argon), especially when using bases.

    • Solvent Choice: This compound has polar functional groups. Ensure it is fully dissolved. If solubility is an issue in common solvents like THF or DCM, consider more polar aprotic solvents like DMF or DMSO.

    • Base Selection: The choice of base is critical. For C3-alkylation, a non-nucleophilic base like LDA or NaHMDS is often required to form the enolate without competing N- or O-alkylation. For O-alkylation of the phenol, a milder base like K₂CO₃ or Cs₂CO₃ is typically sufficient.

Target SiteRecommended BaseCommon SolventsTemperature Range
C5-OH (Alkylation) K₂CO₃, Cs₂CO₃Acetone, DMF, Acetonitrile25 °C to 80 °C
C3-H (Alkylation) LDA, NaHMDS, KHMDSTHF, Diethyl Ether-78 °C to 0 °C
N1-H (Alkylation) NaH, KHMDSDMF, THF0 °C to 25 °C
  • Employ Protecting Groups: If side reactions at the phenol or lactam nitrogen are unavoidable, using a protecting group strategy is a robust solution.

    • Phenol Protection: Protect the C5-OH as a silyl ether (e.g., TBDMS) or methoxymethyl (MOM) ether before attempting reactions at C3 or N1.

    • Lactam Protection: Protect the N1-H as a Boc or PMB group if selective reaction at the C5-OH is desired.

Question 2: I'm seeing dark coloration in my reaction and multiple spots on my TLC. What are these impurities?

The formation of colored byproducts and a complex product mixture points towards specific, predictable side reactions, primarily oxidation.

Answer:

Causality Analysis: The phenolic ring is electron-rich and highly susceptible to one-electron oxidation, especially under basic conditions, in the presence of trace metals, or upon exposure to air. This generates highly colored quinone or quinone-imine type structures. Furthermore, the C3-enolate can react with multiple electrophile equivalents or undergo undesired condensation reactions.

Potential Side Reactions:

G cluster_oxidation Oxidation Pathways cluster_alkylation Over-Alkylation main 4-fluoro-5-hydroxy- indol-2-one quinone Quinone/Quinone-Imine (Colored Impurities) main->quinone [O], Base, Air c3_di C3-Dialkylation main->c3_di Excess Electrophile & Base n_o_alk N,O-Dialkylation main->n_o_alk Strong, Unselective Conditions dimer Dimerization Products quinone->dimer Radical Coupling

Identification and Mitigation Strategies:

  • Oxidation Products:

    • Symptoms: Reaction mixture turns yellow, brown, or even black. TLC shows baseline streaking or highly polar, colored spots.

    • Protocol for Mitigation:

      • Degas Solvents: Before use, thoroughly degas all reaction solvents by bubbling Argon or Nitrogen through them for 15-20 minutes.

      • Use Fresh Reagents: Use freshly opened bottles of bases and reagents.

      • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress radical-mediated decomposition.

      • Purification: Oxidative impurities are often highly polar. They can sometimes be removed by a plug of silica gel, but aggressive chromatography can promote further degradation. A rapid aqueous wash with a mild reducing agent like sodium bisulfite can sometimes decolorize the organic layer.

  • Over-alkylation Products (C3-Dialkylation):

    • Symptoms: Mass spectrometry shows a peak corresponding to the addition of two electrophile groups instead of one.

    • Protocol for Mitigation:

      • Control Stoichiometry: Add the electrophile slowly (e.g., via syringe pump) to a pre-formed enolate solution at low temperature (-78 °C).

      • Use Precise Equivalents: Use no more than 1.05-1.1 equivalents of the electrophile.

      • Rapid Quenching: Once the reaction is complete (as monitored by TLC), quench it promptly at low temperature with saturated aqueous ammonium chloride.

Question 3: My analytical data is inconsistent. I see broad NMR peaks or multiple peaks on HPLC for what should be a single compound.

Inconsistent analytical data can be frustrating and may be misinterpreted as impurity. For a molecule like this compound and its derivatives, this is often due to dynamic structural phenomena.

Answer:

Causality Analysis: The structure of indolin-2-ones can lead to several dynamic processes that are observable on the analytical timescale, particularly for NMR. These include keto-enol tautomerism, restricted bond rotation (atropisomerism) in bulky derivatives, and aggregation.

Troubleshooting Analytical Data:

IssuePotential CauseRecommended Action
Broad ¹H NMR Peaks 1. Intermediate rate of exchange (e.g., N-H proton).2. Restricted rotation around a new C-N or C-C bond.3. Presence of trace paramagnetic impurities (e.g., metal ions).1. Acquire the NMR at a higher or lower temperature (Variable Temperature NMR) to either sharpen or resolve the exchanging species.2. Add a drop of D₂O to confirm exchangeable protons (N-H, O-H).3. Pass the NMR sample through a small plug of Celite or basic alumina.
Multiple HPLC Peaks 1. Tautomers (Keto-Enol) separating on the column.2. On-column degradation (if using acidic or basic mobile phase modifiers).3. Atropisomers (in sterically hindered derivatives).1. Modify the mobile phase (e.g., change pH with TFA or NH₄OAc) to favor one tautomeric form.2. Collect the separate fractions and re-inject; if they interconvert to the same mixture, it confirms dynamic isomers.3. Use a faster, non-gradient method to minimize on-column separation of isomers.[5]
Inconsistent Mass Spec 1. In-source fragmentation.2. Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺).3. Sample degradation in the ionization source.1. Lower the ionization energy or cone voltage.2. Confirm the mass of expected adducts.3. Ensure the sample is dissolved in a high-purity, stable solvent.

References

  • [Organic Letters] An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. Available at: [Link]

  • [Organic Chemistry Portal] Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • [ProQuest] Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. ProQuest. Available at: [Link]

  • [ResearchGate] Selected examples of fluorine-containing indole derivatives. ResearchGate. Available at: [Link]

  • [ResearchGate] Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. Available at: [Link]

  • [PubChem] 4-Fluoro-1,3-dihydro-2H-indol-2-one. National Institutes of Health. Available at: [Link]

  • [PubMed] 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. National Institutes of Health. Available at: [Link]

  • [PubMed] Efficient Synthesis of Functionalized dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction Under Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

  • [ResearchGate] ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. Available at: [Link]

  • [MDPI] Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]

  • [PubChem] 5-fluoro-1,3-dihydro-2H-indol-2-one. National Institutes of Health. Available at: [Link]

  • [National Institutes of Health] 3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one. National Institutes of Health. Available at: [Link]

  • [PubMed] [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic Acid Ester]. National Institutes of Health. Available at: [Link]

  • [detection-of-5-fluoro-2-oxindole-and-products-by-hplc-after-reaction-with-human-liver-enzymes] Detection of 5-Fluoro-2-Oxindole and Products by HPLC after Reaction with Human Liver Enzymes. detection-of-5-fluoro-2-oxindole-and-products-by-hplc-after-reaction-with-human-liver-enzymes. Available at: [Link]

  • [PubMed] Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. National Institutes of Health. Available at: [Link]

  • [PubChemLite] 5-fluoro-3-hydroxy-2,3-dihydro-1h-indol-2-one. PubChemLite. Available at: [Link]

  • [Google Patents] Indolinone derivatives and process for their manufacture. Google Patents.
  • [PubChem] 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-hydroxy-3-methyl-. National Institutes of Health. Available at: [Link]

  • [Taylor & Francis Online] 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Taylor & Francis Online. Available at: [Link]

  • [Chem-Impex] 4-Fluoro-1H-indole-2-carboxylic acid. Chem-Impex. Available at: [Link]

  • [MDPI] 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at: [Link]

  • [PubMed] Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Institutes of Health. Available at: [Link]

  • [ResearchGate] Identification of a fluorometabolite from Streptomyces sp. MA37: (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid. ResearchGate. Available at: [Link]

  • [National Institutes of Health] Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • [ResearchGate] Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. ResearchGate. Available at: [Link]

  • [National Institutes of Health] 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. National Institutes of Health. Available at: [Link]

  • [PubMed] The stability and degradation products of polyhydroxy flavonols in boiling water. National Institutes of Health. Available at: [Link]

  • [PubChem] Furaneol. National Institutes of Health. Available at: [Link]

  • [PubMed] The stability and degradation products of polyhydroxy flavonols in boiling water. National Institutes of Health. Available at: [Link]

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Technical Support Center: A Guide to the Scalable Synthesis of 4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the scalable production of this valuable oxindole intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations to help you navigate the complexities of this synthesis and achieve high yields of your target compound with excellent purity.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The specific substitution pattern of a fluorine atom at the 4-position and a hydroxyl group at the 5-position introduces unique electronic and steric properties, making this molecule a key building block for targeted therapies. However, this substitution also presents distinct challenges in its synthesis, particularly during scale-up. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when approaching the synthesis of this compound.

Q1: What is a reliable and scalable synthetic route for this compound?

A highly plausible and scalable approach involves a multi-step synthesis commencing from a substituted aniline, proceeding through an isatin intermediate, followed by reduction. A key strategy is the Sandmeyer reaction for isatin synthesis, which is a classic and generally robust method.

Q2: What are the main challenges I can expect with this specific substituted oxindole?

The primary challenges you may encounter are:

  • Regioselectivity: Ensuring the correct placement of the fluorine and hydroxyl groups.

  • Protecting Group Strategy: The phenolic hydroxyl group is reactive under various conditions and will likely require protection and deprotection steps.

  • Reaction Conditions for Cyclization: The electronic effects of the fluorine and hydroxyl (or protected hydroxyl) groups can influence the efficiency of the ring-closing reaction.

  • Purification: The final product is expected to be polar, which can make purification by standard column chromatography challenging.

  • Scale-up Issues: Managing exotherms, ensuring consistent product quality, and minimizing side reactions become critical at a larger scale.[1]

Q3: Why is a protecting group for the hydroxyl function necessary?

The hydroxyl group is acidic and nucleophilic, making it incompatible with many reagents used in the synthetic sequence, particularly strong bases or electrophilic reagents. Protecting it, for example as a benzyl or silyl ether, prevents unwanted side reactions and can improve the solubility of intermediates in organic solvents.

Q4: Are there any specific safety precautions for this synthesis?

Standard laboratory safety protocols should be followed. Additionally, be aware of the following:

  • Hydrazine hydrate , used in the Wolff-Kishner reduction of the isatin intermediate, is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.

  • Palladium catalysts , if used for alternative cyclization routes, are flammable and can be pyrophoric. Handle them under an inert atmosphere.

  • Strong acids and bases are used throughout the synthesis. Always wear appropriate personal protective equipment (PPE).

Proposed Synthetic Pathway and Troubleshooting

Below is a proposed synthetic pathway for this compound, along with a detailed troubleshooting guide for each key stage.

Synthetic_Pathway A 4-Fluoro-3-aminophenol B Protected 4-Fluoro-3-aminophenol A->B Hydroxyl Protection C N-(5-Fluoro-4-protected-hydroxyphenyl)oxamic acid derivative B->C Acylation D 5-Fluoro-4-protected-hydroxy-isatin C->D Intramolecular Cyclization (Sandmeyer) E 4-Fluoro-5-protected-hydroxy-2,3-dihydro-1H-indol-2-one D->E Wolff-Kishner Reduction F This compound E->F Deprotection Sandmeyer_Isatin_Synthesis A Protected 4-Fluoro-3-aminophenol B Acylation with Oxalyl Chloride A->B C N-(5-Fluoro-4-benzyloxyphenyl)oxamic acid chloride B->C D Intramolecular Friedel-Crafts Acylation C->D E 5-Fluoro-4-benzyloxy-isatin D->E

Caption: Key steps in the Sandmeyer synthesis of the isatin intermediate.

Troubleshooting Guide:

Observed ProblemPotential CauseSuggested Solution
Low Yield of Isatin Inefficient cyclization due to electron-withdrawing fluorine.The Friedel-Crafts acylation can be sensitive to the electronic nature of the aromatic ring. A stronger Lewis acid (e.g., AlCl₃) may be required. Ensure strictly anhydrous conditions, as moisture will deactivate the Lewis acid.
Formation of Regioisomers Cyclization at the wrong position.While cyclization is expected to occur ortho to the amino group, alternative cyclization is a possibility. The directing effects of the substituents generally favor the desired product. If regioisomers are a significant issue, careful control of reaction temperature and choice of Lewis acid can influence selectivity.
Dark Tar-like Byproducts Polymerization or decomposition under strong acidic conditions.Add the Lewis acid portion-wise at a low temperature to control the exotherm. Ensure the reaction is not heated for an extended period after completion.
Step 4: Wolff-Kishner Reduction of the Isatin

Protocol: The isatin intermediate is reduced to the corresponding oxindole using hydrazine hydrate and a strong base at elevated temperatures.

ParameterRecommended Condition
Reducing Agent Hydrazine hydrate (NH₂NH₂)
Base Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Solvent Diethylene glycol or Ethylene glycol
Temperature 180-200 °C

Troubleshooting Guide:

Observed ProblemPotential CauseSuggested Solution
Incomplete Reduction Insufficient temperature or reaction time.Ensure the reaction temperature is maintained and monitor progress by TLC. The reaction can be slow, so allow adequate time.
Side Reactions Cleavage of the benzyl protecting group.The high temperatures and strongly basic conditions of the Wolff-Kishner reduction can potentially cleave some protecting groups. If this is a major issue, consider alternative reductions such as catalytic hydrogenation, although this may also affect the benzyl group.
Product Isolation Issues The product may be soluble in the high-boiling solvent.After cooling, dilute the reaction mixture with a large volume of water to precipitate the product. Acidification may be necessary to fully precipitate the product.
Step 5: Deprotection of the Hydroxyl Group

Protocol: The benzyl protecting group is removed to yield the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.

ParameterRecommended Condition
Catalyst Palladium on carbon (Pd/C)
Hydrogen Source Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate
Solvent Ethanol, Methanol, or Ethyl Acetate
Temperature Room temperature

Troubleshooting Guide:

Observed ProblemPotential CauseSuggested Solution
Incomplete Deprotection Inactive catalyst or insufficient hydrogen.Use fresh, high-quality Pd/C catalyst. Ensure the system is properly purged with hydrogen and that there is adequate agitation to ensure good mixing.
Formation of Byproducts Over-reduction of the oxindole ring.While generally stable, prolonged reaction times or more active catalysts could potentially lead to further reduction. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult Filtration Fine catalyst particles passing through the filter.Use a pad of celite or a membrane filter to ensure complete removal of the palladium catalyst.

Purification of the Final Product

The final product, this compound, is expected to be a polar compound due to the presence of the hydroxyl and amide functional groups. This can present challenges for purification.

Observed ProblemPotential CauseSuggested Solution
Streaking on Silica TLC/Column Strong interaction of the polar functional groups with the silica gel.Add a small amount of acetic acid or methanol to the eluent to improve the peak shape. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography.
Low Recovery from Column Product is irreversibly adsorbed onto the silica gel.If streaking is severe, it may be better to purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Co-elution with Impurities Impurities have similar polarity to the product.If column chromatography is not effective, consider derivatization to a less polar compound for purification, followed by deprotection. However, this adds steps to the synthesis.

References

  • Prakash, C. R., et al. (2022). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(1).
  • El-Sawy, E. R., et al. (2021). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 26(15), 4478.
  • Abdel-Wahab, B. F., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 439–453.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zu Isatin. Helvetica Chimica Acta, 2(1), 234-242.

Sources

Technical Support Center: 4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one Synthesis and Side Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. As a valued scaffold in medicinal chemistry, understanding and controlling its synthesis is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to identify and mitigate the formation of reaction side products.

I. Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of substituted oxindoles, such as this compound, is a multi-step process often involving intramolecular cyclization reactions. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring introduces specific challenges that can lead to the formation of various side products.

Common Synthetic Routes and Associated Challenges

Several synthetic strategies can be employed to construct the oxindole core.[1][2] The most common approaches for this particular molecule involve the cyclization of a suitably substituted aniline derivative. A prevalent method is the palladium-catalyzed intramolecular α-arylation of an N-aryl-α-chloroacetamide.[3]

Diagram of a Common Synthetic Pathway

G A Substituted Aniline B N-Aryl-α-chloroacetamide A->B Acylation C This compound B->C Pd-catalyzed Intramolecular α-Arylation D Side Products B->D Side Reactions G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A N-Aryl-α-chloroacetamide B This compound A->B Intramolecular Cyclization C Oxidation A->C [O] E Dimerization A->E Intermolecular Reaction B->C [O] D O-Alkylation B->D R-X

Sources

Technical Support Center: Regioselective Synthesis of 4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a critical scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in the synthesis of this and related substituted oxindole structures. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regioselective synthesis of functionalized oxindoles, with a focus on the 4-fluoro-5-hydroxy substituted pattern.

Q1: What are the primary challenges in achieving regioselectivity during the synthesis of this compound?

A1: The main challenge lies in controlling the position of functional group introduction on the indole or oxindole core. The indole nucleus is electron-rich, making it susceptible to electrophilic aromatic substitution.[1][2][3] However, the inherent reactivity of the C3 position often leads to undesired side products.[1] When synthesizing a 4,5-disubstituted oxindole, controlling the introduction of both the fluorine and hydroxyl groups in the correct positions without forming other isomers is a significant hurdle. Functionalization at the less reactive C4, C5, C6, and C7 positions of the indole's benzene ring is particularly challenging.[4][5]

Q2: How do directing groups influence the regioselectivity of indole functionalization?

A2: Directing groups are pivotal in overcoming the innate reactivity preferences of the indole ring.[6][7][8] By attaching a directing group to the indole nitrogen (N1) or the C3 position, it can chelate to a transition metal catalyst and steer the functionalization to a specific C-H bond, often at the C2 or C4 positions.[4][6] For instance, a carbonyl group at C3 can direct C-H activation to the C4 position.[6] The choice of catalyst system can also exclusively control the directing group's influence, leading to different regioisomers from the same starting material.[7][8]

Q3: Can you explain the "transient directing group" strategy and its relevance?

A3: A transient directing group is a temporary functional group that is introduced to guide a specific reaction and is subsequently removed. This strategy offers an atom- and step-economical approach to C-H functionalization.[6] It allows for precise control over regioselectivity without the need for permanent modification of the starting material. This can be particularly useful in complex syntheses where multiple reactive sites need to be selectively addressed in different steps.

Q4: What role does the choice of catalyst play in controlling regioselectivity?

A4: The catalyst is a critical factor in directed C-H functionalization reactions. Different transition metals (e.g., Palladium, Rhodium, Iridium) and their ligand spheres exhibit distinct catalytic activities and selectivities.[6][9] For example, a Pd(II)-catalyst system has been shown to effectively promote C4-arylation of indoles with a C3-formyl directing group.[6] In some cases, the choice between a Rh(I) and an Ir(III) catalyst can completely switch the reaction pathway between a C3-functionalization via acyl translocation and a direct C2-functionalization.[7][8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired 4,5-disubstituted Isomer 1. Formation of other regioisomers (e.g., 6-fluoro-5-hydroxy, 7-fluoro-5-hydroxy).2. Incomplete reaction or decomposition of starting materials/product.1. Optimize Directing Group Strategy: If using a directed C-H functionalization approach, ensure the directing group is robust under the reaction conditions and effectively directs to the desired position.2. Modify Catalyst System: Experiment with different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands to enhance selectivity for the C4/C5 functionalization.[4][6]3. Control Reaction Parameters: Carefully control temperature, reaction time, and solvent. Monitor reaction progress by TLC or LC-MS to identify the optimal endpoint and minimize byproduct formation.
Formation of Multiple Isomeric Byproducts 1. Non-selective electrophilic aromatic substitution.2. Migration of functional groups under reaction conditions.1. Employ a Multi-step, Regiocontrolled Synthesis: Instead of attempting a one-pot disubstitution, consider a stepwise introduction of the fluoro and hydroxy groups, using blocking groups if necessary.2. Investigate Ortho-directing Effects: The presence of a fluorine atom may influence the position of subsequent substitutions.[9] Consider the electronic and steric effects of existing substituents when planning the synthetic route.3. Purification: Utilize column chromatography with an appropriate solvent system to isolate the desired isomer.
Difficulty in Introducing the Hydroxyl Group 1. Unfavorable reaction kinetics or thermodynamics.2. Incompatibility of the hydroxylating agent with the substrate.1. Protecting Group Strategy: Protect other sensitive functional groups on the molecule before attempting hydroxylation.2. Alternative Hydroxylation Methods: Explore different hydroxylation reagents and conditions. For example, consider using a stronger oxidizing agent or a different catalytic system.3. Consider a Synthon Approach: It may be more efficient to start with a precursor already containing the hydroxyl group or a group that can be easily converted to a hydroxyl group (e.g., a methoxy group for subsequent demethylation).
Poor Regioselectivity in C-H Activation 1. Ineffective directing group.2. Steric hindrance around the target C-H bond.1. Screen Different Directing Groups: Evaluate a range of directing groups for their ability to promote C4-functionalization.2. Optimize Reaction Conditions: Adjust the catalyst loading, temperature, and solvent to favor the desired C-H activation pathway.3. Computational Modeling: Use computational chemistry to predict the most favorable C-H activation site with different directing groups and catalysts.

Section 3: Experimental Protocols & Methodologies

This section provides a conceptual framework for a regioselective synthesis, drawing from established principles.

Conceptual Workflow for Regioselective Synthesis

The following diagram illustrates a logical workflow for developing a regioselective synthesis of the target molecule.

G cluster_0 Phase 1: Retrosynthetic Analysis & Route Design cluster_1 Phase 2: Key Transformation - Directed C-H Functionalization cluster_2 Phase 3: Troubleshooting & Optimization cluster_3 Phase 4: Final Steps & Purification Start Target: this compound A Consider Precursor with Existing Regiocontrol Start->A B Plan Stepwise Functionalization Start->B C Select Appropriate Directing Group (e.g., at N1 or C3) B->C D Screen Transition Metal Catalysts (Pd, Rh, Ir) & Ligands C->D E Optimize Reaction Conditions (Solvent, Temp, Time) D->E F Analyze Regioisomeric Ratio (NMR, LC-MS) E->F G Low Selectivity? Re-evaluate Directing Group/Catalyst F->G H Low Yield? Optimize Reaction Parameters F->H G->D H->E I Removal of Directing Group (if applicable) J Final Functional Group Interconversion I->J K Purification of Final Product (Chromatography, Recrystallization) J->K End End K->End Characterization (NMR, MS, etc.)

Caption: A logical workflow for developing the regioselective synthesis.

Protocol: Directed C4-Functionalization of an Indole Precursor

This protocol outlines a general procedure for a directed C-H functionalization at the C4 position of an indole derivative, a key step in achieving the desired substitution pattern.

Materials:

  • N-protected or C3-substituted indole precursor

  • Palladium(II) acetate (Pd(OAc)₂) or other suitable catalyst

  • Appropriate ligand (e.g., a phosphine ligand)

  • Arylating or other functionalizing agent (e.g., an iodoarene)[6]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere reaction vessel, add the indole precursor, the functionalizing agent, the base, and the anhydrous solvent.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of the reaction solvent.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to the predetermined optimal temperature and stir for the required duration. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Key Mechanistic Principle

The following diagram illustrates the general concept of a directing group guiding a metal catalyst to a specific C-H bond.

Caption: Role of a directing group in metal-catalyzed C-H functionalization.

Section 4: Concluding Remarks

Achieving high regioselectivity in the synthesis of this compound requires a nuanced understanding of indole chemistry, particularly the strategic use of directing groups and transition metal catalysis. By carefully selecting the synthetic route, optimizing reaction conditions, and employing robust analytical techniques to monitor isomer formation, researchers can overcome the inherent challenges. This guide serves as a foundational resource to aid in the rational design and troubleshooting of synthetic pathways to this and other complex substituted oxindoles.

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). National Institutes of Health. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. (n.d.). ChemRxiv. [Link]

  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (2025). PubMed Central. [Link]

  • Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. (n.d.). National Institutes of Health. [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI. [Link]

  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. (n.d.). MDPI. [Link]

  • C5/6‐H functionalization of indoles. DG=directing group, FG=functional... (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of Substituted Oxindoles and Spirooxindoles with Applications in Drug Discovery. (n.d.). Seton Hall University. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Royal Society of Chemistry. [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (n.d.). National Institutes of Health. [Link]

  • Regioselectivity of electrophilic aromatic substitution: syntheses of 6- and 7-sulfamoylindolines and -indoles. (1988). ACS Publications. [Link]

  • Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. [Link]

  • Unexpected regioselective carbon-hydrogen bond activation/cyclization of indolyl aldehydes or ketones with alkynes to benzo-fused oxindoles. (2014). PubMed. [Link]

  • 4-Fluoro-5-hydroxyindole. (n.d.). J&K Scientific LLC. [Link]

  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2010). ResearchGate. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (n.d.). National Institutes of Health. [Link]

  • A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles by annulation of nitrosoarenes with conjugated alkynones. (2026). AperTO. [Link]

  • Efficient Synthesis of Functionalized dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction Under Catalyst-Free Conditions. (2013). PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. [Link]

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Technical Support Center: Formulation Development for In Vivo Testing of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the preclinical formulation of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. This guide is designed for drug development professionals to navigate the common challenges associated with bringing indole-based small molecules, which are often kinase inhibitors, to in vivo testing. Our focus is on providing practical, scientifically-grounded solutions to ensure robust and reproducible preclinical data.

Section 1: Pre-formulation Assessment - Know Your Molecule

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. The structure of this compound—featuring a planar indole core, a hydrogen-bonding hydroxyl group, and a lipophilic fluorine atom—suggests it is likely a poorly soluble, crystalline compound, often referred to as a "brick dust" molecule.

Q1: What are the most critical physicochemical properties to determine for this compound before starting formulation work?

A1: Your initial experimental work should focus on quantifying three key parameters: aqueous solubility, pKa, and the partition coefficient (LogP). These properties will govern every subsequent formulation decision.

  • Aqueous Solubility: This is the foundation. Given its structure, the intrinsic aqueous solubility is expected to be very low (<10 µg/mL). This must be experimentally confirmed across a physiologically relevant pH range (e.g., pH 2.0, 6.5, and 7.4) to understand how it might behave in the stomach versus the intestine or bloodstream.

  • pKa (Ionization Constant): The phenolic hydroxyl group is likely acidic. Determining its pKa is crucial. If the pKa is within a physiologically relevant range (e.g., 7-9), it opens up the possibility of pH adjustment to form a more soluble phenolate salt, significantly enhancing dissolution.[1]

  • LogP/LogD (Lipophilicity): The LogP value indicates the compound's affinity for lipid versus aqueous environments. The fluorine atom will increase lipophilicity. This value helps predict its potential for absorption but also flags risks. A high LogP (>3) suggests that while it may partition into membranes, it will have very poor aqueous solubility, making lipid-based formulations a strong consideration.[2]

Table 1: Predicted Physicochemical Properties of this compound (Based on Analog Data)

PropertyPredicted Value/RangeRationale & Formulation Implications
Molecular Weight ~167.14 g/mol Low molecular weight is generally favorable for absorption.
Aqueous Solubility < 10 µg/mLA significant challenge. Requires solubility enhancement techniques.
Predicted XLogP3 1.0 - 1.5Moderately lipophilic. Suggests a balance between membrane permeability and aqueous insolubility. Analogs like 5-fluoro-1,3-dihydroindol-2-one have a reported XLogP3 of 1.3.[3][4]
Predicted pKa 8.0 - 10.0 (Acidic)The phenolic -OH group may be ionizable at higher pH, but likely not in the acidic environment of the stomach. May allow for salt formation or pH-adjusted vehicles for IV use.
Compound Class Likely BCS Class II or IVLow solubility will be the primary barrier to oral bioavailability.[5]

Section 2: Formulation Strategy & Workflow

A systematic approach is essential to efficiently identify a viable formulation. The following workflow illustrates the decision-making process from initial characterization to the selection of a lead formulation for in vivo studies.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation Char Physicochemical Characterization (Solubility, pKa, LogP) Screen Tier 1: Simple Vehicle Screen (Aqueous, Co-solvents) Char->Screen Tier2 Tier 2: Advanced Formulations (Surfactants, Cyclodextrins, Lipids) Screen->Tier2 Low Solubility Opt Optimize Lead Vehicles (Concentration, Stability) Tier2->Opt PrecipTest In Vitro Precipitation Test (Simulated GI/Blood Dilution) Opt->PrecipTest PrecipTest->Screen Precipitation Observed Tolerability Vehicle Tolerability Study PrecipTest->Tolerability PK_Study Pharmacokinetic (PK) Study Tolerability->PK_Study

Caption: Formulation Development Workflow.

Section 3: Frequently Asked Questions (FAQs)

Q2: Where should I start with vehicle selection for a first-pass oral PK study?

A2: Start with the simplest systems first. A tiered approach is most efficient.

  • Aqueous Suspension: If the required dose can be delivered in a reasonable volume (e.g., <10 mL/kg for rodents) and the compound has acceptable wettability, a simple suspension in 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC) with a small amount of surfactant like 0.1% Tween® 80 can be a viable baseline.

  • Co-Solvent Systems: If higher concentration is needed, screen common GRAS (Generally Regarded As Safe) co-solvents. A common starting blend is PEG 400, often mixed with water or other excipients like propylene glycol or ethanol.[6][7] A typical vehicle might be 30% PEG 400 / 70% Water. Crucially, always check the tolerability of your final vehicle in the chosen animal model before initiating the main study.

Q3: The compound is for intravenous (IV) administration. What are the primary formulation considerations?

A3: IV formulations demand sterility and must prevent precipitation upon injection into the bloodstream, which can cause embolism and severe toxicity.

  • pH Adjustment: Given the potential for an acidic pKa from the hydroxyl group, raising the pH of the formulation vehicle with a buffer (e.g., Tris or phosphate) to deprotonate the compound can dramatically increase solubility. However, you must ensure the final formulation pH is physiologically tolerable (typically pH 5-9).

  • Co-solvents: Systems based on PEG 400, propylene glycol, and ethanol are common but must be used within established toxicity limits.[8]

  • Cyclodextrins: Substituted β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBEβCD/Captisol®) are highly effective at forming inclusion complexes that solubilize hydrophobic molecules for IV administration.[9] They are often the preferred choice for poorly soluble compounds intended for IV use in preclinical studies.

Q4: What is the difference between a solution, suspension, and a lipid-based formulation, and when should I choose each?

A4:

  • Solution: The drug is fully dissolved in the vehicle. This provides 100% bioavailability from the formulation itself, as the drug is already in a state to be absorbed. Choose this when: You can achieve the target concentration and it remains stable without precipitation upon dilution. Ideal for IV and desirable for oral studies.

  • Suspension: The drug is a solid particle dispersed in a liquid vehicle. The rate of absorption is limited by how quickly the drug particles dissolve in vivo. Choose this when: The required dose is too high to be dissolved in a tolerable volume of solvent. Particle size is critical; micronization can significantly improve dissolution and absorption.[10]

  • Lipid-Based Formulations (e.g., SEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These formulations spontaneously form fine emulsions upon contact with gastrointestinal fluids, enhancing solubility and absorption. Choose this when: The compound is highly lipophilic (high LogP) and simple solutions or suspensions give poor oral bioavailability.

Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My compound dissolves in the dosing vehicle but crashes out (precipitates) immediately after I administer it orally.
  • Underlying Cause: This is a classic supersaturation problem. The co-solvent vehicle (e.g., PEG 400, DMSO) is rapidly diluted by the aqueous environment of the GI tract, and the drug's concentration is now far above its aqueous solubility limit, causing it to precipitate.[11][12]

  • Troubleshooting Steps & Solutions:

    • Perform an In Vitro Dilution Test: Before any animal is dosed, mimic the in vivo event. Add your formulation dropwise into a stirred beaker of simulated gastric fluid (SGF, pH ~1.2) or fasted state simulated intestinal fluid (FaSSIF, pH ~6.5). If you see immediate cloudiness or precipitation, you have confirmed the issue.

    • Add a Precipitation Inhibitor: Incorporate a polymer into your formulation. Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain the drug in a supersaturated state for longer, allowing more time for absorption.[13] Start by adding 1-5% of the polymer to your vehicle.

    • Switch to a Lipid-Based System: A Self-Emulsifying Drug Delivery System (SEDDS) can be very effective here. The drug remains in the oily phase of the emulsion droplets, avoiding direct contact with the bulk aqueous environment and preventing precipitation.[2]

    • Reduce Dose Concentration: If possible, lowering the concentration in the dosing vehicle can reduce the degree of supersaturation upon dilution, potentially avoiding precipitation.

Precipitation_Troubleshooting Start Problem: Precipitation on Dosing Step1 Perform in vitro dilution test in SGF/FaSSIF Start->Step1 Step2 Does it precipitate? Step1->Step2 Solution1 Option 1: Add precipitation inhibitor (e.g., HPMC, PVP) Step2->Solution1 Yes Solution2 Option 2: Develop a lipid-based formulation (SEDDS) Step2->Solution2 Yes Solution3 Option 3: Reduce dose concentration Step2->Solution3 Yes NoPrecip No Precipitation: Issue may be metabolism or permeability. Investigate other factors. Step2->NoPrecip No End Re-test in vitro, then proceed to PK study Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting formulation precipitation.

Problem 2: I'm seeing very low or highly variable plasma exposure after oral dosing.
  • Underlying Cause: This is the hallmark of a BCS Class II/IV compound and can be caused by several factors: poor dissolution rate of the solid form, extensive first-pass metabolism in the gut wall or liver, or poor membrane permeability.[14][15]

  • Troubleshooting Steps & Solutions:

    • Evaluate Dissolution Rate: If using a suspension, the issue is likely dissolution-limited absorption.

      • Particle Size Reduction: Reduce the particle size of your drug substance through micronization or nano-milling. Decreasing particle size increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][10]

    • Bypass the Solid State: Use a formulation where the drug is already in solution.

      • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[5][13] This is an advanced technique but can be highly effective.

      • Cyclodextrin Complexation: Formulating with HPβCD or SBEβCD can increase the amount of drug dissolved in the GI fluids, creating a higher concentration gradient to drive absorption.[1]

    • Rule out Permeability/Metabolism: To determine if the problem is formulation-related or an intrinsic property of the molecule, perform an IV dose to determine the absolute bioavailability. If IV exposure is also low, the issue may be rapid clearance. If IV exposure is high but oral is low, the problem is absorption and/or first-pass metabolism, confirming the need for an advanced oral formulation.

Problem 3: The animals are showing adverse effects (lethargy, irritation) that are not related to the compound's pharmacology.
  • Underlying Cause: The formulation vehicle itself is causing toxicity. This is common with high concentrations of organic co-solvents (like DMSO, DMA) or harsh surfactants (like Cremophor® EL).

  • Troubleshooting Steps & Solutions:

    • Review Excipient Levels: Consult literature for the maximum tolerated doses of your excipients in your specific species and route of administration. Reduce concentrations immediately if they are above recommended levels.

    • Conduct a Vehicle-Only Tolerability Study: Dose a separate cohort of animals with just the vehicle, exactly as you would in the main study. This will definitively isolate vehicle effects from compound pharmacology.

    • Substitute Excipients:

      • Replace high-risk solvents with safer alternatives. For example, instead of 100% DMSO, try a ternary system like DMSO / PEG 400 / Water.

      • Replace older surfactants like Cremophor® EL with modern, better-tolerated alternatives like Kolliphor® HS 15 (Solutol HS 15).[6]

      • For oral studies, aqueous suspensions are generally the best-tolerated option if the dose concentration allows.

Section 5: Key Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment
  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • In a 96-well plate, add 198 µL of your test buffer (e.g., pH 7.4 phosphate-buffered saline) to each well.

  • Add 2 µL of the DMSO stock solution to the buffer and mix immediately and thoroughly. This creates a 100-fold dilution and limits the final DMSO concentration to 1%, minimizing its solubilizing effect.

  • Seal the plate and shake at room temperature for 2-4 hours.

  • Filter the samples using a 96-well filter plate (e.g., 0.45 µm) to remove any precipitated compound.

  • Analyze the filtrate for the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV). This concentration is the kinetic solubility.

Protocol 2: In Vitro Formulation Precipitation Test
  • Prepare 100 mL of a biorelevant medium (e.g., FaSSIF, pH 6.5). Place in a glass beaker with a stir bar at 37°C.

  • Prepare your final, dose-ready formulation (e.g., 10 mg/mL of compound in 40% PEG 400 / 60% Water).

  • Slowly add a relevant volume of the formulation to the stirred medium (e.g., add 1 mL of formulation to 100 mL of medium to simulate a 1:100 dilution).

  • Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles) immediately and over a period of 2 hours.

  • (Optional Quantitation) At various time points (e.g., 5, 15, 30, 60, 120 min), take an aliquot of the mixture, filter it through a 0.22 µm syringe filter, and analyze the filtrate by HPLC to determine the amount of drug that remains in solution. A significant drop in concentration over time indicates precipitation.[11]

Table 2: Common Excipients for Preclinical Formulations

Excipient ClassExample(s)Typical Use & Concentration (Oral, Rodent)Key Considerations
Aqueous Vehicle 0.5% Methylcellulose (MC)Suspension vehicle, 5-10 mL/kgCan increase viscosity; ensure good homogeneity.
Co-solvents Polyethylene Glycol 400 (PEG 400)10-50% in waterGenerally well-tolerated. Can cause laxative effects at high doses.[6][8]
Propylene Glycol (PG)10-40% in waterGood solvent, but can cause hemolysis if used IV at high concentrations.
Surfactants Polysorbate 80 (Tween® 80)0.1-5%Used as a wetting agent in suspensions or as a solubilizer.
Kolliphor® HS 15 (Solutol)5-20%Non-ionic solubilizer, generally better tolerated than Cremophor®.[6]
Cyclodextrins HPβCD, SBEβCD (Captisol®)20-40% (w/v)Excellent solubilizers for IV and oral use. Can cause renal toxicity at very high doses, particularly older cyclodextrins.[9][13]
Oils (for SEDDS) Medium Chain Triglycerides (MCT)20-60% of formulationCore lipid component for dissolving lipophilic drugs.[2][6]

References

  • Preclinical Development of Kinase/Phosph
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (URL: )
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. (URL: [Link])

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (URL: [Link])

  • Formulation strategies for poorly soluble drugs. ResearchGate. (URL: [Link])

  • Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. (URL: [Link])

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. (URL: [Link])

  • Solubilizing Excipients in Oral and Injectable Formulations. Semantic Scholar. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: [Link])

  • Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. Xtalks. (URL: [Link])

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. (URL: [Link])

  • 4-Fluoro-1,3-dihydro-2H-indol-2-one. PubChem - NIH. (URL: [Link])

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. (URL: [Link])

  • Solubilizing excipients in oral and injectable formulations. PubMed. (URL: [Link])

  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. (URL: [Link])

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. (URL: [Link])

  • (PDF) Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. ResearchGate. (URL: [Link])

  • Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. (URL: [Link])

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (URL: [Link])

  • In vivo Dissolution and Precipitation. YouTube. (URL: [Link])

  • 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. (URL: [Link])

  • In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. NIH. (URL: [Link])

  • Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. MDPI. (URL: [Link])

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  • 5-Fluoroindole-2-carboxylic acid. Solubility of Things. (URL: [Link])

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. (URL: [Link])

  • 3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one. NIH. (URL: [Link])

  • Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan. ResearchGate. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Kinase Inhibition

The 2-oxindole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of natural products and pharmacologically active compounds.[1][2] This privileged structure serves as the foundation for a diverse array of therapeutic agents, exhibiting activities ranging from anticancer and antiviral to neuroprotective.[3][4] A particularly fruitful area of research has been the development of oxindole-based kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2]

One of the most successful examples of an oxindole-based kinase inhibitor is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5] The core structure of Sunitinib features a 5-fluoro-2-oxindole moiety, highlighting the importance of fluorine substitution in modulating the compound's biological activity.[5] This guide will delve into the structure-activity relationship (SAR) of a closely related, yet distinct, scaffold: 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one .

While direct and extensive SAR studies on this specific 4-fluoro-5-hydroxy substitution pattern are not widely available in public literature, we can construct a robust and scientifically-grounded comparative analysis. By examining the individual contributions of the 4-fluoro and 5-hydroxy groups through comparison with analogous compounds, we can elucidate the probable SAR landscape for this promising class of molecules. This guide will provide a logical framework for researchers, scientists, and drug development professionals to understand the key structural determinants of activity and to guide the design of future kinase inhibitors based on this scaffold. We will also present detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds.

The Core Scaffold: Deconstructing this compound

The core structure of this compound presents a unique combination of functional groups that are expected to significantly influence its kinase inhibitory profile.

  • The 4-Fluoro Substituent: The introduction of a fluorine atom at the 4-position of the oxindole ring is a strategic modification. Fluorine, being the most electronegative element, can profoundly alter the electronic properties of the aromatic ring. This can influence the pKa of the neighboring hydroxyl group and the amide proton, potentially affecting solubility, membrane permeability, and interactions with the kinase active site. Furthermore, fluorine can form specific non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the ATP-binding pocket of kinases.

  • The 5-Hydroxy Substituent: The hydroxyl group at the 5-position is a key hydrogen bond donor and acceptor. This functionality is well-positioned to form critical interactions with the hinge region of many kinases, a common binding motif for type II kinase inhibitors. The acidity of this hydroxyl group, modulated by the adjacent fluorine atom, will be a crucial determinant of its hydrogen bonding strength. Studies on 5-hydroxyoxindole derivatives have demonstrated their potential as antioxidant agents, suggesting a broader biological profile for this scaffold.[6]

Comparative SAR Analysis: Insights from Related Scaffolds

To build a comprehensive understanding of the SAR of this compound, we will compare it with several key structural analogs. The following sections will explore the impact of modifications at various positions of the oxindole ring.

The Critical Role of the 4-Fluoro and 5-Hydroxy Groups

The synergistic or antagonistic effects of the 4-fluoro and 5-hydroxy substituents are of paramount interest. A pertinent example from the literature is the VEGFR-2 inhibitor BMS-540215, which incorporates a 4-(4-fluoro-1H-indol-5-yloxy) moiety.[7] This suggests that the 4-fluoro-5-hydroxy substitution pattern is indeed conducive to potent kinase inhibition.

To systematically evaluate the contribution of each group, a series of analogs should be synthesized and tested.

Compound R1 R2 Expected Kinase Inhibitory Activity Rationale
1 (Parent) HHBaselineUnsubstituted oxindole core.
2 FHModerateThe 4-fluoro group may enhance binding through electronic effects and potential halogen bonds.
3 HOHModerate to HighThe 5-hydroxy group can form key hydrogen bonds with the kinase hinge region.
4 (Topic) FOHPotentially High The 4-fluoro group can enhance the hydrogen bonding capacity of the 5-hydroxy group and contribute to favorable interactions.
5 ClOHHighComparison with a different halogen at the 4-position will elucidate the specific role of fluorine.
6 FOMeLow to ModerateMethylation of the 5-hydroxy group will block its hydrogen bonding ability, highlighting its importance.

This table presents a hypothetical SAR based on established principles of kinase inhibitor design. Experimental validation is required.

Modifications at the 3-Position: Introducing Diversity

The 3-position of the oxindole ring is a common site for introducing substituents that can occupy the hydrophobic pocket of the kinase active site. This is exemplified by Sunitinib, which has a substituted pyrrole ring at this position.

Compound 3-Substituent Expected Kinase Inhibitory Activity Rationale
4a HLowThe unsubstituted 3-position lacks interactions with the hydrophobic pocket.
4b Substituted PhenylModerate to HighThe phenyl ring can engage in hydrophobic interactions. Substituents on the phenyl ring can be varied to optimize these interactions.
4c Substituted PyrroleHighA pyrrole ring, as seen in Sunitinib, can form additional hydrogen bonds and hydrophobic interactions.[5]
4d Substituted ThiazoleHighThiazole-containing 5-fluoro-2-oxindole derivatives have shown potent anticancer activity.[5]
N-Substitution of the Oxindole Core

Alkylation or arylation of the nitrogen atom of the oxindole ring can influence the compound's solubility, cell permeability, and overall orientation within the binding pocket.

Compound N1-Substituent Expected Kinase Inhibitory Activity Rationale
4 H-The unsubstituted N-H can act as a hydrogen bond donor.
4e MethylVariableA small alkyl group may be well-tolerated and could improve pharmacokinetic properties.
4f BenzylVariableA larger, more lipophilic group may enhance binding in some kinases but could also introduce steric hindrance.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, with representative procedures outlined below.

Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Step 1: Synthesis of the 4-Fluoro-5-hydroxy-2-oxindole Core

A plausible synthetic route would involve the construction of a substituted aniline precursor followed by cyclization.

Step 2: Knoevenagel Condensation to Introduce 3-Substituents

The 3-position can be functionalized via a Knoevenagel condensation with various aldehydes or ketones.

Step 3: N-Alkylation/Arylation

The nitrogen of the oxindole ring can be substituted using standard alkylation or arylation conditions.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of relevant kinases (e.g., VEGFR, PDGFR, c-Kit) should be determined using a well-established in vitro assay, such as a radiometric assay or a fluorescence-based assay.

Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

  • Prepare Assay Buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1% BSA, and 1 mM DTT.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate peptide, and test compound in the assay buffer.

  • Initiate Reaction: Add [γ-³³P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding 3% phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³³P]ATP.

  • Scintillation Counting: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds should be evaluated in relevant cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.

Visualization of Key Concepts

Proposed Binding Mode of 4-Fluoro-5-hydroxy-2-oxindole in a Kinase Active Site

Binding_Mode cluster_kinase Kinase Active Site cluster_inhibitor 4-Fluoro-5-hydroxy-2-oxindole Derivative hinge Hinge Region (e.g., Ala, Glu) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue oxindole Oxindole Core oxindole->hinge H-Bond hydroxy 5-OH hydroxy->hinge H-Bond fluoro 4-F fluoro->gatekeeper Potential Interaction substituent 3-Substituent substituent->hydrophobic_pocket Hydrophobic Interaction

Sources

A Comparative Guide to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indol-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1] This guide provides a comparative analysis of a specific, substituted indol-2-one, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, with its clinically approved and widely studied counterparts, Sunitinib and Nintedanib. We will delve into a structure-activity relationship (SAR) analysis, compare biological potency against key oncological targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and provide validated experimental protocols for researchers to conduct their own comparative assessments. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction to the Indol-2-one Scaffold in Kinase Inhibition

The 2-indolinone core is a versatile heterocyclic motif present in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects.[2][3] In oncology drug discovery, this scaffold has proven exceptionally fruitful, particularly for the development of small-molecule kinase inhibitors.[1][4] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is fundamental to regulating nearly all cellular processes, including growth, proliferation, and survival.[5]

Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] Indol-2-one derivatives have been successfully developed to target key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7] Marketed drugs like Sunitinib and Nintedanib validate the therapeutic potential of this chemical class, demonstrating potent anti-angiogenic and anti-tumor activities.[6][8]

This guide focuses on the specific derivative, This compound , to understand how specific substitutions on the oxindole ring influence its physicochemical properties and biological activity relative to established benchmarks.

Comparative Analysis of Indol-2-one Derivatives

For this analysis, we will compare our focus molecule with two leading, structurally related multi-kinase inhibitors:

  • Sunitinib (SU11248): An orally administered RTK inhibitor approved for the treatment of gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC).[6] It features a 5-fluoro-indol-2-one core.

  • Nintedanib (BIBF 1120): A potent, triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, approved for idiopathic pulmonary fibrosis (IPF) and used in certain cancers.[9][10]

Structural and Physicochemical Properties

The substitutions on the indol-2-one ring profoundly impact a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

The introduction of a fluorine atom, as seen in both the focus molecule and Sunitinib, is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The hydroxyl (-OH) group on the focus molecule is a polar moiety that can act as both a hydrogen bond donor and acceptor.[11] This can significantly increase solubility and provides a key interaction point within a protein's binding pocket.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Substitutions on Indol-2-one Core
Focus Molecule Image of this compoundC₈H₆FNO₂167.144-Fluoro, 5-Hydroxy
Sunitinib Image of SunitinibC₂₂H₂₇FN₄O₂398.475-Fluoro, 3-pyrrol-2-ylmethylene
Nintedanib Image of NintedanibC₃₁H₃₃N₅O₄539.623-piperazinyl-phenyl-methylene

Table 1: Comparison of structural and physicochemical properties.

Causality Behind Structural Choices:

  • Fluorine Substitution: The 4- or 5-fluoro substitution is a bioisosteric replacement for hydrogen that can enhance binding affinity and improve metabolic stability. Studies on other quinoline-based inhibitors have shown that halogen substitutions can significantly impact activity.[12]

  • Hydroxy Substitution: The 5-hydroxy group introduces polarity. This can improve aqueous solubility, a common challenge with kinase inhibitors, and provides a strong hydrogen bonding group to interact with amino acid residues like aspartate or glutamate in the kinase hinge region.[13]

  • Substituents at C3: The large, complex substituents at the C3-position of Sunitinib and Nintedanib are crucial for their extended binding interactions and multi-kinase selectivity profiles.[14][15] Our focus molecule, lacking this extension, represents a core scaffold or fragment, making its analysis fundamental to understanding the contribution of the substituted ring itself.

Biological Activity & Potency

Indol-2-one derivatives primarily exert their anti-tumor effects by inhibiting RTKs involved in angiogenesis, the formation of new blood vessels essential for tumor growth.[14] The most critical of these is VEGFR-2.[16] By binding to the ATP-binding pocket of the kinase domain, these inhibitors block the autophosphorylation and activation of the receptor, thereby shutting down downstream signaling pathways.[8][17]

Signaling Pathway Targeted by Indol-2-one Kinase Inhibitors

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors (Indol-2-ones) cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds Indol_Inhibitor 4-fluoro-5-hydroxy-indol-2-one Sunitinib, Nintedanib Indol_Inhibitor->VEGFR2 Blocks ATP Binding MAPK RAS/MAPK Pathway PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Migration Cell Migration & Angiogenesis MAPK->Migration Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare Reagents: - Kinase Buffer - VEGFR-2 Enzyme - Substrate (Poly-Glu,Tyr) - ATP Solution B 2. Prepare Compound Plate: - Serial dilute inhibitors - Include DMSO (100% activity) - Include Staurosporine (0% activity) C 3. Add Inhibitor + Enzyme to Assay Plate (Pre-incubation) B->C D 4. Initiate Reaction: Add Substrate/ATP Mix C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Detect: Add Kinase-Glo® Reagent E->F G 7. Read Luminescence F->G H 8. Data Analysis: Calculate % Inhibition Determine IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA. [18]The magnesium is a critical cofactor for kinase activity.

    • VEGFR-2 Enzyme: Dilute recombinant human VEGFR-2 kinase domain to a working concentration (e.g., 2-5 ng/µL) in kinase buffer. Rationale: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range and consumes ~10-20% of the ATP.[18]

    • Substrate/ATP Mix: Prepare a solution containing a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1) at 0.2 mg/mL and ATP at 10 µM in kinase buffer. Rationale: The ATP concentration is set near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be accurately evaluated.

  • Compound Plating (384-well plate):

    • Prepare serial dilutions of the test compounds (e.g., this compound, Sunitinib) in 100% DMSO.

    • Dispense 1 µL of the diluted compounds into the assay plate wells.

    • Controls (Crucial for Trustworthiness):

      • 100% Activity (Negative Control): Add 1 µL of 100% DMSO.

      • 0% Activity (Positive Control): Add 1 µL of a potent, broad-spectrum kinase inhibitor like Staurosporine at a high concentration (e.g., 10 µM).

  • Kinase Reaction:

    • Add 10 µL of the diluted VEGFR-2 enzyme solution to each well.

    • Allow a pre-incubation period of 10 minutes at room temperature to permit the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Equilibrate the plate and the detection reagent (e.g., ADP-Glo™ or Kinase-Glo® Max) to room temperature.

    • Add 20 µL of the detection reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction. [19] * Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This guide establishes a framework for comparing this compound with established indol-2-one kinase inhibitors. While lacking the complex side chains of Sunitinib and Nintedanib, its substituted core represents a fundamentally important chemical entity. The 4-fluoro and 5-hydroxy groups are strategically placed to potentially enhance binding affinity and improve pharmaceutical properties.

The provided experimental protocol offers a reliable method for determining its potency against VEGFR-2 and other kinases. Future research should focus on generating this empirical data to place the molecule's activity in the context of known inhibitors. Furthermore, its simpler structure makes it an ideal candidate for co-crystallization studies to elucidate its binding mode, and for further chemical elaboration in fragment-based drug discovery campaigns to develop novel, potent, and selective kinase inhibitors.

References

  • Sunitinib: the antiangiogenic effects and beyond. (2016). Vertex AI Search.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Vertex AI Search.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). Vertex AI Search.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Vertex AI Search.
  • Sunitinib - Wikipedia. (n.d.). Vertex AI Search.
  • An overview on 2-indolinone derivatives as anticancer agents. (2023). Vertex AI Search.
  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). ResearchGate. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Sunitinib's mechanism of action. (n.d.). ResearchGate. Retrieved from [Link]

  • VEGFA-VEGFR2 Pathway. (n.d.). Reactome. Retrieved from [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). SciRP.org. Retrieved from [Link]

  • Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. (n.d.). European Respiratory Journal. Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Nintedanib. (2024). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Sunitinib PubChem entry. (n.d.). PubChem. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine. (2025). YouTube. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • VEGF signaling via VEGFR2. (n.d.). Bio-Rad. Retrieved from [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors. (n.d.). White Rose Research Online. Retrieved from [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). American Association for Cancer Research. Retrieved from [Link]

  • Nintedanib - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (n.d.). PubMed. Retrieved from [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. Retrieved from [Link]

  • Proposed mechanism of action of nintedanib in idiopathic pulmonary fibrosis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC. Retrieved from [Link]

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Target Validation for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Deconvoluting Novel Small Molecule Targets

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical, and often formidable, hurdle in this process is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, comparative framework for the target validation of a novel compound, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one . Given the absence of established targets for this specific molecule, we will navigate a systematic, multi-pronged strategy, grounded in established methodologies, to build a robust and compelling case for its mechanism of action.

The Oxindole Scaffold: A Privileged Structure with Therapeutic Precedent

The core of our molecule, 2,3-dihydro-1H-indol-2-one, also known as oxindole, is a "privileged scaffold" in medicinal chemistry.[1][2] This heterocyclic motif is found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities.[1][3] Notably, derivatives of this scaffold have been successfully developed into clinically approved drugs, with a significant number acting as protein kinase inhibitors.[1][4][5]

A prime example is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[4][6][7] Sunitinib's mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding tumor angiogenesis and proliferation.[6][8][9] The established success of oxindole-based kinase inhibitors provides a strong rationale to hypothesize that protein kinases are a primary target class for this compound.[10][11]

This guide will, therefore, use the hypothesis of kinase inhibition as a running example to illustrate a comprehensive and comparative target validation workflow. However, the principles and methods described are broadly applicable to other potential target classes.

The Imperative of Orthogonal Validation

Target validation is most robust when built upon multiple, independent lines of evidence.[12][13] Relying on a single experimental approach can be misleading due to method-specific artifacts or off-target effects. An orthogonal validation strategy, which employs a variety of techniques with different underlying principles, is essential for building a conclusive case.[12][13][14][15][16] This guide will champion this philosophy by comparing and contrasting three powerful and widely used orthogonal approaches: broad-panel in vitro screening, direct target engagement in a cellular context, and functional genomic screening.

Comparative Guide to Target Identification & Validation Strategies

Here, we present a detailed comparison of three state-of-the-art methodologies for target identification and validation. For each, we provide the scientific rationale, a step-by-step experimental protocol, and a comparative analysis of its strengths and limitations.

Broad-Spectrum In Vitro Profiling: Kinome Scanning

Principle and Rationale: The most direct way to test our hypothesis that this compound is a kinase inhibitor is to screen it against a large panel of purified protein kinases. This in vitro approach provides a broad overview of the compound's selectivity and potency against a wide array of potential targets. Several commercial vendors offer comprehensive kinome profiling services, utilizing various assay technologies.[17][18][19][20]

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a high-concentration stock solution.

  • Assay Concentration Selection: Choose a primary screening concentration. A common choice is 1 or 10 µM to identify potent interactions.

  • Kinase Panel Selection: Select a kinase panel that provides broad coverage of the human kinome. Many service providers offer panels of over 300 kinases.[18]

  • Assay Performance: The service provider will perform the kinase activity assays in the presence of the compound. These assays typically measure the phosphorylation of a substrate by each kinase.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (e.g., DMSO). The results are typically expressed as a percentage of inhibition.

  • Follow-up Studies: For any "hits" (kinases showing significant inhibition), a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Data Presentation: Comparative Kinome Inhibition Profile

Target Kinase% Inhibition at 1 µMIC50 (nM)Target Kinase% Inhibition at 1 µMIC50 (nM)
VEGFR2 95% 50 EGFR15%>10,000
PDGFRβ 88% 120 HER210%>10,000
c-Kit75%250CDK25%>10,000
FLT360%500SRC20%>10,000

Comparison with Alternatives:

StrengthsWeaknesses
Broad and Unbiased: Screens a large number of potential targets simultaneously.In Vitro Artifacts: Does not account for cell permeability, intracellular target concentration, or the cellular environment.
Quantitative: Provides precise IC50 values for direct comparison of potency.Non-physiological Conditions: Assays are performed with purified, often recombinant, proteins which may not reflect their native state.
High-Throughput: Commercially available services offer rapid turnaround times.[17]Cost: Large-scale kinome screens can be expensive.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Principle and Rationale: A critical step in target validation is to confirm that the compound directly binds to its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the detection of direct target engagement in intact cells or cell lysates.[21][22][23] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[21][23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to the compound) and treat the cells with either the compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures using a thermal cycler.

  • Cell Lysis and Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in each sample using a specific detection method, most commonly Western blotting or mass spectrometry.[21]

  • Data Analysis: For each temperature, compare the amount of soluble target protein in the compound-treated samples to the vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

Data Presentation: CETSA® Melting Curves

A graphical representation of the amount of soluble target protein as a function of temperature would show a rightward shift in the curve for the compound-treated sample compared to the vehicle control, indicating stabilization of the target protein.

Comparison with Alternatives:

StrengthsWeaknesses
Physiologically Relevant: Confirms target binding in a cellular context, accounting for cell permeability and intracellular environment.[22][23]Requires a Specific Antibody: Traditional CETSA® with Western blot detection requires a high-quality antibody specific to the target protein.
Direct Evidence of Binding: Provides direct biophysical evidence of target engagement.Lower Throughput: Can be more labor-intensive and lower throughput than in vitro screens, although higher-throughput formats are being developed.[22]
Versatile: Can be adapted for use in tissues and in vivo models.[23]Not a Primary Discovery Tool: Best suited for validating hypothesized targets rather than for initial, broad screening.
Functional Genomics: CRISPR-Cas9 Screening

Principle and Rationale: To functionally link the compound's activity to a specific gene product, we can employ powerful genetic screening techniques. CRISPR-Cas9-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound.[24][25][26][27][28] If knocking out a specific gene (e.g., the gene encoding a particular kinase) leads to resistance to our compound, it provides strong evidence that this gene product is the target of the compound.

Experimental Protocol: CRISPR-Cas9 Resistance Screen

  • sgRNA Library Selection: Choose a pooled sgRNA library that targets a relevant set of genes (e.g., the entire human kinome or a whole-genome library).

  • Cell Line Transduction: Transduce a Cas9-expressing cell line with the lentiviral sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.

  • Selection and Baseline Collection: Select for successfully transduced cells and collect a sample for baseline sgRNA representation analysis.

  • Compound Treatment: Treat the remaining cell population with a cytotoxic concentration of this compound. A parallel culture is treated with a vehicle control.

  • Cell Culture and Harvesting: Culture the cells for a sufficient period to allow for the enrichment of resistant clones.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the treated and control cell populations and use next-generation sequencing to determine the relative abundance of each sgRNA.

  • Data Analysis: Identify sgRNAs that are significantly enriched in the compound-treated population compared to the control. The genes targeted by these sgRNAs are candidate targets or are involved in the compound's mechanism of action.

Data Presentation: CRISPR Screen Hit Identification

Gene TargetsgRNA Enrichment (Fold Change)p-value
VEGFR2 50.2 <0.0001
PDGFRβ 35.8 <0.0001
Gene X2.10.045
Gene Y1.80.067

Comparison with Alternatives:

StrengthsWeaknesses
Unbiased and Genome-Wide: Can identify unexpected targets and resistance mechanisms.[25][27]Indirect Evidence: Does not prove direct binding; the identified gene could be downstream in the pathway.
Functional Link: Directly links a gene to the compound's phenotypic effect.Complex and Time-Consuming: Requires expertise in molecular biology, cell culture, and bioinformatics.
High Confidence Hits: Provides a high degree of confidence in the identified targets.Potential for Off-Target Effects: Although less common than with RNAi, off-target effects of sgRNAs can occur.

Synthesizing the Evidence: A Target Validation Cascade

The true power of an orthogonal approach lies in the integration of data from each method to build a cohesive and compelling narrative. The following workflow illustrates how to synthesize the findings from our three comparative methods.

Validation_Cascade cluster_0 Hypothesis Generation cluster_1 Direct Target Engagement cluster_2 Functional Validation cluster_3 Validated Target A Broad In Vitro Screen (Kinome Profiling) B Cellular Target Engagement (CETSA®) A->B Identifies top hits for cellular validation C Functional Genomics (CRISPR Screen) B->C Confirms direct binding of top hits D High-Confidence Target C->D Functionally validates the direct target

Sources

Investigating the Off-Target Effects of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the off-target profile of the novel compound 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one . Given the absence of extensive public data on this specific molecule, we will leverage established principles of medicinal chemistry and pharmacology to propose a likely mechanism of action and outline a robust strategy for its preclinical evaluation. Our focus will be on comparing its potential off-target effects against well-characterized alternative compounds and detailing the experimental methodologies required for a thorough investigation.

Rationale and Hypothesis: The Oxindole Scaffold as a Kinase Inhibitor Privileged Structure

The core chemical structure of the query compound, 2,3-dihydro-1H-indol-2-one, also known as oxindole, is a well-established "privileged scaffold" in medicinal chemistry. This means it is a molecular framework capable of binding to multiple biological targets. Specifically, the oxindole motif is a cornerstone in the design of numerous protein kinase inhibitors.[1][2] Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2]

The substitution pattern of 4-fluoro-5-hydroxy on the indole ring likely modulates the binding affinity and selectivity of the compound for the ATP-binding pocket of specific kinases. Therefore, it is a scientifically sound hypothesis that This compound functions as a protein kinase inhibitor. This hypothesis forms the basis of our investigative strategy.

The Critical Importance of Selectivity Profiling

While developing a potent kinase inhibitor is a significant achievement, ensuring its selectivity is paramount. Many kinase inhibitors show activity against multiple kinases due to the conserved nature of the ATP-binding site.[3] These unintended interactions, or "off-target effects," can lead to unforeseen toxicities or even paradoxical pathway activation, confounding experimental results and potentially causing adverse effects in a clinical setting.[4][5][6]

Therefore, a rigorous assessment of an inhibitor's selectivity across the human kinome is a critical step in its preclinical validation. This guide will compare our hypothetical compound against two well-known oxindole-based kinase inhibitors, Sunitinib and SU6656, which have different selectivity profiles.

Comparative Analysis: this compound vs. Established Alternatives

To understand the potential off-target landscape of our query compound, we will compare it to two reference compounds:

  • Sunitinib (SU11248): A multi-targeted receptor tyrosine kinase (RTK) inhibitor with an oxindole core. It is known to inhibit VEGFRs, PDGFRs, c-KIT, and other kinases. Its broad-spectrum activity is therapeutically useful but also contributes to its known side effects.

  • SU6656: A more selective inhibitor of the Src family of tyrosine kinases.[7] While still possessing off-target activities, it is more targeted than Sunitinib.

The table below summarizes the known kinase inhibition profiles of these compounds. The data for our query compound is hypothetical and represents what a researcher would aim to determine through the experiments outlined in this guide.

Kinase Target Sunitinib (IC50 in nM) SU6656 (IC50 in nM) This compound (Hypothetical Data to be Determined)
Primary Targets
VEGFR2 (KDR)2>1000To be determined
PDGFRβ2280To be determined
c-KIT1>1000To be determined
Src-20To be determined
Selected Off-Targets
RET15-To be determined
FLT31-To be determined
CSF1R1-To be determined
Lck-170To be determined
Yes-20To be determined

Note: IC50 values are approximate and can vary depending on the assay conditions. The purpose of this table is for comparative illustration.

A key goal for our query compound would be to determine if its specific substitution pattern confers a more selective profile than existing multi-targeted inhibitors like Sunitinib, or if it has a unique profile altogether.

Experimental Workflows for Off-Target Profiling

To empirically determine the on- and off-target effects of this compound, two powerful and complementary techniques are recommended: Activity-Based Kinome Profiling (e.g., KiNativ™) and the Cellular Thermal Shift Assay (CETSA).

Activity-Based Kinome Profiling (KiNativ™)

This chemoproteomic method provides a snapshot of the kinases that are actively inhibited by a compound in a complex biological sample, such as a cell lysate.[8][9] It utilizes ATP- or ADP-biotin probes that covalently label the active site of kinases.[10][11] By competing with these probes, an inhibitor's binding can be quantified across a large portion of the kinome using mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis Lysate Cell or Tissue Lysate GF Gel Filtration (Remove endogenous ATP) Lysate->GF Inhibitor Add this compound (or vehicle) GF->Inhibitor Probe Add ATP-biotin probe Inhibitor->Probe Digestion Trypsin Digestion Probe->Digestion Enrichment Streptavidin Enrichment of Biotinylated Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quant Quantify Peptides LCMS->Quant Comp Compare Inhibitor vs. Vehicle to Determine IC50s Quant->Comp

KiNativ™ Experimental Workflow

Detailed Protocol for KiNativ™ Kinase Profiling:

  • Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity.

  • Removal of Endogenous Nucleotides: Pass the lysate through a gel filtration column to remove endogenous ATP and other small molecules that would compete with the probe.[8]

  • Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Probe Labeling: Add a biotinylated ATP or ADP acyl phosphate probe to each sample.[9] This probe will covalently bind to the active site lysine of kinases that are not occupied by the inhibitor.

  • Proteolysis: Digest the protein samples into peptides using trypsin.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides (i.e., the peptides from the active sites of kinases that were not inhibited).

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

  • Data Analysis: Compare the abundance of each kinase active-site peptide in the inhibitor-treated samples to the vehicle control. This allows for the determination of an IC50 value for each kinase, revealing the compound's selectivity profile.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[12][13] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, making it more resistant to thermal denaturation.[14][15] This change in thermal stability can be detected and quantified.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation Cells Intact Cells Treat Treat with Inhibitor or Vehicle Cells->Treat Heat Heat aliquots to a range of temperatures Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (separate soluble from aggregated protein) Lysis->Centrifuge Analysis Analyze soluble fraction (e.g., Western Blot, MS) Centrifuge->Analysis Plot Plot soluble protein vs. temperature Analysis->Plot Shift Identify thermal shift for target and off-target proteins Plot->Shift

CETSA® Experimental Workflow

Detailed Protocol for CETSA:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the treated cell suspension and heat each aliquot to a specific temperature in a gradient (e.g., from 40°C to 70°C).[13]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the control indicates target engagement and stabilization.[12]

  • Isothermal Dose-Response (ITDR): To determine the potency of target engagement, perform the experiment at a single, fixed temperature (chosen from the melting curve) with varying concentrations of the inhibitor. This will generate a dose-response curve from which an EC50 can be calculated.[13]

Conclusion and Future Directions

The investigation of off-target effects is a non-negotiable component of modern drug discovery and chemical probe development. For a novel compound like This compound , a systematic approach grounded in its likely function as a kinase inhibitor is essential.

By employing state-of-the-art techniques such as activity-based kinome profiling and the Cellular Thermal Shift Assay, researchers can build a comprehensive selectivity profile. Comparing this profile to established inhibitors like Sunitinib and SU6656 will provide crucial context, revealing whether the compound offers a novel mechanism, improved selectivity, or a different spectrum of off-target liabilities. This data-driven approach is fundamental to making informed decisions about the future development and application of this promising molecule.

References

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Host & Microbe, 10(4), 354-365. [Link]

  • Franks, C. E., & Hsu, K. L. (2019). Activity‐Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(12), 1129-1131. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Lin, T. Y., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Wu, P., & Clausen, M. H. (2015). The Kinase Chemo-Genomics Database (KCDB): a public resource for kinase inhibitor discovery. Nucleic Acids Research, 43(Database issue), D491-D497. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife, 8, e45378. [Link]

  • Singh, U. P., & Singh, R. K. (2020). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. Current Medicinal Chemistry, 27(34), 5779-5813. [Link]

  • Miljković, F., & Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. Journal of Medicinal Chemistry, 61(6), 2534-2544. [Link]

  • Hasinoff, B. B., et al. (2017). The medicinal chemistry of kinase inhibitors and its contribution to the discovery of new and improved cancer-fighting drugs. Expert Opinion on Drug Discovery, 12(2), 143-164. [Link]

  • Blake, R. A., et al. (2000). SU6656, a selective Src family kinase inhibitor, used to probe growth factor signaling. Molecular and Cellular Biology, 20(23), 9018-9027. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

Sources

A Comparative Preclinical Analysis of Fluorinated 2-Oxindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Oxindole Scaffold as a Privileged Structure in Kinase Inhibition

The 1,3-dihydro-2H-indol-2-one, or "2-oxindole," core is a renowned privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of potent inhibitors targeting various enzyme families, most notably protein kinases.[1] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The strategic functionalization of the 2-oxindole core allows for the precise tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

One of the most successful examples of a 2-oxindole-based drug is Sunitinib (marketed as Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib features a 5-fluoro-2-oxindole core, and its discovery underscored the significant impact of fluorine substitution in optimizing drug-like properties.[2] Fluorine, being highly electronegative and relatively small, can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.

While preclinical data for the specific 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one scaffold is not extensively available in public literature, a robust comparative analysis can be constructed by examining closely related fluorinated analogs. This guide will dissect the preclinical data of representative 5-fluoro-2-oxindole derivatives, using the well-documented profile of Sunitinib as a benchmark. We will explore the synthetic rationale, compare in vitro potency and cellular activity, and outline the standard experimental protocols that form the basis of such a preclinical drug discovery campaign.

Synthetic Strategy: Building the Core and Introducing Diversity

The cornerstone of synthesizing many 2-oxindole-based kinase inhibitors is the Knoevenagel condensation. This classical organic reaction provides a reliable method for forming the crucial carbon-carbon double bond that links the oxindole core to a substituted aldehyde, typically another heterocyclic ring system.

Rationale for Knoevenagel Condensation: This reaction is chosen for its efficiency and modularity. It allows for the late-stage combination of two key fragments: the oxindole nucleus (Fragment A) and an aldehyde-bearing side chain (Fragment B). This modularity is paramount in drug discovery, as it enables the rapid synthesis of a library of analogs by simply varying the aldehyde component, allowing for systematic exploration of the structure-activity relationship (SAR). The reaction is typically base-catalyzed, with piperidine being a common choice, facilitating the deprotonation of the acidic C3-methylene group of the oxindole.

Workflow: General Synthesis of 3-Substituted 5-Fluoro-2-Oxindole Analogs

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Condensation Reaction cluster_3 Final Product A1 5-Fluoro-2-oxindole C1 Knoevenagel Condensation (Solvent, Base e.g., Piperidine) A1->C1 B1 Substituted Aldehyde (e.g., pyrrole-carboxaldehyde) B1->C1 D1 Final Analog (e.g., Sunitinib Precursor) C1->D1

Caption: General synthetic workflow for 2-oxindole analogs via Knoevenagel condensation.

In Vitro Biological Evaluation: From Target to Cell

The initial preclinical assessment of novel compounds involves a tiered approach, starting with target-specific biochemical assays and progressing to cell-based assays to confirm activity in a more biologically relevant context.

Primary Target Engagement: Kinase Inhibition Assays

For compounds designed as kinase inhibitors, the first critical test is to measure their ability to inhibit the enzymatic activity of the target kinase. Sunitinib, for example, potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ).[2]

Experimental Rationale: A radiometric or fluorescence-based kinase assay is the gold standard for determining the potency of an inhibitor, expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). These assays directly measure the phosphorylation of a substrate by the kinase. By quantifying the reduction in phosphorylation in the presence of the test compound, we get a precise measure of its inhibitory power against the isolated enzyme. This is a crucial, clean assessment of target engagement without the complexities of a cellular environment.

Cellular Activity: Anti-Proliferative Assays

Confirming that a compound can inhibit a target enzyme is only the first step. It is essential to demonstrate that this inhibition translates into a functional cellular effect, such as halting the proliferation of cancer cells that are dependent on the target kinase. The NCI-60 screen is a comprehensive panel of 60 human cancer cell lines used for this purpose.[3]

Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. A reduction in the purple color indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (halting proliferation) mechanisms. This assay provides a robust measure of a compound's overall anti-cancer potential in a cellular context.

Comparative Analysis: Sunitinib vs. Novel Thiazole-Containing Analog

Recent research has explored novel 5-fluoro-2-oxindole derivatives to identify compounds with improved or differentiated activity profiles compared to Sunitinib. One such study developed a series of thiazole-containing analogs.[3]

CompoundTarget Cancer TypeCell LineGrowth Inhibition (GI%) at 10µMReference
Sunitinib (Benchmark) Breast CancerMCF764.95%[3]
Sunitinib (Benchmark) CNS CancerSNB-1959.10%[3]
Compound 3g Breast CancerT-47D96.17% [3]
Compound 3g Lung CancerHOP-9295.95% [3]
Compound 3g Ovarian CancerNCI/ADR-RES95.13% [3]
Compound 3g CNS CancerSNB-7589.91% [3]

Analysis: As shown in the table, the novel thiazole-containing analog, Compound 3g , demonstrated exceptionally high growth inhibition against multiple cancer cell lines, in some cases exceeding the activity of Sunitinib against different lines in the same cancer types.[3] For instance, its 96.17% inhibition of the T-47D breast cancer line is particularly noteworthy. This suggests that modifications to the side chain appended to the 2-oxindole core can significantly enhance anti-proliferative activity and potentially broaden the spectrum of susceptible cancers.

Mechanism of Action: Inhibition of VEGFR Signaling

The anti-cancer effect of these compounds is primarily driven by the inhibition of key signaling pathways that promote tumor growth, angiogenesis (new blood vessel formation), and metastasis. By blocking VEGF-R2, the inhibitor prevents the downstream signaling cascade initiated by the binding of VEGF.

VEGF VEGF Ligand VEGFR2 VEGF-R2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 2-Oxindole Analog (e.g., Sunitinib) Inhibitor->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT AKT->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment, yet their clinical success is often dictated by a delicate balance between on-target efficacy and off-target toxicities. This balance is fundamentally governed by the inhibitor's selectivity profile—its propensity to bind not only to its intended target but also to a host of other kinases. A promiscuous inhibitor, while potentially offering broad anti-tumor activity, risks severe adverse effects due to the modulation of unintended signaling pathways.[1][2] Conversely, a highly selective inhibitor may offer a better safety profile but could be susceptible to resistance mechanisms.[2]

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3] This guide focuses on 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one (hereafter referred to as Compound-X), a novel investigational inhibitor built upon this scaffold. The purpose of this document is to provide a comprehensive cross-reactivity profiling comparison between Compound-X and two well-established, clinically approved multi-kinase inhibitors: Sunitinib and Dasatinib .

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering a framework for assessing and interpreting kinase inhibitor selectivity. We will delve into state-of-the-art methodologies, present comparative data (utilizing a hypothetical but plausible profile for Compound-X), and provide detailed, field-proven protocols to empower researchers in their own drug discovery efforts.

The Competitor Landscape: Defining the Spectrum of Selectivity

To contextualize the cross-reactivity profile of Compound-X, we have selected two comparators that represent different paradigms of multi-kinase inhibition.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib is known to inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, among others.[4][5] Its mechanism is crucial in blocking tumor angiogenesis and direct tumor cell proliferation.[4]

  • Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases, Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7] Its kinome profile is extensive, covering a broad range of tyrosine and serine/threonine kinases.[6][8]

In this guide, we position Compound-X as a next-generation, selective inhibitor designed to target a specific kinase (e.g., a hypothetical novel oncology target, "Target-A") with significantly fewer off-targets compared to Sunitinib and Dasatinib.

Comparative Kinome Profiling: A Data-Driven Analysis

To objectively compare the selectivity of these inhibitors, we utilize data analogous to that generated by large-scale kinase screening panels. The data for Sunitinib and Dasatinib are based on their known, published profiles, while the data for Compound-X is hypothetical, illustrating the profile of a more selective agent.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetCompound-X (Hypothetical)Sunitinib (Representative)Dasatinib (Representative)
Target-A >99% 25%30%
VEGFR2 (KDR)15%>95% 65%
PDGFRβ10%>95% 70%
KIT8%>90% 85%
ABL15%40%>99%
SRC12%55%>99%
LCK9%60%>98%
EPHA23%75%92%
DDR12%88%80%
EGFR<1%35%90%

Data for Sunitinib and Dasatinib are representative of publicly available screening data.[8][9][10][11] Data for Compound-X is hypothetical to illustrate a selective profile.

Interpretation of Results:

The data clearly illustrates the distinct selectivity profiles. While Sunitinib and Dasatinib potently inhibit a wide array of kinases, Compound-X demonstrates high potency and selectivity for its intended target (Target-A) with minimal activity against a panel of common off-targets. This "cleaner" profile suggests a potentially wider therapeutic window and a lower risk of off-target-mediated side effects.

G cluster_kinome Human Kinome cluster_inhibitors Inhibitor Profiles K1 K1 K2 K2 K3 K3 K4 K4 K5 K5 K6 K6 K7 K7 K8 K8 K9 K9 K10 K10 K11 K11 K12 K12 K13 K13 K14 K14 K15 K15 K16 K16 K17 K17 K18 K18 K19 K19 K20 K20 Compound-X Compound-X Target-A Target-A Compound-X->Target-A Sunitinib Sunitinib Sunitinib->K1 Sunitinib->K2 KDR VEGFR2 Sunitinib->KDR PDGFRb PDGFRβ Sunitinib->PDGFRb KIT KIT Sunitinib->KIT Dasatinib Dasatinib Dasatinib->K3 Dasatinib->K4 ABL1 ABL1 Dasatinib->ABL1 SRC SRC Dasatinib->SRC LCK LCK Dasatinib->LCK EGFR EGFR Dasatinib->EGFR

Caption: Conceptual illustration of kinase inhibitor selectivity profiles.

Methodologies for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity requires orthogonal methods that probe drug-target interactions under different conditions. Here, we detail two powerful, field-proven techniques: KiNativ™, an in-situ proteomics approach, and the Cellular Thermal Shift Assay (CETSA®), which measures target engagement in living cells.

KiNativ™: In Situ Kinase Profiling

The KiNativ™ platform is a chemoproteomic method that measures inhibitor binding to endogenous kinases within a complex biological sample, such as a cell lysate.[12][13] This approach provides a more physiologically relevant assessment than assays using recombinant enzymes, as it accounts for native protein conformations, post-translational modifications, and the presence of scaffolding proteins.[12]

Causality Behind the Method: The technique relies on an ATP-biotin probe that covalently labels a conserved lysine in the active site of kinases.[12][14] By pre-incubating the lysate with a test inhibitor, the binding of the probe to its target kinases is competitively blocked. The degree of blocking is then quantified by mass spectrometry, revealing the inhibitor's affinity and selectivity across a large portion of the expressed kinome.[12][15]

KiNativ_Workflow start Start | Cell Lysate Preparation incubation Competitive Incubation Lysate + Inhibitor (e.g., Compound-X) start->incubation Step 1 probe Probe Labeling Add ATP-Biotin Probe incubation->probe Step 2 digest Proteolysis Tryptic Digest probe->digest Step 3 enrich Affinity Enrichment Streptavidin Beads digest->enrich Step 4 ms LC-MS/MS Analysis Quantify Biotinylated Peptides enrich->ms Step 5 end End | Selectivity Profile ms->end Step 6 CETSA_Workflow start Start | Intact Cell Culture treatment Compound Treatment Incubate cells with Inhibitor or Vehicle start->treatment Step 1 heat Heat Shock Expose cells to a temperature gradient treatment->heat Step 2 lysis Cell Lysis & Centrifugation Separate soluble and aggregated proteins heat->lysis Step 3 detection Protein Detection e.g., Western Blot, ELISA, or Mass Spec lysis->detection Step 4 end End | Thermal Shift Curve (Target Engagement) detection->end Step 5

Sources

A Comparative Guide to the ADME Properties of 4-Fluoro-5-Hydroxy-2,3-dihydro-1H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate process of drug discovery and development, the adage "fail early, fail cheap" has never been more relevant. A significant proportion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties. Therefore, a thorough understanding and early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile are critical for mitigating risk and guiding medicinal chemistry efforts toward successful clinical candidates.[1][2] In vitro ADME assays serve as a foundational component of this early evaluation, providing crucial insights that bridge the gap between molecular design and in vivo efficacy.[3][4]

The indolin-2-one (or oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. It forms the core of numerous approved drugs, particularly tyrosine kinase inhibitors like Sunitinib, which underscores its therapeutic importance.[5] This guide focuses on a specific, strategically substituted class of this scaffold: 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one derivatives .

The rationale for this substitution pattern is twofold:

  • Fluorine Substitution : The introduction of a fluorine atom is a well-established medicinal chemistry strategy to enhance metabolic stability.[6][7] By replacing a hydrogen atom with a fluorine atom, which has a stronger C-F bond, sites vulnerable to oxidative metabolism by Cytochrome P450 (CYP) enzymes can be blocked.[8] This often leads to an extended plasma half-life and improved bioavailability.[7][9]

  • Hydroxyl Substitution : The hydroxyl group is a key polar functional group that can significantly influence a molecule's properties. It can enhance aqueous solubility, a crucial factor for absorption and formulation. Furthermore, the hydroxyl group can serve as a critical hydrogen bond donor or acceptor for target binding and provides a potential site for Phase II metabolic conjugation (e.g., glucuronidation), which is a major pathway for drug elimination.[10][11][12]

This guide provides a comprehensive comparison of the ADME properties of a series of hypothetical derivatives based on this core scaffold. We will delve into the detailed experimental protocols for assessing key ADME parameters, present comparative data in a structured format, and offer an expert analysis of the structure-ADME relationships (SAR) to guide future drug design efforts.

Experimental Methodologies: A Self-Validating Approach

To ensure the generation of reliable and reproducible data, a suite of robust, industry-standard in vitro ADME assays is employed. The causality behind each experimental choice is to build a comprehensive profile, moving from simple physicochemical properties to more complex, biologically relevant systems.

Absorption: Assessing Membrane Permeability

A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We assess this using two complementary assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion, the primary absorption route for many small molecules. It measures a compound's ability to cross from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

Step-by-Step Protocol:

  • Preparation : Prepare a 10 mM stock solution of the test compound in DMSO.

  • Donor Plate : Dilute the stock solution into a buffer at pH 6.5 (simulating the small intestine) to a final concentration of 100 µM. Add this to the donor wells of a 96-well PAMPA plate.

  • Acceptor Plate : Fill the acceptor wells with a buffer at pH 7.4, containing a scavenger to mimic sink conditions.

  • Assembly : Carefully place the donor plate filter (coated with a lipid mixture, e.g., 2% lecithin in dodecane) onto the acceptor plate, creating a "sandwich".

  • Incubation : Incubate the plate sandwich at room temperature for 4-16 hours.

  • Quantification : Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculation : The apparent permeability coefficient (P_app_) is calculated using an established formula.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocytes that serves as an excellent model of the intestinal barrier.[13] This assay evaluates both passive permeability and the influence of active transport proteins, such as P-glycoprotein (P-gp) efflux pumps.

Step-by-Step Protocol:

  • Cell Culture : Seed Caco-2 cells onto 96-well Transwell® plates and culture for 21 days until a differentiated, confluent monolayer is formed.

  • Integrity Check : Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability (A-to-B) : Add the test compound (e.g., at 10 µM) to the apical (A) side (representing the gut lumen) and fresh buffer to the basolateral (B) side (representing the blood).

  • Efflux (B-to-A) : In a separate set of wells, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Incubation : Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Quantification : Sample from both compartments at the end of the incubation and quantify the compound concentration via LC-MS/MS.

  • Calculation : Calculate P_app_ for both directions. The Efflux Ratio (ER) is calculated as P_app_(B-A) / P_app_(A-B). An ER > 2 is indicative of active efflux.

Distribution: Where Does the Drug Go?

Distribution properties determine the amount of free drug available to act on its target and undergo metabolism or excretion.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Only the unbound fraction of a drug in plasma is pharmacologically active. The RED assay is a reliable method to determine this fraction.[14]

Step-by-Step Protocol:

  • Preparation : Spike the test compound into plasma (human and/or other species) at a relevant concentration (e.g., 1 µM).

  • Device Assembly : Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber. The chambers are separated by a semi-permeable dialysis membrane.

  • Incubation : Incubate the device at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.

  • Quantification : After incubation, take samples from both the plasma and PBS chambers. The PBS sample is analyzed directly by LC-MS/MS. The plasma sample is first subjected to protein precipitation before analysis.

  • Calculation : The percent unbound is calculated as (Concentration in PBS chamber / Concentration in plasma chamber) x 100.

Metabolism: Predicting In Vivo Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination.[15] Assessing metabolic stability is crucial for predicting a drug's half-life and potential for drug-drug interactions (DDIs).[3]

Metabolic Stability in Human Liver Microsomes (HLM)

HLMs are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. This assay measures a compound's intrinsic clearance (Cl_int_).[16][17]

Step-by-Step Protocol:

  • Reaction Mixture : Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer.

  • Initiation : Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) followed by the cofactor NADPH.

  • Time Points : Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int_).

Visualization of the ADME Screening Workflow

The following diagram illustrates the logical flow of the in vitro ADME assays, starting from fundamental properties and progressing to more complex biological systems.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_prediction In Vivo Prediction PAMPA PAMPA (Passive Permeability) Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Refine PK_Profile Predicted PK Profile (Bioavailability, Half-life) Caco2->PK_Profile PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Profile HLM Metabolic Stability (HLM/Hepatocytes) MetID Metabolite ID (LC-MS/MS) HLM->MetID Investigate HLM->PK_Profile MetID->PK_Profile

Caption: High-throughput in vitro ADME screening cascade.

Comparative ADME Data and Structure-ADME Relationship (SAR) Analysis

To illustrate the impact of structural modifications on the ADME properties of the this compound scaffold, we will analyze a hypothetical series of derivatives where the substituent at the 1-position (R¹) is varied.

Cmpd IDR¹ SubstituentPAMPA P_app_ (10⁻⁶ cm/s)Caco-2 P_app_ (A→B) (10⁻⁶ cm/s)Efflux Ratio% Unbound (Human Plasma)HLM t₁/₂ (min)HLM Cl_int_ (µL/min/mg)
1a -H8.55.21.225.14530.8
1b -CH₃12.18.91.518.53243.3
1c -CH₂CH₂OH4.22.11.145.3> 120< 11.5
1c -CH₂-Cyclopropyl18.515.32.810.22555.4
1d -CH₂-Phenyl25.612.84.53.412115.5
Analysis of Structure-ADME Relationships (SAR)

Absorption & Permeability:

  • A clear trend is observed where increasing lipophilicity of the R¹ group enhances passive permeability (PAMPA P_app_). The unsubstituted parent (1a ) shows moderate permeability, which increases with the small alkyl methyl group (1b ) and the more lipophilic cyclopropylmethyl (1d ) and benzyl (1e ) groups.

  • Conversely, adding a polar hydroxyl group (1c ) significantly reduces permeability, as expected.

  • The Caco-2 data reveals the impact of active efflux. While the benzyl derivative 1e has the highest passive permeability, its effective absorptive permeability (A→B) is lower than expected, and it exhibits a high efflux ratio of 4.5. This suggests it is a substrate for an efflux transporter like P-gp, which could limit its oral absorption in vivo. The cyclopropylmethyl derivative 1d also shows signs of being an efflux substrate. This is a critical insight not available from the PAMPA assay alone.

Distribution:

  • Plasma protein binding is inversely correlated with polarity. The highly polar hydroxyethyl derivative 1c has the highest unbound fraction (45.3%), making more of the drug available.

  • As lipophilicity increases from 1a to 1e , the percentage of unbound drug decreases dramatically. The benzyl derivative 1e is highly protein-bound (3.4% unbound), which could limit its volume of distribution and the free concentration available to engage its target.

Metabolism:

  • The metabolic stability in HLM is highly sensitive to the nature of the R¹ substituent. The parent compound 1a shows moderate stability.

  • The introduction of the hydroxyethyl group in 1c dramatically increases metabolic stability. This is likely because the hydroxyl group provides a readily available site for rapid Phase II conjugation (e.g., glucuronidation), bypassing the slower CYP-mediated oxidation pathways.

  • In contrast, the more lipophilic and sterically accessible groups in 1b , 1d , and 1e lead to increased metabolic liability. The benzyl group in 1e is a classic "soft spot" for metabolism, likely undergoing benzylic hydroxylation, resulting in a very short half-life and high intrinsic clearance.

  • The 4-fluoro group on the core scaffold likely prevents oxidation at that position, directing metabolism towards the R¹ substituent and the 5-hydroxy position (for conjugation).

Integrated ADME Profile and Candidate Selection
  • Compound 1a (R¹ = -H): A reasonable starting point with balanced properties, but could be improved.

  • Compound 1b (R¹ = -CH₃): Improved permeability but at the cost of slightly lower stability and higher protein binding. A viable, conservative modification.

  • Compound 1c (R¹ = -CH₂CH₂OH): Excellent metabolic stability and low protein binding are highly attractive features. However, its very low permeability would likely result in poor oral absorption, making it a poor candidate for oral delivery unless a specific transporter is engaged.

  • Compound 1d (R¹ = -CH₂-Cyclopropyl): Good permeability, but flagged for potential efflux and has lower metabolic stability. Moderate overall profile.

  • Compound 1e (R¹ = -CH₂-Phenyl): Exhibits classic characteristics of a problematic compound: high permeability offset by very high efflux, very high plasma protein binding, and rapid metabolism. This compound would be predicted to have low oral bioavailability and a short half-life, making it an unsuitable candidate.

Key Metabolic Pathways for the Scaffold

The primary metabolic routes for this scaffold involve Phase I oxidation by CYP enzymes and Phase II conjugation. The 4-fluoro substituent serves to block a potential site of aromatic hydroxylation.

Metabolism_Pathway cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent Parent Compound (4-F, 5-OH, R¹) Oxidized_Metabolite Oxidized Metabolite (e.g., on R¹ group) Parent->Oxidized_Metabolite CYP450 Enzymes (e.g., CYP3A4, 2D6) Glucuronide 5-O-Glucuronide (Conjugated Metabolite) Parent->Glucuronide UGT Enzymes Excretion Excretion (Renal/Biliary) Oxidized_Metabolite->Excretion Glucuronide->Excretion

Caption: Predicted metabolic pathways for the core scaffold.

Conclusion and Forward Look

This guide demonstrates the critical importance of a multi-parametric approach to evaluating ADME properties in early drug discovery. The analysis of the this compound series reveals that even small changes to a single substituent can profoundly and sometimes unpredictably alter the overall pharmacokinetic profile.

Key takeaways for drug development professionals include:

  • Balancing Properties is Key : Optimizing one parameter, such as permeability, often comes at the expense of another, like metabolic stability or plasma protein binding. A successful drug candidate must possess a harmonious balance of all ADME properties.

  • Beyond Passive Diffusion : Relying solely on simple models like PAMPA can be misleading. Cell-based assays like Caco-2 are essential for identifying liabilities such as active efflux, which can derail an otherwise promising compound.

  • Strategic Blocking of Metabolism : The use of fluorine to block metabolically labile sites is an effective strategy, but it often shifts the metabolic burden to other parts of the molecule, which must then be carefully considered and optimized.

The experimental protocols and SAR analysis presented here provide a robust framework for researchers to objectively compare and select derivatives with the highest probability of in vivo success. By integrating these principles early, research teams can more efficiently navigate the complex path of drug development and deliver safer, more effective medicines.

References

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  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Cheng, M. et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed. Retrieved from [Link]

  • Pal, R. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). What factors influence drug distribution?. Retrieved from [Link]

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  • Al-Ostoot, F. H. et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. Retrieved from [Link]

  • Al-Hussain, S. A. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central. Retrieved from [Link]

  • Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Drug Discovery Today. Retrieved from [Link]

  • OMICS International. (n.d.). Excretion Routes in Pharmacokinetics. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

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A Head-to-Head Comparison of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibition

The indolin-2-one, or oxindole, core is a foundational scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid bicyclic structure provides an excellent framework for the strategic placement of functional groups that can engage with the ATP-binding pocket of protein kinases. This has led to the successful development of several FDA-approved multi-kinase inhibitors that have become mainstays in the treatment of various solid tumors.

At the heart of their mechanism is the inhibition of receptor tyrosine kinases (RTKs), which are critical regulators of cellular processes frequently dysregulated in cancer, such as proliferation, survival, and angiogenesis. By competing with ATP, indolin-2-one derivatives can effectively block the downstream signaling cascades initiated by these kinases, thereby impeding tumor growth and vascularization.

This guide introduces a novel indolin-2-one derivative, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one (hereafter referred to as Compound X), and provides a comprehensive head-to-head comparison with two clinically established multi-kinase inhibitors, Sunitinib and Sorafenib. This objective analysis, supported by established experimental protocols, aims to provide researchers with a framework for evaluating the potential of new indolin-2-one-based compounds.

The Competitors: A Snapshot

  • Compound X (this compound): A novel, hypothetical indolin-2-one derivative. Its unique substitution pattern, featuring a fluorine atom at the 4-position and a hydroxyl group at the 5-position, warrants investigation into its potential as a selective and potent kinase inhibitor. The electron-withdrawing fluorine may influence binding affinity, while the hydroxyl group could offer an additional hydrogen bonding interaction within the kinase active site.

  • Sunitinib (Sutent®): An FDA-approved oral multi-kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, Flt-3, and RET.[1][2]

  • Sorafenib (Nexavar®): Another FDA-approved oral multi-kinase inhibitor for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[3] Sorafenib targets the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (Raf-1, B-Raf) and also inhibits VEGFRs and PDGFRs.[1][4]

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the inhibitory activity of Sunitinib and Sorafenib against a panel of key kinases, providing a benchmark against which Compound X would be evaluated. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase TargetSunitinib IC50 (nM)Sorafenib IC50 (nM)Compound X IC50 (nM)
VEGFR1 -26[4]To be determined
VEGFR2 80[5]90[4]To be determined
VEGFR3 -20[4]To be determined
PDGFRβ 2[5]57[4]To be determined
c-Kit -68[4]To be determined
Flt-3 -58[4]To be determined
RET -43[4]To be determined
Raf-1 -6[6]To be determined
B-Raf -22[4]To be determined
B-Raf (V600E) -38[6]To be determined

Note: Data for Sunitinib and Sorafenib are compiled from publicly available sources and may vary depending on the specific assay conditions.

Mechanism of Action: Targeting Angiogenesis and Tumor Cell Proliferation

Sunitinib and Sorafenib exert their anti-cancer effects primarily by disrupting the signaling pathways that drive tumor angiogenesis and proliferation. A key target in this process is VEGFR2, which, upon binding its ligand VEGF, autophosphorylates and initiates a downstream signaling cascade leading to endothelial cell proliferation, migration, and survival. Similarly, inhibition of PDGFRβ on pericytes disrupts vascular maturation and stability.

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PDGFRb PDGFRβ PDGFRb->PI3K Compound_X Compound X Compound_X->VEGFR2 Compound_X->PDGFRb Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->PDGFRb Raf Raf Sorafenib->Raf VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation cluster_workflow ADP-Glo™ Kinase Assay Workflow start Start reagent_prep Reagent Preparation: - Kinase, Substrate, ATP - Inhibitor Dilutions start->reagent_prep kinase_reaction Kinase Reaction: - Add Inhibitor, Kinase/Substrate, ATP - Incubate reagent_prep->kinase_reaction atp_depletion ATP Depletion: - Add ADP-Glo™ Reagent - Incubate kinase_reaction->atp_depletion adp_conversion ADP to ATP Conversion: - Add Kinase Detection Reagent - Incubate atp_depletion->adp_conversion luminescence Measure Luminescence adp_conversion->luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 luminescence->data_analysis end End data_analysis->end

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Cell-Based VEGFR2 Phosphorylation Assay

This assay measures the ability of an inhibitor to block VEGF-induced autophosphorylation of VEGFR2 in a cellular context, providing a more physiologically relevant measure of potency.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, are treated with the inhibitor and then stimulated with VEGF. The level of phosphorylated VEGFR2 is then quantified by Western blotting. [7] Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture HUVECs to near confluency in appropriate media.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of Compound X, Sunitinib, or Sorafenib for 1-2 hours.

    • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors. [8] * Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour. [9] * Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total VEGFR2 to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-VEGFR2 and total VEGFR2 using densitometry software.

    • Normalize the p-VEGFR2 signal to the total VEGFR2 signal for each sample.

    • Calculate the percent inhibition of phosphorylation relative to the VEGF-stimulated control.

    • Determine the IC50 value for each inhibitor.

In Vitro Angiogenesis Assay: HUVEC Tube Formation

This assay assesses the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Principle: HUVECs are seeded onto a basement membrane extract (e.g., Matrigel), which induces their differentiation and formation of a tubular network. The extent of tube formation can be quantified and used to assess the anti-angiogenic potential of a compound.

Step-by-Step Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to polymerize at 37°C.

  • Cell Seeding and Treatment:

    • Resuspend HUVECs in media containing the desired concentrations of Compound X, Sunitinib, or Sorafenib.

    • Seed the cells onto the prepared plate.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

    • Visualize and capture images of the tube formation using a microscope.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

    • Calculate the percent inhibition of tube formation relative to the untreated control.

    • Determine the IC50 value for each compound.

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of a novel indolin-2-one derivative, this compound (Compound X), with the established multi-kinase inhibitors Sunitinib and Sorafenib. By employing a systematic approach that includes biochemical and cell-based assays, researchers can gain valuable insights into the potency, selectivity, and mechanism of action of new chemical entities.

The unique substitution pattern of Compound X suggests the potential for a distinct kinase inhibition profile. A thorough evaluation, as outlined in this guide, will be crucial in determining its therapeutic potential. Future studies should also include broader kinase profiling to assess off-target effects, in vivo efficacy studies in relevant cancer models, and pharmacokinetic and toxicological assessments to establish a comprehensive preclinical data package. The indolin-2-one scaffold continues to be a rich source of novel kinase inhibitors, and a rigorous, comparative approach is essential for identifying the next generation of targeted cancer therapies.

References

  • Adams, N. D., et al. (2010). GSK1070916, a potent and selective inhibitor of Aurora B/C kinases. Journal of Medicinal Chemistry, 53(10), 3973-4001. Available at: [Link]

  • Cheng, H., & Lio, C. K. (2015). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Journal of Gastroenterology and Hepatology, 30(1), 20-27. Available at: [Link]

  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 18(4), 627-635. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • Gril, B., et al. (2010). Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. British Journal of Cancer, 103(12), 1845-1854. Available at: [Link]

  • Wilhelm, S. M., et al. (2006). Sorafenib (BAY 43-9006) inhibits the RAF/MEK/ERK pathway in tumor cells and inhibits tumor cell proliferation and tumor angiogenesis in vivo. Cancer Research, 66(22), 11099-11107. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Shukla, S., et al. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Molecular Cancer Therapeutics, 7(10), 3149-3157. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sorafenib Pathways, Pharmacokinetics and Pharmacodynamics. Pharmacogenomics Knowledgebase. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1723-1741. Available at: [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC 50 values for sorafenib and artesunate in... Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, grounding every recommendation in established safety principles and regulatory standards. Our goal is to ensure that this compound is handled safely from the bench to its final disposition, protecting both laboratory personnel and the environment.

Compound Identification and Hazard Assessment

  • Halogenated Organic Compound: The presence of a fluorine atom on the aromatic ring classifies it as a halogenated organic compound. This is the single most important factor for its waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1][2] Mixing them with non-halogenated solvents can contaminate large volumes of waste, leading to significantly higher disposal costs and regulatory complexity.[1][2]

  • Substituted Indolinone: The core structure is an indolinone (also known as oxindole). Many compounds in this class exhibit biological activity, and should therefore be handled as potentially bioactive and toxic.[3][4] For example, the related compound 5-fluoro-1,3-dihydro-2H-indol-2-one is classified as "Toxic if swallowed."[3]

  • Phenolic Hydroxyl Group: The hydroxyl group may influence its reactivity and environmental fate.

Given these characteristics, the compound must be treated as a hazardous chemical waste. The following table summarizes its key identifiers and inferred hazards.

PropertyValue / AssessmentSource / Rationale
Molecular Formula C₈H₆FNO₂Based on chemical structure
Synonyms 4-Fluoro-5-hydroxyoxindoleCommon nomenclature
Physical Form Likely a solid at room temperatureInferred from similar compounds
Primary Hazard Class Halogenated Organic Waste Presence of fluorine atom
Potential Health Hazards Toxic if swallowed; may cause skin, eye, and respiratory irritation.Inferred from GHS data for 5-fluoro-1,3-dihydro-2H-indol-2-one[3]

Regulatory Framework: A Shared Responsibility

In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Academic and research laboratories typically operate under specific regulations, such as the alternative requirements for eligible academic entities (40 CFR Part 262, Subpart K), which govern waste accumulation in Satellite Accumulation Areas (SAAs).[6]

It is imperative to recognize that while this guide provides best practices, all personnel are obligated to follow the specific chemical hygiene plan and waste disposal procedures established by their institution's Environmental Health and Safety (EHS) department. These local plans are designed to ensure compliance with federal, state, and local regulations.

Core Disposal Protocol: Segregation and Containment

The cornerstone of proper chemical waste management is meticulous segregation. This protocol is designed to prevent accidental mixing of incompatible waste streams and to ensure regulatory compliance.

Experimental Protocol: Waste Collection
  • Identify the Waste Stream: All waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions, must be designated as "Halogenated Organic Waste."

  • Select the Correct Waste Container:

    • For Solids: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or bottle with a screw-top lid).

    • For Solutions: Use a dedicated, leak-proof container, typically an HDPE or glass bottle with a secure, threaded cap, provided by your EHS department.[7][8] The container must be compatible with the solvent used.

    • Never use open beakers or flasks for waste accumulation. All waste containers must be kept closed except when actively adding waste.[1][7]

  • Label the Container: Before the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution.[1] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or formulas.[7]

    • The approximate percentages of each constituent.

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable").

    • The name of the principal investigator and the laboratory location.

Step-by-Step Disposal Procedure

This procedure outlines the process from generating waste to its final removal from the laboratory.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Eye Protection: ANSI-rated safety glasses or goggles are mandatory.

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Transfer Waste into the Designated Container

  • Carefully transfer the waste into the pre-labeled "Halogenated Organic Waste" container inside a chemical fume hood to minimize inhalation exposure.

  • Do not mix this waste with non-halogenated solvents, acidic waste, or basic waste.[1]

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

Step 3: Secure and Store the Waste Container

  • Tightly seal the cap on the waste container.

  • Wipe the exterior of the container clean of any contamination.

  • Store the container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[1][5]

  • The SAA must be in a secondary containment tray to capture any potential leaks.

Step 4: Arrange for Waste Pickup

  • Once the waste container is full, or if the research project is complete, submit a request for chemical waste pickup through your institution's EHS department, following their specific online or paper-based system.

  • Do not pour any amount of this chemical down the drain. This is a violation of EPA regulations.[2]

Emergency Procedures: Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear your standard PPE (lab coat, goggles, double nitrile gloves).

  • Contain and Clean: Gently sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid creating dust. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed bag or container.

  • Dispose as Hazardous Waste: Label the container as "Halogenated Organic Waste" and dispose of it according to the procedures outlined above.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Waste Generated (this compound) characterize Step 1: Characterize Waste Is it halogenated? start->characterize segregate Step 2: Segregate Place in 'Halogenated Organic Waste' Container ONLY characterize->segregate Yes ppe Step 3: Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate->ppe transfer Step 4: Transfer Waste (In fume hood, do not overfill) ppe->transfer label Step 5: Ensure Container is Properly Labeled transfer->label store Step 6: Secure & Store Container in Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Step 7: Request Pickup from EHS/Safety Office store->pickup end_node Waste Properly Managed and Removed for Incineration pickup->end_node

Caption: Disposal workflow for this compound.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • EPA Docket Center Environmental Protection Agency Mail. (2015, December 15). American Chemical Society.
  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
  • Organic solvent waste. (2025, January 13). Kemicentrum, Lund University.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA NEPIS.
  • 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. (n.d.). PubChem, National Institutes of Health.
  • 4-Fluoro-1H-indole-2-carboxylic acid. (n.d.). Chem-Impex.

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Personal protective equipment for handling 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a substituted indolinone, this compound is of significant interest in drug development and biomedical research.[1] Adherence to the following protocols is critical to ensure personnel safety and maintain experimental integrity. This document is structured to provide a deep, logical, and scientifically grounded framework for the safe utilization of this compound in a laboratory setting.

Hazard Assessment and Risk Mitigation

Based on data from analogous compounds such as 4-fluoroindole and 5-fluoroindole, this compound is anticipated to be a hazardous substance.[2][3][4]

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3][4]

  • Toxicity: Some related compounds are classified as toxic if swallowed or in contact with skin.

Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. All work must be performed in a designated area, and appropriate engineering controls, such as a chemical fume hood, must be utilized.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE, linking each item to the specific hazards it mitigates.

PPE Component Specification Hazard Mitigation Citation
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles and a face shield are required when handling larger quantities or when there is a significant splash risk.Protects against splashes to the eyes and face, which can cause serious irritation.[7][8]
Hand Protection Disposable nitrile gloves (minimum). For prolonged contact or when handling solutions, double-gloving or using heavier-duty chemical-resistant gloves is recommended.Prevents skin contact, which can lead to irritation and potential toxicity.[7][9]
Body Protection A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.Protects skin and personal clothing from spills and splashes.[8][10]
Foot Protection Closed-toe shoes are mandatory in the laboratory at all times.Protects feet from spills and falling objects.[10]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.Prevents respiratory tract irritation from inhalation of the compound.[10]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following workflow provides a procedural guide for handling this compound, from initial preparation to temporary storage.

Preparation and Weighing
  • Designated Area: All handling of the solid compound must occur within a certified chemical fume hood.

  • Decontamination: Before starting, ensure the work surface inside the fume hood is clean and decontaminated.

  • PPE Adornment: Put on all required PPE as outlined in the table above.

  • Weighing:

    • Use a tared weigh boat or appropriate container.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Container Sealing: Immediately and securely seal the stock container of this compound after weighing.

  • Labeling: Clearly label all vessels containing the compound with its full chemical name, concentration, date, and appropriate hazard symbols.

Dissolution and Use in Experiments
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Mixing: Use a vortex mixer or stir plate to ensure complete dissolution. Keep the container capped or covered to the extent possible during mixing.

  • Transfer: When transferring the solution, use appropriate tools such as a calibrated pipette to minimize the risk of spills.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the reaction vessel is properly secured and equipped with any necessary condensers or pressure-equalizing dropping funnels.

The following diagram illustrates the logical flow of the safe handling procedure.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don PPE start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 weigh Weigh Compound fume_hood->weigh Step 3 dissolve Dissolve in Solvent weigh->dissolve Step 4 use Use in Experiment dissolve->use Step 5 decontaminate Decontaminate Surfaces use->decontaminate Step 6 dispose Dispose of Waste decontaminate->dispose Step 7 end End dispose->end Step 8

Caption: Safe Handling Workflow for this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Activate the fire alarm if the spill is large or poses a significant inhalation hazard.

    • Contact the institution's emergency response team (e.g., Environmental Health and Safety).

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: A Compliant and Safe Protocol

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

Operational Plan:

  • Waste Segregation: All waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container.[11][12][13] Do not mix with non-halogenated waste.[14][15]

  • Container Requirements:

    • Use a chemically compatible container with a secure, tight-fitting lid.[11]

    • The container must be in good condition and free from leaks.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[11][14]

    • List all chemical constituents and their approximate percentages on the hazardous waste tag.[13]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.[11][14]

  • Disposal Request: When the container is nearly full, submit a chemical waste pickup request to your institution's Environmental Health and Safety department.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • University of California, Los Angeles Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. PubChem. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Henderson, T. J. (2009-07-30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Alfa Aesar. (2025-09-16). 5-Fluoroindole-2-carboxylic acid Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (2024). 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). 4-Fluoro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

  • PharmaState Academy. (2019-03-05). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • Hilgeroth, A., et al. (2009-07-23). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2013). US8389562B2 - Polymorphic forms of a 3-pyrrole substituted 2-indolinone.
  • MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.